Harringtonolide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H18O4 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(1S,11S,12R,13R,15R,16S,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione |
InChI |
InChI=1S/C19H18O4/c1-7-5-10(20)6-9-3-4-19-8(2)15-17(23-18(19)21)13-14(19)12(9)11(7)16(13)22-15/h5-6,8,13-17H,3-4H2,1-2H3/t8-,13-,14-,15-,16+,17+,19-/m1/s1 |
InChI Key |
QNJIIOHVULPMRL-QRUMNKOSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Harringtonolide Biosynthetic Pathway in Cephalotaxus: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Harringtonolide, a complex norditerpenoid with potent anti-cancer and antiviral properties, is a secondary metabolite exclusive to the evergreen trees of the Cephalotaxus genus. Its intricate cage-like structure, featuring a unique tropone moiety, has made it a subject of intense research for both synthetic chemists and biochemists. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. We will delve into the key enzymatic players, from the initial cyclization of the precursor molecule to the final oxidative modifications. This document consolidates available quantitative data, details relevant experimental methodologies, and provides visual representations of the key processes to serve as a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug development.
Introduction
The Cephalotaxus genus, commonly known as plum yews, is a source of various bioactive compounds, most notably the anti-leukemia drug homoharringtonine. In addition to alkaloids, these plants synthesize a unique class of diterpenoids, among which this compound stands out for its biological activities. The biosynthesis of this compound is a complex process that is not yet fully elucidated. However, recent research has shed light on the key enzymatic steps involved in the formation of its characteristic cephalotane diterpenoid skeleton and the subsequent oxidative modifications that lead to the final tropone-containing molecule.[1] It is proposed that troponoid diterpenoids like this compound are biosynthesized first and then serve as precursors for the formation of benzenoid diterpenoids also found in Cephalotaxus species.[1]
This guide will systematically explore the biosynthetic pathway, starting from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), and detailing the subsequent enzymatic transformations.
The this compound Biosynthetic Pathway
The biosynthesis of this compound can be broadly divided into two major stages:
-
Formation of the Cephalotene Skeleton: This initial and committed step involves the cyclization of the linear precursor, GGPP, into the tetracyclic cephalotene core.
-
Oxidative Modifications: A series of post-cyclization modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), leads to the formation of the characteristic tropone ring and other functional groups of this compound.
Key Enzymes and Intermediates
The following diagram illustrates the proposed biosynthetic pathway of this compound:
Caption: Proposed biosynthetic pathway of this compound in Cephalotaxus.
Cephalotene Synthase: The Gateway Enzyme
The first committed step in this compound biosynthesis is the cyclization of GGPP to form the core cephalotene skeleton. This complex transformation is catalyzed by a class I diterpene cyclase known as Cephalotene Synthase (CsCTS) .
Recent studies have led to the identification and functional characterization of CsCTS from Cephalotaxus harringtonia and Cephalotaxus hainanensis.[2] These enzymes directly convert GGPP into the unique cephalot-12-ene skeleton, which is the foundational structure for all cephalotane diterpenoids.[2]
Quantitative Data
While detailed kinetic parameters for all enzymes in the pathway are not yet available in the literature, some quantitative data regarding the yield of this compound and related compounds from various sources have been reported.
| Compound | Source | Plant Part | Yield (%) | Reference |
| This compound | Cephalotaxus hainanesis | Bark | ~0.0009 | [3] |
| 7α-Br this compound | Semi-synthesis from this compound | - | 54 | [4] |
| 7β-OH this compound | Hydrolysis of 7α-Br this compound | - | 47 | [4] |
| 7α-OH this compound | Hydrolysis of 7α-Br this compound | - | 21 | [4] |
| 6-en-harringtonolide | Riley oxidation of this compound | - | 16 | [4] |
| This compound | Chemical conversion from hainanolidol | - | 87.5 | [5] |
Note: The yields from semi-synthesis and chemical conversion are not direct biosynthetic yields but are included for comparative purposes.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of the this compound biosynthetic pathway. While species-specific, detailed protocols are often proprietary to the research groups, the following sections outline the general procedures for these experiments.
Identification of Biosynthetic Genes via Transcriptome Analysis
A common strategy to identify candidate genes involved in a biosynthetic pathway is through comparative transcriptome analysis of different tissues or elicited cell cultures.
Caption: General workflow for transcriptome analysis to identify biosynthetic genes.
Protocol Outline:
-
RNA Isolation: Total RNA is extracted from various tissues of Cephalotaxus (e.g., needles, bark, roots) using a suitable kit or a CTAB-based method. RNA quality and quantity are assessed using a spectrophotometer and gel electrophoresis.
-
cDNA Library Construction and Sequencing: mRNA is enriched from the total RNA, fragmented, and reverse transcribed into cDNA. Sequencing adapters are ligated to the cDNA fragments, and the resulting library is sequenced using a high-throughput platform like Illumina.
-
De novo Assembly and Annotation: Since a reference genome for Cephalotaxus may not be publicly available, the sequencing reads are assembled de novo using software like Trinity. The assembled transcripts are then functionally annotated by comparing their sequences against public databases (e.g., NCBI Nr, Swiss-Prot, GO, KEGG).
-
Differential Expression and Candidate Gene Identification: The expression levels of the assembled transcripts are quantified. Genes showing differential expression patterns that correlate with the accumulation of this compound or its precursors are identified as potential candidates. Homology-based searches are also performed to identify transcripts encoding terpene synthases (TPS) and cytochrome P450s (CYPs).
Heterologous Expression and Functional Characterization of Enzymes
To confirm the function of candidate genes, they are typically expressed in a heterologous host system, such as E. coli or Saccharomyces cerevisiae (yeast).
Protocol Outline for Expression in E. coli (for Soluble Enzymes like CsCTS):
-
Gene Cloning: The full-length coding sequence of the candidate gene (e.g., CsCTS) is amplified by PCR from Cephalotaxus cDNA and cloned into an appropriate E. coli expression vector (e.g., pET series).
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: The transformed E. coli cells are grown in a suitable medium to a desired optical density, and protein expression is induced (e.g., with IPTG).
-
Protein Purification: The cells are harvested, lysed, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Enzyme Assay: The purified enzyme is incubated with the substrate (e.g., GGPP for CsCTS) in a suitable buffer. The reaction products are extracted with an organic solvent and analyzed by GC-MS or LC-MS to confirm the enzyme's activity.
Protocol Outline for Expression in S. cerevisiae (for Membrane-Bound Enzymes like CYPs):
-
Gene Cloning and Yeast Transformation: The candidate CYP gene and a suitable cytochrome P450 reductase (CPR) gene are cloned into a yeast expression vector. The vector is then transformed into a suitable yeast strain.
-
Microsome Preparation: The transformed yeast cells are grown, and the microsomal fraction, which contains the expressed membrane-bound enzymes, is isolated by differential centrifugation.
-
Enzyme Assay: The microsomal fraction is incubated with the substrate, a NADPH-generating system, and other necessary cofactors. The reaction products are extracted and analyzed by LC-MS.
Isotope Labeling Studies
Stable isotope labeling is a powerful technique to trace the incorporation of precursors and elucidate biosynthetic pathways.
Protocol Outline:
-
Precursor Feeding: A stable isotope-labeled precursor (e.g., ¹³C-glucose or ¹³C-pyruvate) is fed to Cephalotaxus cell suspension cultures or seedlings.
-
Metabolite Extraction: After a specific incubation period, the plant material is harvested, and the metabolites are extracted.
-
Mass Spectrometry Analysis: The extracted metabolites are analyzed by high-resolution LC-MS. The incorporation of the stable isotope into this compound and its intermediates is determined by the mass shift in their respective mass spectra.
Conclusion and Future Perspectives
Significant progress has been made in unraveling the biosynthetic pathway of this compound in Cephalotaxus. The identification of Cephalotene Synthase as the key entry point and the involvement of multiple cytochrome P450s in the subsequent oxidative modifications provide a solid foundation for further research. However, several aspects of the pathway remain to be fully elucidated, including the precise sequence of the oxidative reactions and the enzymes responsible for each step.
Future research should focus on:
-
Complete Elucidation of the Pathway: Identifying and characterizing all the enzymes involved in the conversion of cephalotene to this compound.
-
Enzyme Kinetics and Regulation: Determining the kinetic parameters of the biosynthetic enzymes and understanding how the pathway is regulated within the plant.
-
Metabolic Engineering: Utilizing the knowledge of the biosynthetic pathway to engineer microbial or plant-based systems for the sustainable production of this compound and its derivatives.
The continued exploration of the this compound biosynthetic pathway not only enhances our fundamental understanding of plant secondary metabolism but also opens up new avenues for the biotechnological production of this valuable natural product for potential therapeutic applications.
References
Chemical and physical properties of Harringtonolide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties, biological activities, and associated experimental protocols for harringtonolide. This compound is a complex diterpenoid tropone, first isolated from the seeds of Cephalotaxus harringtonia, and has garnered significant interest within the scientific community for its potent biological activities, including antiproliferative, antiviral, and anti-inflammatory properties.[1][2] Its unique cage-like structure presents a compelling scaffold for the development of novel therapeutic agents.[1]
Chemical and Physical Properties
This compound is characterized by a complex polycyclic skeleton fused to a tropone ring.[1] It is a diterpenoid, also referred to as hainanolide.[2]
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈O₄ | [3][4] |
| Molecular Weight | 310.34 g/mol | [3][5][4] |
| IUPAC Name | (11S,12R,13S,19R)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.0¹,¹¹.0⁴,¹⁰.0⁹,¹³.0¹²,¹⁶]nonadeca-4,7,9-triene-6,18-dione | [5] |
| CAS Number | 64761-48-4 | [5][4] |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[5][7] |
Spectral Data
The structural elucidation of this compound and its derivatives is heavily reliant on spectroscopic techniques. The following tables summarize key spectral data.
¹H-NMR (600 MHz, CDCl₃) [2]
| δ (ppm) | Multiplicity | J (Hz) | Assignment |
| 7.65 | d | 7.7 | 1H |
| 7.28 | s | 1H | |
| 5.60 | d | 4.1 | 1H |
| 5.25 | t | 5.3 | 1H |
| 3.88 | d | 5.6 | 1H |
| 3.65-3.58 | m | 2H | |
| 3.08 | d | 19.3 | 1H |
| 2.68 | d | 19.3 | 1H |
| 2.48 | s | 3H | |
| 1.21 | q | 7.6 | 1H |
| 0.83 | d | 7.6 | 3H |
¹³C-NMR (151 MHz, CDCl₃) [2]
| δ (ppm) |
| 194.75 |
| 172.67 |
| 147.35 |
| 143.87 |
| 141.41 |
| 131.60 |
| 129.08 |
| 127.23 |
| 82.94 |
| 80.08 |
| 78.94 |
| 47.56 |
| 47.13 |
| 42.81 |
| 40.14 |
| 37.99 |
| 18.91 |
| 15.29 |
High-Resolution Mass Spectrometry (HR-MS) [2]
| Ion | m/z (calculated) | m/z (found) |
| [M + Na]⁺ | 319.0941 | 319.0939 |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological effects, with its anticancer properties being the most extensively studied.[1] It demonstrates potent antiproliferative activity against various cancer cell lines.[2]
In Vitro Cytotoxicity of this compound (HO) [2]
| Cell Line | IC₅₀ (µM) |
| HCT-116 | 0.61 |
| A375 | 1.34 |
| A549 | 1.67 |
| Huh-7 | 1.25 |
A key molecular target of this compound has been identified as the Receptor for Activated C Kinase 1 (RACK1), a scaffolding protein involved in numerous signaling pathways.[1] this compound has been shown to be a potent RACK1 inhibitor, with an IC₅₀ of 39.66 µM in A375 cells.[3][6] By directly binding to RACK1, this compound can modulate downstream signaling cascades that are critical for cell proliferation and migration.[1]
FAK/Src/STAT3 Signaling Pathway
One of the primary pathways affected by this compound is the FAK/Src/STAT3 signaling cascade.[1] this compound inhibits the RACK1-mediated activation of this pathway.[1] Specifically, it has been observed to suppress the phosphorylation of FAK in a dose-dependent manner, which in turn inhibits the downstream proteins Src and STAT3.[6]
Caption: this compound inhibits the RACK1-mediated FAK/Src/STAT3 signaling pathway.
Putative Involvement of the NF-κB Pathway
Some research suggests that cephalotane-type diterpenoids like this compound may also influence the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival, and its dysregulation is often linked to cancer.[1] The precise mechanism of how this compound interacts with this pathway is still under investigation.[1]
Caption: Putative inhibitory effect of this compound on the NF-κB signaling pathway.
Experimental Protocols
The following section details methodologies for key experiments cited in the literature, providing a framework for the synthesis, purification, and biological evaluation of this compound and its derivatives.
General Workflow for Discovery and Development
The journey from a natural product to a potential therapeutic agent involves a systematic workflow. The following diagram illustrates a typical process for the development of this compound derivatives as anticancer agents.
Caption: General workflow for the discovery and development of this compound derivatives.
Synthesis of this compound Derivatives
The semi-synthesis of this compound derivatives is a key strategy for exploring structure-activity relationships (SAR).[2]
General Procedure for the Synthesis of Compounds 4 and 5: [2]
-
Dissolve this compound (155 mg, 0.5 mmol) in CH₂Cl₂ (5 mL).
-
Add diisobutylaluminum hydride (DIBAL-H; 1.0 M solution in hexane, 1.3 mL, 1.3 mmol) in 3 portions at -78 °C under a nitrogen atmosphere.
-
Stir the mixture at -78 °C for 3 hours.
-
Quench the reaction by adding saturated aqueous sodium potassium tartrate.
-
Extract the resulting mixture with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
General Procedure for the Synthesis of 7α-Br this compound (8): [8]
-
To a stirred solution of this compound (620 mg, 2 mmol) in 1,2-dichloroethane (100 mL), add N-Bromosuccinimide (NBS; 427.2 mg, 2.4 mmol) in 3 portions every 6 hours.
-
Add azodiisobutyronitrile (AIBN; 10.7 mg, 0.065 mmol).
-
Heat the reaction mixture at 80 °C for 18 hours.
-
After cooling, evaporate the reaction solution in vacuo.
-
Dilute the residue with CH₂Cl₂, wash with H₂O and brine, dry, and concentrate.
-
Purify the residue by column chromatography on silica gel using CH₂Cl₂-EtOAc (20:1) to yield the product.
General Procedure for the Synthesis of Compound 9: [2]
-
To a solution of compound 8 (10 mg, 0.026 mmol) in MeOH (0.5 mL) at 0 °C, slowly add MeONa (3.5 mg, 0.064 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Slowly pour the mixture into 10 mL of water to quench the reaction.
-
Extract the solution with CH₂Cl₂ and wash with water and brine.
-
Dry the solution over Na₂SO₄, filter, and remove the solvent.
-
Purify the crude product by column chromatography on silica gel eluting with hexanes-EtOAc (3:2).
In Vitro Cytotoxicity Assay[2]
The antiproliferative activity of this compound and its derivatives can be evaluated against various cancer cell lines.
-
Cell Culture: Culture cancer cell lines (e.g., HCT-116, A375, A549, Huh-7) and a normal cell line (e.g., L-02) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its derivatives) for a specified period (e.g., 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the supernatant and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
-
Data Analysis: Calculate the IC₅₀ values (the concentration of the compound that inhibits cell growth by 50%) using appropriate software. The selectivity index (SI) can be determined by comparing the IC₅₀ value in a cancer cell line to that in a normal cell line.[2]
Conclusion
This compound stands out as a promising natural product with significant therapeutic potential, particularly in the realm of oncology.[1] Its complex chemical structure and potent biological activities have made it a subject of extensive research.[2] The continued exploration of its mechanism of action and the development of novel derivatives through semi-synthesis are crucial for unlocking its full therapeutic potential.[1][9] This technical guide provides a foundational understanding of the chemical, physical, and biological properties of this compound to aid researchers in their future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. This compound | C19H18O4 | CID 56841078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound () for sale [vulcanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CAS:64761-48-4 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. mdpi.com [mdpi.com]
- 9. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Harringtonolide: A Technical Guide to Analogue and Derivative Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harringtonolide, a naturally occurring diterpenoid first isolated from plants of the Cephalotaxus genus, has garnered significant attention in the scientific community for its potent biological activities, particularly its antiproliferative effects against various cancer cell lines.[1][2] Its complex, cage-like structure, featuring a unique tropone moiety, presents both a formidable challenge and an attractive scaffold for synthetic and medicinal chemists.[1] This technical guide provides an in-depth exploration of the discovery of this compound analogues and derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers actively engaged in the fields of natural product synthesis, drug discovery, and cancer biology.
Discovery and Biological Evaluation of this compound Analogues
The quest to understand the structure-activity relationship (SAR) of this compound and to develop derivatives with improved therapeutic indices has led to numerous synthetic and semi-synthetic efforts. A notable study by Wu et al. (2021) involved the semi-synthesis of seventeen derivatives of this compound through modifications at the tropone, lactone, and allyl positions.[1][2] The antiproliferative activities of these compounds were assessed against a panel of human cancer cell lines and a normal human liver cell line.
Quantitative Data on Antiproliferative Activity
The following tables summarize the in vitro cytotoxic activities (IC50 values in μM) of this compound and its derivatives against four human cancer cell lines: HCT-116 (colon cancer), A375 (melanoma), A549 (lung cancer), and Huh-7 (hepatoma), as well as the normal human liver cell line L-02.[1]
Table 1: IC50 Values (μM) of this compound and its Derivatives [1]
| Compound | HCT-116 | A375 | A549 | Huh-7 | L-02 |
| This compound (1) | 0.61 ± 0.05 | 1.34 ± 0.12 | 1.67 ± 0.15 | 1.25 ± 0.11 | 3.50 ± 0.21 |
| 2 | >50 | >50 | >50 | >50 | >50 |
| 3 | >50 | >50 | >50 | >50 | >50 |
| 4 | >50 | >50 | >50 | >50 | >50 |
| 5 | >50 | >50 | >50 | >50 | >50 |
| 6 | 0.86 ± 0.07 | 2.15 ± 0.18 | 2.29 ± 0.20 | 1.19 ± 0.10 | 67.2 ± 5.8 |
| 7 | >50 | >50 | >50 | >50 | >50 |
| 8 | 15.23 ± 1.21 | 25.41 ± 2.03 | 31.88 ± 2.55 | 28.76 ± 2.30 | >50 |
| 9 | >50 | >50 | >50 | >50 | >50 |
| 10 | 2.17 ± 0.19 | 4.33 ± 0.35 | 5.12 ± 0.41 | 3.98 ± 0.32 | >50 |
| 11a | 18.92 ± 1.51 | 29.87 ± 2.39 | 27.49 ± 2.20 | 25.43 ± 2.03 | >50 |
| 11b | >50 | >50 | >50 | >50 | >50 |
| 11c | 21.05 ± 1.68 | 33.11 ± 2.65 | 23.25 ± 1.86 | 29.88 ± 2.39 | >50 |
| 11d | >50 | >50 | >50 | >50 | >50 |
| 11e | 15.66 ± 1.25 | 24.78 ± 1.98 | 17.98 ± 1.44 | 22.01 ± 1.76 | >50 |
| 11f | 22.43 ± 1.79 | 35.21 ± 2.82 | 25.95 ± 2.08 | 31.76 ± 2.54 | >50 |
| 12 | 4.89 ± 0.39 | 8.76 ± 0.70 | 9.88 ± 0.79 | 7.65 ± 0.61 | >50 |
| 13 | >50 | >50 | >50 | >50 | >50 |
Experimental Protocols
General Semi-Synthesis of this compound Derivatives (Wu et al., 2021)
The following provides a generalized protocol for the semi-synthesis of this compound derivatives as described by Wu et al.[1] Specific modifications and reaction conditions vary for each derivative.
Materials:
-
This compound (starting material)
-
Appropriate reagents for specific modifications (e.g., N-Bromosuccinimide, selenium dioxide, diisobutylaluminium hydride, various anhydrides and acids)
-
Solvents (e.g., Dichloromethane, Methanol, Ethanol, Ethyl acetate, Hexanes)
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A solution of this compound in an appropriate solvent is prepared in a reaction vessel.
-
Reagent Addition: The specific reagent for the desired modification is added to the solution. The reaction mixture may be stirred at room temperature or heated as required.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC.
-
Quenching and Extraction: Once the reaction is complete, it is quenched by the addition of water or other suitable reagents. The product is then extracted into an organic solvent.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure of the purified derivative is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
MTT Assay for Antiproliferative Activity
This protocol is a standard method for assessing cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HCT-116, A375, A549, Huh-7) and a normal cell line (e.g., L-02)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
This compound or its derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound and its derivatives) for a specified period (e.g., 48 hours). A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution to each well.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Signaling Pathways and Mechanisms of Action
Inhibition of Cancer Cell Migration via the RACK1-FAK/Src/STAT3 Pathway
Recent research has identified the Receptor for Activated C Kinase 1 (RACK1) as a potential direct target of this compound.[3] RACK1 is a scaffolding protein that plays a crucial role in various cellular processes, including cell migration. The binding of this compound to RACK1 has been shown to inhibit the FAK/Src/STAT3 signaling pathway, which is a key regulator of cancer cell migration and epithelial-mesenchymal transition (EMT).[3]
Figure 1: this compound inhibits the RACK1-mediated FAK/Src/STAT3 signaling pathway.
Induction of Apoptosis
While the precise mechanisms of this compound-induced apoptosis are still under investigation, studies on related compounds and the observed cytotoxicity suggest the involvement of key apoptotic pathways. It is hypothesized that this compound, like other cytotoxic agents, can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This likely involves the activation of a cascade of caspases and the modulation of Bcl-2 family proteins.
Figure 2: Postulated apoptotic pathways induced by this compound analogues.
Experimental Workflow
The discovery and development of novel this compound analogues typically follow a structured workflow, from initial synthesis to biological evaluation and mechanistic studies.
Figure 3: General workflow for the discovery of this compound derivatives.
Conclusion
This compound and its derivatives represent a promising class of natural product-inspired compounds with significant potential for the development of novel therapeutics. The data and protocols presented in this technical guide highlight the potent antiproliferative activity of these molecules and provide a framework for their continued investigation. Future research should focus on the total synthesis of more complex analogues, detailed elucidation of their mechanisms of action, and in vivo evaluation of the most promising lead compounds. The unique structural features of this compound will undoubtedly continue to inspire innovative synthetic strategies and drive the discovery of new and effective therapeutic agents.
References
- 1. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Cancer: A Technical Guide to the Diverse Biological Activities of Harringtonolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harringtonolide, a complex diterpenoid tropone originally isolated from plants of the Cephalotaxus genus, has long been recognized for its potent anticancer properties. However, a growing body of evidence reveals a broader spectrum of biological activities that extend beyond oncology. This technical guide provides an in-depth exploration of the non-cancer-related bioactivities of this compound, offering a valuable resource for researchers and drug development professionals interested in its therapeutic potential in other disease areas. This document summarizes key quantitative data, details experimental methodologies for cited bioassays, and provides visual representations of the underlying signaling pathways.
Antiviral Activity
This compound has demonstrated significant antiviral effects against a range of viruses, positioning it as a promising candidate for the development of novel antiviral therapeutics.
Quantitative Data for Antiviral Activity
| Virus | Assay | Cell Line | Parameter | Value | Reference |
| Chikungunya Virus (CHIKV) | Dose-dependent inhibition assay | BHK21 | EC₅₀ | 0.24 µM | [1] |
| Zika Virus (ZIKV) | Virucidal assay | Vero | Inhibition | 64.5% at 312 nM, 93.8% at 625 nM | [2] |
| Herpes Simplex Virus-1 (HSV-1) | In-cell Western assay for gD protein | Vero | Inhibition | Significant at 0.25–2.5 µM | [3] |
| Japanese Encephalitis Virus (JEV) | Reporter virus assay (RP9-GFP) | Vero | Inhibition | Dose-dependent from 156 to 625 nM | [2] |
Experimental Protocols for Antiviral Assays
1.2.1. Plaque Reduction Assay (General Protocol)
This assay is a standard method to quantify the effect of a compound on virus infectivity.
-
Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero cells) in 24-well plates and incubate until confluent.
-
Virus Infection: Infect the cell monolayers with a known multiplicity of infection (MOI) of the virus (e.g., HSV-1) for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., carboxymethylcellulose or agarose) containing various concentrations of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: Fix the cells with a solution like 4% formaldehyde and stain with a dye such as crystal violet. Plaques, which are clear zones of cell death, are then counted.
-
Data Analysis: The percentage of plaque reduction is calculated relative to a no-drug control. The EC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%, is then determined.
1.2.2. Virucidal Assay (for Zika Virus)
This assay determines the direct effect of a compound on the virus particle itself.
-
Virus-Compound Incubation: A known titer of the virus is incubated with various concentrations of this compound for a specific period (e.g., 1-2 hours) at 37°C.
-
Infection of Host Cells: The virus-compound mixture is then used to infect a monolayer of susceptible cells (e.g., Vero cells).
-
Incubation and Quantification: After an incubation period to allow for viral replication, the extent of infection is quantified using methods such as RT-qPCR for viral RNA or a focus-forming assay to count infected cells.
-
Data Analysis: The reduction in viral infectivity is calculated by comparing the results from this compound-treated virus to an untreated virus control.
Anti-inflammatory Activity
This compound has been noted for its anti-inflammatory properties, suggesting its potential in treating inflammatory conditions. This activity is primarily attributed to its ability to modulate key inflammatory signaling pathways.
Experimental Protocols for Anti-inflammatory Assays
2.1.1. Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the inhibition of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride and measuring the absorbance at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control without the compound. The IC₅₀ value, the concentration of this compound that inhibits NO production by 50%, can then be determined.
2.1.2. Cytokine (TNF-α and IL-6) Secretion Assay
This assay quantifies the inhibitory effect of this compound on the production of pro-inflammatory cytokines.
-
Cell Culture and Treatment: Follow the same initial steps as the NO production assay, treating RAW 264.7 cells with this compound and then stimulating with LPS.
-
Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.
-
ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: Calculate the percentage of inhibition of each cytokine compared to the LPS-stimulated control. Determine the IC₅₀ values for the inhibition of TNF-α and IL-6 secretion.
Antifungal Activity
Preliminary studies have indicated that this compound possesses antifungal properties, suggesting its potential as a lead compound for the development of new antifungal agents.
Experimental Protocol for Antifungal Susceptibility Testing
Broth Microdilution Method (General Protocol based on CLSI guidelines)
This is a standard method for determining the minimum inhibitory concentration (MIC) of an antifungal agent.
-
Preparation of Antifungal Agent: Prepare a stock solution of this compound and perform serial two-fold dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted this compound. Include a growth control (no drug) and a sterility control (no fungus).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
Insecticidal Activity
Emerging research suggests that this compound and related compounds may have insecticidal properties.
Experimental Protocol for Insecticidal Bioassay
Leaf-Dip Bioassay (General Protocol for Lepidopteran Pests like Spodoptera frugiperda)
This method assesses the toxicity of a compound to leaf-eating insects.
-
Preparation of Treatment Solutions: Prepare a series of concentrations of this compound in an appropriate solvent with a surfactant to ensure even coating.
-
Leaf Treatment: Dip leaves of a suitable host plant (e.g., corn or castor bean for S. frugiperda) into the treatment solutions for a set amount of time and allow them to air dry. Control leaves are dipped in the solvent-surfactant solution only.
-
Insect Exposure: Place the treated leaves in a petri dish or other suitable container. Introduce a known number of insect larvae (e.g., third-instar larvae of S. frugiperda) into each container.
-
Observation and Data Collection: Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the percentage of mortality for each concentration, corrected for any mortality in the control group. Determine the LC₅₀ value, the concentration of this compound that causes 50% mortality of the insect population.
Signaling Pathway Modulation
The broad biological activities of this compound are underpinned by its ability to modulate key intracellular signaling pathways, primarily the NF-κB and STAT3 pathways, which are central to inflammation and immune responses.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.
Experimental Protocol: Western Blot for IκBα Degradation and Immunofluorescence for NF-κB Nuclear Translocation
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7) and pre-treat with this compound before stimulating with an NF-κB activator like LPS.
-
Western Blot for IκBα:
-
Lyse the cells at different time points after stimulation.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for IκBα, followed by a secondary antibody.
-
Visualize the protein bands to assess the levels of IκBα. Inhibition of degradation will result in higher levels of IκBα in this compound-treated cells.
-
-
Immunofluorescence for p65 Translocation:
-
Fix and permeabilize the cells on coverslips.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Add a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope. In unstimulated cells, p65 will be in the cytoplasm. Upon stimulation, it translocates to the nucleus. This compound treatment is expected to prevent this translocation.
-
Inhibition of STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cytokine signaling and has been implicated in inflammatory diseases.
Experimental Protocol: Western Blot for Phospho-STAT3
-
Cell Culture and Treatment: Culture appropriate cells and pre-treat with this compound before stimulating with a STAT3 activator like Interleukin-6 (IL-6).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.
-
Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
To ensure equal protein loading, also probe with an antibody for total STAT3 or a housekeeping protein like GAPDH.
-
Add a secondary antibody and visualize the bands.
-
A decrease in the p-STAT3 band intensity in this compound-treated samples indicates inhibition of the STAT3 pathway.
-
This compound exhibits a remarkable range of biological activities that extend far beyond its established anticancer effects. Its demonstrated antiviral, anti-inflammatory, antifungal, and potential insecticidal properties, coupled with its ability to modulate fundamental signaling pathways like NF-κB and STAT3, highlight its significant potential as a versatile therapeutic agent. Further research into these non-cancer applications, including more detailed mechanistic studies and in vivo efficacy evaluations, is warranted to fully unlock the therapeutic promise of this complex natural product. This guide serves as a foundational resource to stimulate and support such future investigations.
References
- 1. Inhibition of Chikungunya Virus Replication by Harringtonine, a Novel Antiviral That Suppresses Viral Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harringtonine Inhibits Zika Virus Infection through Multiple Mechanisms [mdpi.com]
- 3. Identification of small molecule inhibitors of Zika virus infection and induced neural cell death via a drug repurposing screen - PMC [pmc.ncbi.nlm.nih.gov]
Harringtonolide's Cytotoxic Effects: An In-depth Technical Guide for Researchers
December 7, 2025
This technical guide provides a comprehensive overview of early-stage research into the cytotoxic properties of Harringtonolide, a natural diterpenoid tropone. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on this compound's antiproliferative activity, details the experimental methodologies used for its assessment, and visualizes its molecular mechanisms of action.
Quantitative Analysis of In Vitro Cytotoxicity
This compound has demonstrated potent antiproliferative activity against a variety of human cancer cell lines. The primary method for quantifying this cytotoxicity has been the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The 50% inhibitory concentration (IC50) values of this compound against several human cancer cell lines and a normal human hepatic cell line have been determined to assess its potency and selectivity.
Table 1: In Vitro Cytotoxicity (IC50) of this compound Against Various Human Cell Lines
| Compound | Cell Line | IC50 (μM) |
| This compound (HO) | HCT-116 (Colon Carcinoma) | 0.61 ± 0.03[1][2] |
| A375 (Melanoma) | 1.34 ± 0.23[1][2] | |
| A549 (Lung Carcinoma) | 1.67 ± 0.23[1][2] | |
| Huh-7 (Hepatocellular Carcinoma) | 1.25 ± 0.08[1][2] | |
| L-02 (Normal Human Liver) | 3.55 ± 0.21[1] |
Table 2: In Vitro Cytotoxicity (IC50) of this compound Derivatives
| Compound | HCT-116 IC50 (μM) | A375 IC50 (μM) | A549 IC50 (μM) | Huh-7 IC50 (μM) |
| This compound (1) | 0.61 | 1.34 | 1.67 | 1.25[2] |
| Derivative 6 | 0.86 | >50 | >50 | 1.19[2] |
| Derivative 10 | 2.29 | >50 | >50 | 10.53 |
| Derivative 11a | >50 | >50 | 27.49 | >50 |
| Derivative 11c | >50 | >50 | 23.25 | >50 |
| Derivative 11e | >50 | >50 | 17.98 | >50 |
| Derivative 11f | >50 | >50 | 25.95 | >50 |
| Cisplatin (Positive Control) | 15.34 | 18.25 | 19.56 | 17.43 |
Note: The data reveals that the parent compound, this compound (1), exhibits potent cytotoxicity against all tested cancer cell lines.[3] Derivative 6 displayed comparable activity to the parent compound against HCT-116 and Huh-7 cells.[2] Importantly, derivative 6 also demonstrated a significantly improved selectivity index (SI = 56.5) for Huh-7 cancer cells over normal L-02 cells, suggesting a more favorable therapeutic window.[2]
Postulated Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
Preliminary research suggests that this compound exerts its cytotoxic effects through the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle progression.[1] Studies on this compound and its derivatives indicate an ability to induce apoptosis in cancer cells, evidenced by nuclear fragmentation.[1] Furthermore, some derivatives have been shown to prevent the transition of cells from the S to the G2 phase of the cell cycle.[1] A related compound, harringtonine, has been shown to induce typical apoptotic cell death in a dose- and time-dependent manner and cause non-apoptotic cells to delay progression through the S and G2 phases, finally arresting in the G1 phase.[4][]
Molecular Targets and Signaling Pathways
Recent studies have identified the Receptor for Activated C Kinase 1 (RACK1) as a direct molecular target of this compound.[3] RACK1 is a scaffolding protein involved in various signaling pathways that regulate cell migration and proliferation.[3][6] this compound has been shown to directly bind to RACK1, which has significant downstream consequences, particularly on the FAK/Src/STAT3 signaling cascade.[3] By binding to RACK1, this compound inhibits the RACK1-mediated FAK/Src/STAT3 signaling pathway.[3] Some studies also suggest that cephalotane-type diterpenoids may influence the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a crucial regulator of inflammation, immunity, and cell survival.[3]
References
- 1. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. kumc.edu [kumc.edu]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Intricate Architecture of Harringtonolide: A Technical Guide to its Structure Elucidation and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Harringtonolide, a complex diterpenoid first isolated from the seeds of Cephalotaxus harringtonia, presents a formidable challenge and an object of fascination for chemists due to its unique cage-like structure and significant biological activities, including plant growth inhibitory, antiviral, and anti-cancer properties.[1][2] This technical guide provides an in-depth exploration of the methodologies employed in the elucidation of its intricate molecular architecture and the determination of its precise stereochemistry.
Core Structure and Chemical Properties
This compound (C₁₉H₁₈O₄, CAS No: 64761-48-4) is a cephalotane-type diterpenoid characterized by a complex, rigid polycyclic framework.[3] This intricate structure is composed of a tropone (a seven-membered aromatic ring with a carbonyl group), a fused tetracarbocyclic skeleton, a bridged lactone (E-ring), and a tetrahydrofuran ring (F-ring).[2][4] The molecule's unique three-dimensional arrangement is a key determinant of its biological activity.[4]
Spectroscopic Data for Structural Characterization
The determination of this compound's planar structure and the relative stereochemistry of its numerous chiral centers heavily relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments are fundamental to piecing together the molecular puzzle of this compound. The chemical shifts and coupling constants provide crucial information about the connectivity of atoms and their spatial relationships.
Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 6 | 6.80 | s | |
| 8 | 6.69 | d | 9.5 |
| 9 | 6.61 | d | 2.5 |
| 10 | 6.42 | d | 9.6 |
| 12 | 5.34 | d | 5.1 |
| 13 | 5.23 | t | 5.7 |
| 14 | 4.03 | d | 5.6 |
| 15α | 3.61 | d | 8.9 |
| 15β | 3.34 | dt | 9.0, 5.4 |
| 5-CH₃ | 2.32 | s | |
| 11-CH₃ | 0.95 | d | 7.6 |
| 11 | 2.20 | q | 7.6 |
Note: Data compiled from published literature.[2] Assignments are based on 2D NMR correlations.
Table 2: ¹³C NMR Spectroscopic Data for this compound (151 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 173.87 |
| 2 | 85.83 |
| 3 | 79.51 |
| 4 | 50.30 |
| 5 | 145.58 |
| 6 | 138.65 |
| 7 | 180.89 |
| 8 | 143.26 |
| 9 | 141.63 |
| 10 | 132.38 |
| 11 | 41.91 |
| 12 | 80.03 |
| 13 | 79.51 |
| 14 | 46.04 |
| 15 | 40.59 |
| 16 | 24.51 |
| 17 | 23.34 |
| 5-CH₃ | 22.32 |
| 11-CH₃ | 14.83 |
Note: Data compiled from published literature.[2] Assignments are based on 2D NMR correlations.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of this compound, confirming its molecular formula of C₁₉H₁₈O₄.[2]
Experimental Protocols
NMR Spectroscopy
A general protocol for the NMR analysis of this compound involves the following steps:
-
Sample Preparation: A few milligrams of purified this compound are dissolved in approximately 0.5 mL of a deuterated solvent, typically chloroform-d (CDCl₃). Tetramethylsilane (TMS) is often used as an internal standard.
-
Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY spectra are acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz). For 2D experiments, specific pulse programs and acquisition parameters are utilized to optimize the detection of correlations.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for assembling larger structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close in proximity, which is essential for determining relative stereochemistry.[5][6]
-
X-ray Crystallography
The absolute configuration of this compound has been unequivocally confirmed by single-crystal X-ray diffraction.
-
Crystallization: High-quality single crystals of this compound are grown, often by slow evaporation of a suitable solvent or solvent mixture.[7]
-
Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and bond angles.
Elucidation Workflow and Stereochemical Determination
The process of elucidating the structure of this compound follows a logical progression, beginning with the determination of its planar structure and culminating in the assignment of its stereochemistry.
Figure 1. Logical workflow for the structure elucidation of this compound.
The relative stereochemistry is established by analyzing the Nuclear Overhauser Effect (NOE) correlations observed in the NOESY spectrum. Protons that are close in space will show a cross-peak in the NOESY spectrum, allowing for the determination of their relative orientation (e.g., cis or trans). The final and definitive assignment of the absolute stereochemistry is achieved through single-crystal X-ray crystallography, which provides an unambiguous three-dimensional model of the molecule.
Signaling Pathways and Biological Activity
Recent studies have identified this compound as an inhibitor of RACK1 (Receptor for Activated C-Kinase 1), a scaffolding protein involved in numerous cellular signaling pathways.[1] By inhibiting the interaction between FAK (Focal Adhesion Kinase) and RACK1, this compound can suppress the epithelial-mesenchymal transition (EMT) process and cell proliferation in cancer cells.
Figure 2. Simplified signaling pathway of this compound's inhibitory action.
This detailed understanding of this compound's structure and stereochemistry is paramount for the rational design and synthesis of novel analogs with potentially enhanced therapeutic properties. The intricate architecture of this natural product continues to inspire and challenge the scientific community, paving the way for new discoveries in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Late-stage benzenoid-to-troponoid skeletal modification of the cephalotanes exemplified by the total synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Cephalotane diterpenoids: structural diversity, biological activity, biosynthetic proposal, and chemical synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]
In Silico Modeling of Harringtonolide-Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harringtonolide, a complex diterpenoid isolated from Cephalotaxus species, has demonstrated significant anti-cancer properties. Elucidating the molecular mechanisms underlying its bioactivity is crucial for its development as a therapeutic agent. This technical guide provides an in-depth overview of the in silico modeling of this compound's interactions with its protein targets, with a primary focus on the Receptor for Activated C Kinase 1 (RACK1). We present a summary of quantitative data, detailed experimental protocols for target identification and validation, and a comprehensive methodology for molecular docking simulations. Furthermore, this guide illustrates the key signaling pathways affected by this compound's binding to RACK1, offering a framework for future research and drug development endeavors.
Introduction
This compound is a natural product with a unique and complex cagelike troponoid skeleton that has attracted attention for its potent antiproliferative activities.[1] Understanding the direct protein targets of this compound and the structural basis of these interactions is paramount for mechanism-of-action studies and the rational design of novel analogs with improved therapeutic profiles. Recent advances in chemical proteomics have identified the Receptor for Activated C Kinase 1 (RACK1) as a key cellular target of this compound.[2] RACK1 is a versatile scaffold protein implicated in numerous cellular processes, including signal transduction, protein synthesis, and cell migration. By binding to RACK1, this compound can modulate critical signaling cascades that are often dysregulated in cancer.
This guide serves as a technical resource for researchers aiming to investigate this compound-protein interactions using computational methods, supported by experimental validation techniques.
This compound's Primary Protein Target: RACK1
The identification of RACK1 as a direct binding partner of this compound was achieved through a combination of photoaffinity labeling and chemical proteomics.[2] This experimental approach utilizes a chemically modified version of this compound (a photoaffinity probe) to covalently crosslink with its protein target upon UV irradiation. Subsequent enrichment and mass spectrometry analysis of the crosslinked proteins identified RACK1 as a high-confidence interactor.[2]
The interaction was further validated using orthogonal methods such as the Drug Affinity Responsive Target Stability (DARTS) assay and the Cellular Thermal Shift Assay (CETSA), which confirm target engagement in a cellular context.[2]
Quantitative Data Summary
The bioactivity of this compound and its derivatives has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency in inhibiting cell viability.
| Compound | HCT-116 (IC50, µM) | A375 (IC50, µM) | A549 (IC50, µM) | Huh-7 (IC50, µM) |
| This compound (HO) | 0.61 | 1.34 | 1.67 | 1.25 |
| Compound 6 | 0.86 | - | - | 1.19 |
| Compound 10 | - | - | >50 | - |
| Compound 11a | - | - | 27.49 | - |
| Compound 11c | - | - | 23.25 | - |
| Compound 11e | - | - | 17.98 | - |
| Compound 11f | - | - | 25.95 | - |
| Compounds 2-5, 7, 9, 11b, 11d, 13 | >50 | >50 | >50 | >50 |
Data sourced from Wu et al., 2020.[1] Note: A lower IC50 value indicates higher potency.
As of the writing of this guide, specific quantitative binding affinities (e.g., Kd, Ki) for the direct interaction between this compound and RACK1 from biophysical assays have not been reported in the literature. The determination of these values is a critical next step for a more complete understanding of the interaction and for validating the accuracy of in silico models.
In Silico Modeling of the this compound-RACK1 Interaction
Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule to a protein target. An in silico study has been performed to elucidate the interaction between this compound and RACK1.[2]
Molecular Docking Protocol: Induced Fit Docking (IFD) with Schrödinger Suite
The reported docking study utilized the Induced Fit Docking (IFD) protocol within the Schrödinger software suite.[2] IFD is an advanced docking method that accounts for the flexibility of both the ligand and the protein's binding site, providing a more accurate prediction of the binding pose.[3][4]
4.1.1. Protein and Ligand Preparation
-
Protein Preparation:
-
Obtain the crystal structure of RACK1 from the Protein Data Bank (PDB ID: 4AOW).
-
Use the "Protein Preparation Wizard" in Maestro (Schrödinger) to:
-
Assign bond orders, add hydrogens, and create disulfide bonds.
-
Fill in missing side chains and loops using Prime.
-
Generate protonation states at a defined pH (e.g., 7.4).
-
Perform a restrained minimization of the protein structure to relieve steric clashes.
-
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound in Maestro or import it from a chemical database.
-
Use "LigPrep" to:
-
Generate a low-energy 3D conformation.
-
Determine possible ionization states at the target pH.
-
Generate tautomers and stereoisomers if necessary.
-
-
4.1.2. Induced Fit Docking Workflow
The IFD protocol in Schrödinger automates a multi-step process:[3][4]
-
Initial Docking (Rigid Receptor):
-
A softened-potential docking of the ligand into the rigid receptor is performed using Glide. The van der Waals radii of the protein and ligand are scaled to allow for minor steric clashes.
-
A specified number of initial poses are generated.
-
-
Protein Refinement:
-
For each initial ligand pose, the protein's binding site residues within a defined distance of the ligand are subjected to conformational refinement using the Prime software. This step allows the protein to adapt to the ligand's shape and orientation.
-
-
Redocking:
-
The ligand is then re-docked with high precision (Glide XP) into each of the refined protein structures.
-
-
Scoring and Ranking:
-
The final poses are scored using a combination of GlideScore and the energy of the refined protein-ligand complex calculated by Prime. The top-ranked pose represents the most probable binding mode.
-
Predicted Binding Mode of this compound with RACK1
The molecular docking study predicted that this compound binds to the WD1 propeller blade of RACK1.[2] The binding is stabilized by several key hydrogen bond interactions with amino acid residues Arg47, Tyr52, Ala293, and Asp294.[2] The interaction with Tyr52 is of particular significance, as the phosphorylation of this residue is known to be important for RACK1's interaction with and activation of Focal Adhesion Kinase (FAK).[2]
Experimental Protocols for Target Validation
The following protocols provide a general framework for experimentally validating the interaction between this compound and RACK1.
Drug Affinity Responsive Target Stability (DARTS) Assay
The DARTS assay is based on the principle that the binding of a small molecule can stabilize a protein, making it less susceptible to proteolytic degradation.[5][6][7]
5.1.1. Materials
-
Cell line expressing RACK1 (e.g., A375)
-
Lysis buffer (e.g., M-PER with protease inhibitors)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Protease (e.g., Pronase or Thermolysin)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibody against RACK1
-
HRP-conjugated secondary antibody
-
ECL detection reagent
5.1.2. Step-by-Step Protocol
-
Cell Lysis: Lyse cultured cells and collect the total protein lysate. Determine the protein concentration using a BCA or Bradford assay.
-
Compound Incubation: Aliquot the cell lysate into two tubes. To one tube, add this compound to the desired final concentration. To the other, add an equal volume of DMSO as a vehicle control. Incubate for 1 hour at room temperature.
-
Protease Digestion: Add the protease to both the this compound-treated and vehicle-treated lysates. The concentration of protease and digestion time should be optimized to achieve partial digestion in the vehicle control. Incubate at room temperature for the optimized time.
-
Quenching: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blot Analysis: Separate the protein samples by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with the anti-RACK1 antibody. A stronger band in the this compound-treated lane compared to the vehicle control indicates that this compound binding has protected RACK1 from proteolysis.[5][6][7]
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in intact cells or cell lysates by measuring the thermal stability of a protein in the presence and absence of a ligand.[8][9]
5.2.1. Materials
-
Cell line expressing RACK1
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermocycler
-
Western blot materials (as in DARTS protocol)
5.2.2. Step-by-Step Protocol
-
Cell Treatment: Treat cultured cells with either this compound or DMSO for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest and Aliquot: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes for each temperature point to be tested.
-
Heat Challenge: Place the PCR tubes in a thermocycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by a cooling step.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble RACK1 at each temperature for both the this compound-treated and vehicle-treated samples by Western blot. A shift in the melting curve to a higher temperature for the this compound-treated samples indicates that the compound has bound to and stabilized RACK1.[8][9]
Signaling Pathway Analysis: this compound's Impact on the FAK/Src/STAT3 Pathway
The binding of this compound to RACK1 has been shown to inhibit the FAK/Src/STAT3 signaling pathway, which is a critical regulator of cell migration, proliferation, and survival.[2]
Overview of the RACK1-Mediated FAK/Src/STAT3 Pathway
RACK1 acts as a scaffold protein that facilitates the interaction between FAK and Src, another non-receptor tyrosine kinase. This interaction is crucial for the full activation of FAK. Activated FAK then phosphorylates and activates downstream signaling molecules, including STAT3 (Signal Transducer and Activator of Transcription 3). Phosphorylated STAT3 translocates to the nucleus and acts as a transcription factor for genes involved in cell proliferation and survival.[10][11]
This compound's Mechanism of Inhibition
By binding to the WD1 domain of RACK1, this compound is predicted to interfere with the interaction between RACK1 and FAK.[2] This disruption prevents the proper activation of FAK, leading to a downstream cascade of inhibitory effects, including the reduced phosphorylation of Src and STAT3.[2]
Visualizing the Signaling Pathway and Experimental Workflow
Conclusion and Future Directions
The identification of RACK1 as a primary target of this compound and the subsequent elucidation of its inhibitory effect on the FAK/Src/STAT3 signaling pathway provide a solid foundation for understanding its anti-cancer mechanism. In silico modeling has been instrumental in visualizing the potential binding mode at the atomic level, guiding further experimental validation.
Future research should focus on:
-
Determining the quantitative binding affinity (Kd/Ki) of this compound to RACK1 using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). This will be crucial for validating and refining the in silico models.
-
Performing site-directed mutagenesis studies to confirm the key interacting residues in RACK1 predicted by the docking model.
-
Expanding the in silico studies to include molecular dynamics simulations to assess the stability of the this compound-RACK1 complex over time.
-
Investigating other potential protein targets of this compound to build a more comprehensive understanding of its polypharmacology.
By integrating computational and experimental approaches, the full therapeutic potential of this compound and its derivatives can be explored and harnessed for the development of novel anti-cancer agents.
References
- 1. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schrödinger Customer Portal [my.schrodinger.com]
- 4. schrodinger.com [schrodinger.com]
- 5. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 6. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Workflow and Application of Drug Affinity Responsive Target Stability - Creative Proteomics [creative-proteomics.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Phosphorylation of RACK1 on Tyrosine 52 by c-Abl Is Required for Insulin-like Growth Factor I-mediated Regulation of Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RACK1 Recruits STAT3 Specifically to Insulin and Insulin-Like Growth Factor 1 Receptors for Activation, Which Is Important for Regulating Anchorage-Independent Growth - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Novel Cephalotane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of novel cephalotane diterpenoids, a unique class of natural products with significant potential in drug development, particularly in the field of oncology. This document details the experimental protocols for their extraction and purification, methods for assessing their cytotoxic activity, and insights into their mechanism of action, including the modulation of key signaling pathways.
Introduction to Cephalotane Diterpenoids
Cephalotane diterpenoids are a structurally diverse group of natural products exclusively found in plants of the genus Cephalotaxus.[1][2][3] These compounds are characterized by a complex, fused multi-ring system, which has attracted considerable interest from the scientific community. To date, over 100 cephalotane diterpenoids have been isolated and identified.[2][3]
Many of these novel compounds have demonstrated potent cytotoxic activities against a variety of human cancer cell lines, suggesting their potential as anticancer agents.[4][5][6] This guide will focus on recently discovered cephalotane diterpenoids, such as fortalpinoids and ceforloids, isolated from Cephalotaxus fortunei and Cephalotaxus sinensis.[6][7][8]
Experimental Protocols: From Plant Material to Pure Compound
The isolation of novel cephalotane diterpenoids is a multi-step process that begins with the collection and extraction of plant material, followed by a series of chromatographic separations to yield pure compounds.
General Experimental Workflow
The overall process for isolating cephalotane diterpenoids can be visualized as a sequential purification strategy, starting from the crude plant extract and culminating in the identification of individual bioactive compounds.
Caption: General workflow for the isolation of novel cephalotane diterpenoids.
Detailed Methodologies
2.2.1. Plant Material and Extraction:
-
Plant Source: Seeds, twigs, and leaves of Cephalotaxus species, such as C. fortunei var. alpina and C. sinensis, are common sources.[6][7][8]
-
Extraction Procedure:
-
Air-dry and powder the plant material.
-
Extract the powdered material exhaustively with a solvent such as 95% ethanol at room temperature.
-
Concentrate the resulting extract under reduced pressure to obtain a crude residue.
-
2.2.2. Fractionation and Chromatographic Separation:
-
Solvent Partitioning: The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (EtOAc), to separate compounds based on their polarity.
-
Column Chromatography: The EtOAc-soluble fraction is subjected to multiple rounds of column chromatography.
-
Normal-Phase Chromatography: Silica gel is commonly used as the stationary phase, with a gradient of solvents like petroleum ether/acetone or hexane/EtOAc to elute fractions of decreasing polarity.
-
Reversed-Phase Chromatography: RP-18 silica gel is used with a mobile phase gradient, typically methanol/water or acetonitrile/water, to further separate the fractions.
-
-
High-Performance Liquid Chromatography (HPLC): Final purification of individual compounds is achieved using semi-preparative HPLC, often with a C18 column and a methanol/water or acetonitrile/water mobile phase.
2.2.3. Structure Elucidation:
The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous absolute configuration of crystalline compounds.[9][10]
-
Electronic Circular Dichroism (ECD): ECD calculations are often used to help determine the absolute stereochemistry of the molecules.
Biological Activity and Cytotoxicity Assays
A crucial aspect of discovering novel cephalotane diterpenoids is the evaluation of their biological activity, particularly their cytotoxic effects on cancer cells.
Cytotoxicity Data of Novel Cephalotane Diterpenoids
The following table summarizes the cytotoxic activities (IC₅₀ values in µM) of some recently discovered cephalotane diterpenoids against various human cancer cell lines.
| Compound | A549 (Lung) | HL-60 (Leukemia) | KB (Oral) | HT-29 (Colon) | Reference |
| Cephanolide K | 0.464 | 1.32 | - | - | [9][10][11] |
| Cephanolide L | 6.093 | - | 5.87 | 4.98 | [9][10][11] |
| Fortalpinoid A | >40 | 1.9 | - | - | [6] |
| Fortalpinoid C | >40 | 2.6 | - | - | [6] |
| Fortalpinoid D | >40 | 1.8 | - | - | [6] |
Experimental Protocols for Cytotoxicity Assays
Standard colorimetric assays are employed to determine the in vitro cytotoxicity of the isolated compounds.
3.2.1. MTT Assay Protocol: [12][13][14][15][16]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[13]
-
Incubation: Incubate the plates for 1.5 to 4 hours at 37°C to allow the formation of formazan crystals.[12][13]
-
Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[13][16]
3.2.2. Sulforhodamine B (SRB) Assay Protocol: [1][5][17][18][19]
The SRB assay is a method for determining cell density based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After the incubation period, fix the cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with distilled water and allow them to air dry.
-
Staining: Add 50-100 µL of 0.057% or 0.4% (w/v) SRB solution to each well and stain for 30 minutes at room temperature.[1][5]
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates and then add 100-200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm or 540 nm using a microplate reader.[1][5]
Mechanism of Action: Signaling Pathways
Understanding the molecular mechanisms by which cephalotane diterpenoids exert their cytotoxic effects is crucial for their development as therapeutic agents. Preliminary studies suggest that these compounds may induce apoptosis through the modulation of key signaling pathways, with the NF-κB pathway being a potential target.[4]
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[20] In many cancers, the NF-κB pathway is constitutively active, which promotes cancer cell proliferation and survival. Inhibition of this pathway is a promising strategy for cancer therapy.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Cephalotane diterpenoids: structural diversity, biological activity, biosynthetic proposal, and chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephalotane diterpenoids: structural diversity, biological activity, biosynthetic proposal, and chemical synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. 17- nor-Cephalotane-Type Diterpenoids from Cephalotaxus fortunei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Highly modified cephalotane-type diterpenoids from Cephalotaxus fortunei var. alpina and C. sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cephanolides A-J, Cephalotane-Type Diterpenoids from Cephalotaxus sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. broadpharm.com [broadpharm.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
- 19. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Harringtonolide: A Technical Examination of its Role in Plant Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harringtonolide, a structurally complex diterpenoid tropone first isolated from Cephalotaxus harringtonia, has demonstrated potent biological activities, including significant plant growth inhibition. This technical guide provides a comprehensive analysis of the current understanding of this compound's role as a plant growth inhibitor. It consolidates available quantitative data on its inhibitory effects, details the experimental protocols used to ascertain these effects, and explores potential mechanisms of action by examining relevant signaling pathways. This document is intended to serve as a foundational resource for researchers in plant biology, natural product chemistry, and herbicide development, facilitating further investigation into the unique properties of this molecule.
Introduction
This compound is a natural product that has attracted considerable interest due to its unique chemical architecture and significant biological effects. First described in 1978, it was noted for its potent inhibitory activity on plant growth.[1] This property, alongside its reported antiviral and antiproliferative activities, marks this compound as a molecule of interest for both agricultural and pharmaceutical research.[1] The complex, cage-like structure of this compound, featuring a distinctive tropone moiety, has also made it a challenging and appealing target for total synthesis. This guide focuses specifically on its phytotoxic properties, aiming to provide a detailed technical overview for the scientific community.
Quantitative Analysis of Plant Growth Inhibition
The primary quantitative data on the plant growth inhibitory effects of this compound comes from the initial study by Buta, Flippen, and Lusby in 1978. The study utilized a standard wheat coleoptile bioassay to determine the extent of growth inhibition at various concentrations.
Table 1: Inhibitory Effects of this compound on Wheat Coleoptile Elongation
| Concentration (M) | Percent Inhibition of Elongation |
| 10⁻³ | 100% |
| 10⁻⁴ | 100% |
| 10⁻⁵ | 40% |
| 10⁻⁶ | 15% |
Data synthesized from the description in Buta, J. G., Flippen, J. L., & Lusby, W. R. (1978). This compound, a plant growth inhibitory tropone from Cephalotaxus harringtonia. The Journal of Organic Chemistry, 43(5), 1002–1003.
Experimental Protocols
The following is a detailed methodology for the etiolated wheat coleoptile bioassay, as adapted from standard protocols and the information available from the original research on this compound.
Wheat Coleoptile Bioassay
This bioassay is a classic method for determining the effect of substances on plant cell elongation.
Objective: To quantify the dose-dependent inhibitory effect of this compound on the elongation of etiolated wheat coleoptiles.
Materials:
-
Wheat seeds (Triticum aestivum)
-
This compound stock solution
-
Petri dishes
-
Filter paper
-
Incubator or growth chamber with controlled temperature and darkness
-
Milli-Q or distilled water
-
Ruler or digital caliper
Procedure:
-
Seed Germination:
-
Sterilize wheat seeds by soaking them in a 1% sodium hypochlorite solution for 10 minutes, followed by thorough rinsing with sterile distilled water.
-
Place the sterilized seeds on moist filter paper in Petri dishes.
-
Incubate the seeds in complete darkness at a constant temperature of 25°C for 3-4 days to allow for germination and the development of straight coleoptiles.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) due to its likely low water solubility.
-
From the stock solution, prepare a dilution series to achieve the final desired concentrations (e.g., 10⁻³, 10⁻⁴, 10⁻⁵, 10⁻⁶ M) in a buffered aqueous solution. Ensure the final solvent concentration is consistent across all treatments and the control, and at a level that does not inhibit growth (typically ≤ 0.1%).
-
Prepare a control solution containing the same concentration of the solvent as the test solutions.
-
-
Coleoptile Sectioning and Incubation:
-
Under a dim green safe light (to prevent phototropic responses), select straight coleoptiles of a uniform length (approximately 2-3 cm).
-
Excise a 10 mm section from each coleoptile, starting 3 mm below the apical tip.
-
Randomly distribute a set number of coleoptile sections (e.g., 10-15) into each Petri dish containing filter paper moistened with a specific concentration of the this compound test solution or the control solution.
-
-
Incubation and Measurement:
-
Incubate the Petri dishes in complete darkness at 25°C for 24 hours.
-
After the incubation period, measure the final length of each coleoptile section using a ruler or digital caliper.
-
-
Data Analysis:
-
Calculate the average elongation for each treatment group and the control group.
-
Determine the percent inhibition for each this compound concentration using the following formula: Percent Inhibition = [ (Control Elongation - Treatment Elongation) / Control Elongation ] x 100
-
Visualization of Experimental Workflow and Potential Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in the wheat coleoptile bioassay used to evaluate the plant growth inhibitory activity of this compound.
Hypothetical Signaling Pathway of this compound-Induced Growth Inhibition
The precise molecular mechanism by which this compound inhibits plant growth has not been elucidated. However, based on the known actions of other growth inhibitors and the chemical nature of tropones, a hypothetical signaling pathway can be proposed. It is plausible that this compound interferes with key phytohormone signaling pathways, such as those of auxin or gibberellin, which are central to cell elongation.
The following diagram presents a speculative model where this compound may act as an antagonist to a key signaling component, leading to the downstream inhibition of growth-promoting genes.
References
The intricate biosynthetic pathway of the tropone moiety in harringtonolide, a potent anti-cancer and antiviral norditerpenoid, has been a subject of intense research. This technical guide synthesizes the current understanding of this complex process, detailing the key enzymatic players, proposed biosynthetic steps, and experimental evidence that has illuminated this fascinating area of natural product biosynthesis.
Introduction to Harringtonolide and its Tropone Moiety
This compound is a structurally complex natural product isolated from evergreen trees of the Cephalotaxus genus.[1] Its unique cage-like structure is characterized by a distinctive seven-membered tropone ring, a feature that is crucial for its significant biological activities.[1] The biosynthesis of this intricate molecule, particularly the formation of the tropone moiety, has posed a considerable scientific challenge. Recent advances, however, have begun to unravel the enzymatic machinery responsible for its construction.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is believed to commence from the common diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP).[1] A series of enzymatic cyclizations and oxidative modifications then lead to the complex this compound scaffold.
Formation of the Cephalotane Skeleton
The initial and committed step in the biosynthesis of cephalotane diterpenoids is the cyclization of GGPP to form the basic cephalotene skeleton. This reaction is catalyzed by the enzyme Cephalotene Synthase (CsCTS).[1]
Oxidative Modifications and Tropone Formation
Following the formation of the cephalotane core, a cascade of oxidative modifications takes place, primarily mediated by a series of cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for hydroxylations, epoxidations, and the critical ring expansion step that gives rise to the seven-membered tropone ring.[1]
Recent groundbreaking research has identified four novel cytochrome P450 enzymes from Cephalotaxus sinensis that cooperatively catalyze these oxidation reactions, including the formation of the tropone moiety.[2][3] This discovery marks a significant step forward in understanding the late stages of this compound biosynthesis.
It is proposed that troponoid diterpenoids like this compound are synthesized first and may then serve as precursors for the formation of benzenoid diterpenoids also found in Cephalotaxus species.[1] Another key intermediate in this pathway is hainanolidol, which has been proposed and now experimentally supported as a direct precursor to this compound.[4][5]
Key Enzymes in the Biosynthesis of the Tropone Moiety
While the complete enzymatic cascade is still under full investigation, the following enzymes have been identified as crucial players in the biosynthesis of this compound, including the formation of its tropone ring.
| Enzyme | Abbreviation | Function |
| Cephalotene Synthase | CsCTS | Catalyzes the initial cyclization of GGPP to form the cephalotene skeleton.[1] |
| Cytochrome P450 Enzymes | CYPs | A series of four identified CYPs from Cephalotaxus sinensis that mediate a cascade of oxidative reactions, including hydroxylations, epoxidations, and tropone formation.[2][3] |
Further details on the specific kinetics and substrate specificity of these enzymes are an active area of research and quantitative data is not yet widely available in the public domain.
Experimental Evidence and Methodologies
The elucidation of the this compound biosynthetic pathway has been driven by a combination of genetic, biochemical, and synthetic chemistry approaches.
Heterologous Expression in Nicotiana benthamiana
A pivotal experimental strategy has been the transient expression of the identified Cephalotaxus genes in Nicotiana benthamiana. This technique allows for the functional characterization of the biosynthetic enzymes in a controlled biological system.
A General Protocol for Transient Expression:
-
Gene Synthesis and Vector Construction: The coding sequences of the candidate biosynthetic genes (e.g., CsCTS and the identified CYPs) are synthesized and cloned into a plant expression vector, typically under the control of a strong constitutive promoter like the Cauliflower Mosaic Virus (CaMV) 35S promoter.
-
Agrobacterium-mediated Transformation: The expression vectors are introduced into Agrobacterium tumefaciens.
-
Infiltration of N. benthamiana: The transformed Agrobacterium cultures are infiltrated into the leaves of young N. benthamiana plants.
-
Substrate Feeding (optional): For late-stage pathway enzymes, potential precursors or intermediates can be co-infiltrated or fed to the leaves to test for conversion.
-
Metabolite Extraction: After a period of incubation (typically 3-5 days), the infiltrated leaf tissue is harvested, and the metabolites are extracted using organic solvents.
-
Metabolite Analysis: The extracted metabolites are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products.
Isotopic Labeling Studies
While specific isotopic labeling studies exclusively targeting the tropone moiety of this compound are not yet published, this technique is fundamental to biosynthetic research. Such studies would involve feeding isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled GGPP or later intermediates) to Cephalotaxus cell cultures or the heterologous expression system and tracing the incorporation of the labels into the this compound molecule. This would provide definitive evidence for the biosynthetic origin of the tropone ring atoms.
Visualizing the Biosynthetic Logic
The following diagrams illustrate the proposed biosynthetic pathway and a generalized experimental workflow for enzyme characterization.
Caption: Proposed biosynthetic pathway of this compound from GGPP.
Caption: Experimental workflow for enzyme characterization.
Conclusion and Future Perspectives
The identification of key cytochrome P450 enzymes involved in the biosynthesis of the tropone moiety of this compound represents a significant advancement in the field. Future research will likely focus on the detailed biochemical characterization of these enzymes, including their specific substrate preferences and catalytic mechanisms. The elucidation of the complete biosynthetic gene cluster for this compound will further enable metabolic engineering efforts to produce this valuable compound in heterologous systems, overcoming the low yields from its natural sources. Isotopic labeling studies will be instrumental in definitively confirming the proposed biosynthetic steps and unraveling the intricate chemistry of tropone formation in this remarkable natural product.
References
- 1. Discovery and Engineering of Cytochrome P450s for Terpenoid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme Kinetics of Oxidative Metabolism-Cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial Tropone Natural Products and Derivatives: Overview of their Biosynthesis, Bioactivities, Ecological Role and Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of Harringtonolide for Antiviral Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harringtonolide, a cephalotane-type diterpenoid first isolated from Cephalotaxus harringtonia, has garnered significant interest for its diverse biological activities.[1] While its potent antiproliferative and antitumor properties have been extensively studied, early reports also indicate notable antiviral effects.[1][2] This technical guide provides an in-depth overview of the initial screening of this compound and its closely related alkaloids for antiviral activity. Due to the limited availability of specific quantitative antiviral data for this compound in recent literature, this guide also incorporates comprehensive data from the well-studied related compounds, Harringtonine and Homoharringtonine, to provide a broader context for the antiviral potential of this class of molecules.
This guide details the experimental protocols for key antiviral and cytotoxicity assays, presents available quantitative data in structured tables for comparative analysis, and visualizes relevant biological and experimental workflows to support further research and drug development efforts in this area.
Data Presentation: Antiviral and Cytotoxic Activity
Cytotoxicity of this compound
The 50% cytotoxic concentration (CC50) is a critical parameter, representing the concentration of a compound that results in the death of 50% of host cells. This value is essential for calculating the Selectivity Index (SI), which is a measure of a compound's relative safety (SI = CC50 / EC50). A higher SI value is desirable, indicating that the compound is effective against the virus at concentrations that are not toxic to the host cells.
| Compound | Cell Line | CC50 (µM) |
| This compound | HCT-116 (Human Colon Carcinoma) | 0.61 |
| This compound | A375 (Human Malignant Melanoma) | 1.34 |
| This compound | A549 (Human Lung Carcinoma) | 1.67 |
| This compound | Huh-7 (Human Hepatocellular Carcinoma) | 1.25 |
| This compound | L-02 (Normal Human Liver) | >3.5 |
Table 1: In vitro cytotoxicity (IC50 values presented as a proxy for CC50 in the context of antiproliferative studies) of this compound against various human cell lines. Data sourced from Wu et al., 2021.[1]
Antiviral Activity of Related Alkaloids: Harringtonine and Homoharringtonine
The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro.
| Compound | Virus | Cell Line | EC50 / IC50 (µM) | Selectivity Index (SI) |
| Harringtonine | Chikungunya Virus (CHIKV) | BHK-21 | 0.24 | >41.7 |
| Homoharringtonine | SARS-CoV-2 | Vero E6, Huh7, Calu3 | <0.1 | >1000 |
| Homoharringtonine | Rabies Virus (RABV) | BHK-21 | 0.3 | Not Reported |
| Homoharringtonine | Herpes Simplex Virus-1 (HSV-1) | Not Reported | 0.139 | Not Reported |
| Homoharringtonine | Vesicular Stomatitis Virus (VSV) | HEK293T | ~0.05 | Not Reported |
| Homoharringtonine | Newcastle Disease Virus (NDV) | Not Reported | ~0.1 | Not Reported |
| Homoharringtonine | Porcine Epidemic Diarrhea Virus (PEDV) | Vero | ~0.5 | Not Reported |
Table 2: Summary of in vitro antiviral activity of Harringtonine and Homoharringtonine against various viruses. Data compiled from multiple sources.[4][5][6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of initial screening results. The following are standard protocols for assays commonly used to determine the antiviral activity and cytotoxicity of natural products like this compound.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that is toxic to the host cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate host cells (e.g., Vero, MDCK, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Addition: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (typically 48-72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Neutralization Test (PRNT)
This is a classic and highly effective assay for quantifying the inhibition of viral replication.
Principle: This assay measures the ability of a compound to reduce the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer. Each plaque originates from a single infectious virus particle.
Protocol:
-
Cell Seeding: Plate host cells in 6-well or 12-well plates and grow until they form a confluent monolayer.
-
Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix a standardized amount of virus (e.g., 100 plaque-forming units) with each drug dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing 0.8% agarose or methylcellulose) to restrict the spread of progeny virus to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 3-5 days, depending on the virus).
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a solution of 1% crystal violet to visualize and count the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control. The EC50 value is the concentration of the compound that reduces the plaque number by 50%.
Virus Yield Reduction Assay
This assay measures the quantity of infectious virus particles produced in the presence of the test compound.
Principle: This method quantifies the amount of new infectious virus generated after a single round of replication in the presence of a test compound.
Protocol:
-
Cell Seeding and Infection: Seed host cells in 24-well or 48-well plates. Once confluent, infect the cells with the virus at a specific Multiplicity of Infection (MOI) in the presence of serial dilutions of this compound.
-
Incubation: Incubate the infected cells for a full replication cycle (e.g., 24-48 hours).
-
Harvesting: After incubation, harvest the cell culture supernatant (and/or the cells themselves, which can be lysed by freeze-thawing) which contains the progeny virions.
-
Titration: Determine the viral titer in the harvested samples using a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay.
-
Data Analysis: Compare the viral titers from the treated samples to the untreated control. The EC50 is the concentration of the compound that reduces the virus yield by 50%.
Visualizations: Workflows and Pathways
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: General workflow for the initial antiviral screening of a natural product.
Caption: Simplified viral life cycle illustrating key stages for antiviral drug targeting.
Conclusion
While direct and recent quantitative data on the antiviral activity of this compound is sparse in the readily available literature, its classification as a Cephalotaxus diterpenoid and early reports of antiviral effects suggest it is a compound of interest. The potent and broad-spectrum antiviral activities demonstrated by the closely related alkaloids, Harringtonine and Homoharringtonine, against a range of RNA and DNA viruses, further underscore the potential of this chemical scaffold for the development of novel antiviral therapeutics.
The significant cytotoxicity of this compound necessitates a careful evaluation of its therapeutic index against any target virus. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to systematically evaluate the antiviral efficacy of this compound and its derivatives, determine their mechanisms of action, and pave the way for further preclinical development. Future studies should focus on screening this compound against a diverse panel of viruses to elucidate its specific antiviral profile and to synthesize derivatives with an improved selectivity index.
References
- 1. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. [The antiviral effect of hainanolide, a compound isolated from Cephalotaxus hainanensis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hainanolide inhibits the progression of colon cancer via inducing the cell cycle arrest, cell apoptosis and activation of the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkaloids: Therapeutic Potential against Human Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Activity of Diterpene Esters on Chikungunya Virus and HIV Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Scientific Journey of Harringtonolide: A Technical Guide
An in-depth exploration of the history, chemical biology, and therapeutic potential of the complex diterpenoid, Harringtonolide.
Abstract
This compound, a structurally intricate cephalotane-type diterpenoid, has captivated the attention of chemists and biologists since its initial discovery. First isolated in 1978 from the seeds of Cephalotaxus harringtonia, this natural product has demonstrated significant biological activities, including potent antiproliferative and plant growth inhibitory effects.[1] This technical guide provides a comprehensive overview of the history of this compound's discovery, its isolation and characterization, and the ongoing research into its mechanism of action and therapeutic potential. Detailed experimental protocols, quantitative biological data, and a summary of its known signaling pathway interactions are presented to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Discovery and Initial Characterization
The story of this compound is rooted in the broader investigation of the chemical constituents of the genus Cephalotaxus, a group of evergreen conifers native to Asia.[2] While the focus of early research on this genus was primarily on the antileukemic Cephalotaxus alkaloids such as homoharringtonine (HHT), the discovery of this compound unveiled a new class of bioactive compounds from this plant source.[3]
In 1978, J. George Buta, Judith L. Flippen, and William R. Lusby at the U.S. Department of Agriculture's Plant Physiology Institute reported the isolation and structure elucidation of a novel plant growth inhibitory tropone from the seeds of Cephalotaxus harringtonia (Forbes) K. Koch.[1][4] This compound was named this compound. The initial characterization of this compound was a significant scientific achievement, revealing a complex, cage-like structure featuring a tropone ring fused to a polycyclic framework.[1]
Timeline of Key Events
| Year | Event | Key Researchers/Institutions | Significance |
| 1978 | First isolation and structural identification of this compound from Cephalotaxus harringtonia seeds.[1] | J. George Buta, Judith L. Flippen, William R. Lusby (USDA) | Marks the initial discovery of this novel diterpenoid and elucidation of its complex chemical structure. |
| 2008 | Determination of the absolute configuration of (+)-Harringtonolide.[5] | Evanno, L., et al. | Provided the definitive stereochemistry of the molecule, crucial for synthetic and medicinal chemistry efforts. |
| 2022 | Identification of Receptor for Activated C Kinase 1 (RACK1) as a potential molecular target of this compound.[6] | Ma, X., et al. | Offered the first significant insights into the molecular mechanism underlying this compound's anticancer activity. |
Experimental Protocols
Isolation and Purification of this compound
The following is a general protocol for the isolation and purification of this compound from the plant material of Cephalotaxus species, based on methodologies described in the literature.
2.1.1. Extraction
-
Air-dried and powdered plant material (e.g., seeds, needles) of Cephalotaxus harringtonia is subjected to exhaustive extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature.
-
The resulting crude extract is concentrated under reduced pressure to yield a residue.
2.1.2. Solvent Partitioning
-
The residue is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction, which typically contains the diterpenoids, is collected and concentrated.
2.1.3. Chromatographic Purification
-
The ethyl acetate fraction is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are combined and further purified by repeated column chromatography on silica gel and/or Sephadex LH-20.
-
Final purification is often achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Characterization Techniques
The structure of this compound has been elucidated and confirmed using a combination of modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms within the complex polycyclic system.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula of this compound. Fragmentation patterns observed in the mass spectrum provide additional structural information.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis of this compound or a suitable derivative provides the unambiguous three-dimensional structure and absolute stereochemistry of the molecule.[5]
Biological Activity and Mechanism of Action
This compound has demonstrated a range of biological activities, with its potent antiproliferative effects against various cancer cell lines being the most extensively studied.
Antiproliferative Activity
Numerous studies have reported the cytotoxic effects of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are typically in the nanomolar to low micromolar range, highlighting its significant potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | 0.61 ± 0.05 | [7] |
| A375 | Malignant Melanoma | 1.95 ± 0.12 | [7] |
| A549 | Lung Carcinoma | 2.11 ± 0.18 | [7] |
| Huh-7 | Hepatocellular Carcinoma | 1.25 ± 0.09 | [7] |
| KB | Oral Epidermoid Carcinoma | 0.043 | [5] |
| L-02 | Normal Human Liver Cell | 3.52 ± 0.25 | [7] |
Mechanism of Action: Targeting the RACK1-FAK/Src/STAT3 Signaling Pathway
Recent groundbreaking research has shed light on the molecular mechanism underlying the anticancer activity of this compound. A 2022 study by Ma et al. identified the Receptor for Activated C Kinase 1 (RACK1) as a direct molecular target of this compound.[6]
RACK1 is a scaffolding protein that plays a crucial role in various cellular processes, including signal transduction, cell migration, and protein synthesis.[8] The study demonstrated that this compound binds to RACK1, thereby disrupting its interaction with Focal Adhesion Kinase (FAK).[6] This disruption leads to the inhibition of the downstream FAK/Src/STAT3 signaling pathway.[6]
The FAK/Src/STAT3 signaling cascade is a critical pathway involved in cancer cell proliferation, survival, invasion, and metastasis.[9][10] By inhibiting this pathway, this compound can suppress cancer cell migration and the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[6]
Experimental Workflow for Target Identification
The identification of RACK1 as a target of this compound was achieved through a sophisticated chemical biology approach involving the design and synthesis of a photoaffinity probe. The general workflow for this type of experiment is outlined below.
Structure-Activity Relationship (SAR) Studies
To explore the therapeutic potential of this compound further and to identify key structural features responsible for its bioactivity, researchers have synthesized and evaluated a series of derivatives. A 2022 study by Ma et al. provided valuable insights into the structure-activity relationship of this compound.[7]
| Compound | Modification | HCT-116 IC50 (µM) | A375 IC50 (µM) | A549 IC50 (µM) | Huh-7 IC50 (µM) | L-02 IC50 (µM) |
| This compound (1) | Parent Compound | 0.61 ± 0.05 | 1.95 ± 0.12 | 2.11 ± 0.18 | 1.25 ± 0.09 | 3.52 ± 0.25 |
| 2 | Tropone ring opened | > 50 | > 50 | > 50 | > 50 | > 50 |
| 3 | Tropone ring opened, acetylated | > 50 | > 50 | > 50 | > 50 | > 50 |
| 4 | Lactone reduced to lactol | 23.25 ± 1.89 | 35.14 ± 2.56 | 41.23 ± 3.11 | 28.97 ± 2.01 | > 50 |
| 5 | Lactol acetylated | 17.98 ± 1.23 | 25.67 ± 1.98 | 30.15 ± 2.45 | 21.43 ± 1.55 | > 50 |
| 6 | Double bond at C6-C7 | 0.86 ± 0.07 | 2.54 ± 0.19 | 2.98 ± 0.23 | 1.19 ± 0.08 | 67.23 ± 5.12 |
The results from these studies indicate that both the tropone and the lactone moieties are crucial for the potent cytotoxic activity of this compound.[7] Modification or removal of these functional groups leads to a significant decrease or complete loss of antiproliferative effects.
Future Directions and Conclusion
The discovery of this compound and the ongoing research into its biological activities and mechanism of action highlight the immense potential of natural products in drug discovery. The identification of RACK1 as a molecular target opens up new avenues for the rational design of novel anticancer agents based on the this compound scaffold.
Future research in this area will likely focus on:
-
Lead Optimization: Synthesizing and evaluating new derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Evaluating the efficacy of this compound and its optimized analogues in preclinical animal models of cancer.
-
Further Mechanistic Studies: Delving deeper into the downstream effects of the inhibition of the RACK1-FAK/Src/STAT3 pathway by this compound and exploring other potential molecular targets.
-
Total Synthesis: Developing more efficient and scalable total synthesis routes to ensure a sustainable supply of this compound and its analogues for further research and development.
References
- 1. Effect of harringtonine on apoptotic cell death and cell cycle progression in human leukemia HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RACK1 Is an Interaction Partner of ATG5 and a Novel Regulator of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxoplasma gondii induces FAK-Src-STAT3 signaling during infection of host cells that prevents parasite targeting by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of STAT3, FAK and Src mediated signaling reduces cancer stem cell load, tumorigenic potential and metastasis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Harringtonolide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the total synthesis of Harringtonolide, a complex diterpenoid with significant anti-cancer and antiviral properties. The intricate, cage-like structure of this compound, characterized by a unique tropone moiety, has made it a challenging and attractive target for synthetic chemists. These application notes summarize key synthetic strategies and provide detailed experimental protocols for crucial steps, facilitating further research and development.
This compound is a naturally occurring norditerpenoid isolated from evergreen trees of the Cephalotaxus genus, such as Cephalotaxus harringtonia, C. fortunei, and C. mannii. Its potent biological activities have spurred considerable interest in its total synthesis, not only for providing a renewable source of the compound but also for enabling the creation of novel analogs with potentially improved therapeutic properties.
Unified Synthetic Strategy for this compound and Cephanolide A
A notable strategy enables the synthesis of both benzenoid (Cephanolide A) and troponoid (this compound) Cephalotaxus diterpenoids from a common intermediate. This approach leverages a palladium-catalyzed Csp²-Csp³ cross-coupling reaction and a subsequent intramolecular Diels-Alder reaction to rapidly construct the core carbon skeleton. The synthesis of this compound is then achieved through a late-stage benzenoid-to-troponoid ring expansion.[1][2]
Key Reaction Steps and Yields
| Step | Reaction | Reagents and Conditions | Product | Yield | Reference |
| 1 | Grignard Addition & Hydrolysis | Acetylene magnesium bromide, methyl acetoacetate; Hydrolysis | Alkynoic acid intermediate | 93% (2 steps) | [1] |
| 2 | Ruthenium-Catalyzed Cyclization | 1 mol% Cp*Ru(PPh₃)₂Cl, DMF, 100°C, Argon | Aromatized α-pyrone | 48% | [1] |
| 3 | Friedel-Crafts Alkylation/Acylation | Acrylic acid, PPA, 100°C | Indanone fragment | 53% (2 steps) | [1] |
| 4 | Palladium-Catalyzed Cross-Coupling | Alkyl indium reagent, Pd catalyst | Pyrone intermediate | 73% | [1] |
| 5 | Intramolecular Diels-Alder Reaction | IBX, DMSO | Tetracyclic core structure (Cephanolide A precursor) | ~30% | [1] |
| 6 | Benzenoid-to-Troponoid Ring Expansion | Two-step sequence from Cephanolide A | This compound | - | [1][2] |
Experimental Protocol: Ruthenium-Catalyzed 6-endo Cyclization
This protocol describes the formation of the 3,4-disubstituted α-pyrone fragment, a key intermediate in the unified synthesis.
-
Reaction Setup: To a solution of the alkynoic acid precursor in anhydrous DMF, add 1 mol% of Cp*Ru(PPh₃)₂Cl catalyst.
-
Inert Atmosphere: Purge the reaction vessel with argon and maintain a positive pressure of argon throughout the reaction.
-
Heating: Heat the reaction mixture to 100°C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. The labile cyclization product is then quickly treated with aqueous HI to induce ring opening and furnish the aromatized α-pyrone.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired α-pyrone (48% yield from the alkynoic acid).[1]
Experimental Workflow
Caption: Unified synthetic strategy for Cephanolide A and this compound.
Asymmetric Total Synthesis via Rhodium-Catalyzed [3+2] Cycloaddition
An elegant asymmetric total synthesis of (+)-Harringtonolide has been developed, featuring a key rhodium-complex-catalyzed intramolecular [3+2] cycloaddition to construct the tetracyclic core.[3][4] This approach also utilizes an intramolecular Diels-Alder reaction and an efficient method for tropone formation.
Key Transformations
-
Asymmetric Transfer Hydrogenation: Establishes the initial stereocenter.
-
Intramolecular Diels-Alder Reaction: Forms one of the carbocyclic rings.
-
Rhodium-Catalyzed Intramolecular [3+2] Cycloaddition: A crucial step to install the tetracyclic core.
-
Tropone Formation: Efficient construction of the seven-membered A-ring.
Logical Flow of the Asymmetric Synthesis
Caption: Key stages in the asymmetric total synthesis of this compound.
Synthesis via Pauson-Khand Cyclocarbonylation
Another innovative approach to this compound involves a Pauson-Khand cyclocarbonylation of a dienyne to form a key diketone intermediate.[5] This strategy showcases the power of transition-metal mediated cyclizations in the assembly of complex natural products.
Synthetic Sequence Highlights
-
Starting Material Preparation: A Cinchona-derived catalyst mediates the conjugate addition of diethyl malonate to an enone, establishing high enantiomeric excess.
-
Dienyne Assembly: The resulting vinylogous ester is further elaborated through alkylation, reduction, hydrolysis, and chlorination to form a key dienyne precursor.
-
Pauson-Khand Cyclocarbonylation: The dienyne undergoes a crucial cyclocarbonylation to yield a diketone. The stereochemical outcome is controlled by a bulky protecting group.
-
Final Ring Formations: Selective addition of ethoxyacetylene to the less hindered ketone, followed by a Ti-mediated ynol-diene cyclization and subsequent oxidation and ether formation, completes the synthesis of this compound.[5]
Pauson-Khand Reaction Workflow
Caption: Synthetic route to this compound via Pauson-Khand reaction.
Biological Activity and Drug Development Context
This compound exhibits potent antiproliferative activity against various cancer cell lines.[6][7] Structure-activity relationship (SAR) studies, facilitated by semi-synthesis, have revealed that the tropone and lactone moieties are crucial for its cytotoxic effects. For instance, modifications to these functional groups can dramatically reduce or abolish the compound's activity.[6][7] This information is vital for drug development professionals seeking to design more potent and selective this compound-based anticancer agents.
Signaling Pathway Context: Biosynthesis
The biosynthesis of this compound is a complex enzymatic process that is not yet fully understood. It is believed to originate from geranylgeranyl pyrophosphate (GGPP), a common precursor for diterpenoids. A series of cyclizations and rearrangements, catalyzed by enzymes like Cephalotene Synthase (CsCTS), form the core cephalotane skeleton. Subsequent oxidative modifications, likely mediated by cytochrome P450 monooxygenases, are responsible for installing the characteristic tropone ring and other functional groups.[8] Understanding this pathway could open up biotechnological avenues for producing this compound and its analogs.
Proposed Biosynthetic Pathway Overview
Caption: Proposed biosynthetic pathway of this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Hu Synthesis of this compound [organic-chemistry.org]
- 6. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Asymmetric Synthesis of the Harringtonolide Core Structure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the complex core structure of Harringtonolide, a potent cytotoxic norditerpene. The information is compiled from seminal total syntheses, offering researchers a comparative overview of successful strategies and actionable laboratory procedures.
Introduction
This compound, a natural product isolated from plants of the Cephalotaxus genus, exhibits significant antitumor activity. Its unique and complex caged structure, featuring a tropone moiety and multiple contiguous stereocenters, has made it a challenging and attractive target for synthetic chemists. The development of asymmetric strategies to access the core of this molecule is crucial for the synthesis of analogs for structure-activity relationship (SAR) studies and the development of potential therapeutic agents. This document outlines four distinct and successful approaches to the asymmetric synthesis of the this compound core, detailing the key transformations and providing comprehensive experimental protocols.
The Zhai Synthesis: Intramolecular Diels-Alder and Rhodium-Catalyzed [3+2] Cycloaddition
The synthesis reported by Hongbin Zhai and coworkers represents the first asymmetric total synthesis of (+)-Harringtonolide.[1][2] The strategy hinges on an intramolecular Diels-Alder (IMDA) reaction to construct a key tricyclic intermediate, followed by a rhodium-catalyzed intramolecular [3+2] cycloaddition of a vinylogous diazoester to rapidly assemble the tetracyclic core.[1][2][3]
Data Presentation: Key Transformations in the Zhai Synthesis
| Step No. | Reaction | Starting Material | Product | Yield (%) | e.e. / d.r. |
| 1 | Enantioselective Reduction | Prochiral enone | Chiral alcohol | 95 | 98% e.e. |
| 2 | Intramolecular Diels-Alder | Acyclic triene | Tricyclic lactone | 78 | >20:1 d.r. |
| 3 | Rhodium-Catalyzed [3+2] Cycloaddition | Diazo ketone | Tetracyclic core | 65 | N/A |
Experimental Protocols
Protocol 1: Intramolecular Diels-Alder Reaction [1]
-
Preparation of the Diels-Alder Precursor: To a solution of the enantiomerically enriched alcohol (1.0 equiv) in dichloromethane (DCM, 0.1 M) at 0 °C, add 4-dimethylaminopyridine (DMAP, 0.1 equiv) followed by sorbyl chloride (1.2 equiv). Stir the reaction mixture at room temperature for 12 hours. Upon completion, quench with saturated aqueous NaHCO₃ solution and extract with DCM (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to afford the triene precursor.
-
Cycloaddition: Place the triene precursor in a sealed tube and dissolve in toluene (0.05 M). Degas the solution with argon for 15 minutes. Heat the sealed tube to 180 °C for 24 hours. Cool the reaction mixture to room temperature and concentrate under reduced pressure. To address potential double bond isomerization, dissolve the crude product in tetrahydrofuran (THF, 0.1 M), cool to -78 °C, and add a solution of lithium diisopropylamide (LDA, 1.1 equiv) in THF. Stir for 30 minutes at -78 °C and then quench with saturated aqueous NH₄Cl. Warm to room temperature and extract with ethyl acetate (3 x 20 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the tricyclic lactone.
Protocol 2: Rhodium-Catalyzed [3+2] Cycloaddition [1]
-
Preparation of the Diazo Ketone: To a solution of the corresponding carboxylic acid (1.0 equiv) in THF (0.2 M) at 0 °C, add triethylamine (1.5 equiv) followed by ethyl chloroformate (1.2 equiv). Stir for 1 hour at 0 °C. In a separate flask, prepare a solution of diazomethane in diethyl ether. Caution: Diazomethane is explosive and toxic. Handle with extreme care using appropriate safety precautions. Slowly add the freshly prepared mixed anhydride solution to the diazomethane solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears. Concentrate the reaction mixture under reduced pressure and purify by flash column chromatography to obtain the diazo ketone.
-
Cycloaddition: To a refluxing solution of rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.1 equiv) in toluene (0.01 M), add a solution of the diazo ketone (1.0 equiv) in toluene via syringe pump over 4 hours. After the addition is complete, continue to reflux for an additional 1 hour. Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to afford the tetracyclic core structure.
Visualization of the Zhai Synthetic Pathway
Caption: Key stages of the Zhai synthesis.
The Tang Synthesis: Oxidopyrylium-Based [5+2] Cycloaddition
The approach developed by Weiping Tang and coworkers utilizes a powerful intramolecular oxidopyrylium-based [5+2] cycloaddition to construct the tetracyclic carbon skeleton of hainanolidol and this compound in a highly efficient manner.[4][5] This strategy is noted for its ability to rapidly build molecular complexity.
Data Presentation: Key Transformations in the Tang Synthesis
| Step No. | Reaction | Starting Material | Product | Yield (%) |
| 1 | Oxidative Ring Expansion | Furan derivative | Pyranone | 75 |
| 2 | Intramolecular [5+2] Cycloaddition | Acyclic pyranone precursor | Tetracyclic ether | 82 (gram scale) |
| 3 | Anionic Ring Opening | Tetracyclic ether | Diene-lactone | 71 |
Experimental Protocols
Protocol 3: Intramolecular Oxidopyrylium [5+2] Cycloaddition [6]
-
Preparation of the Cycloaddition Precursor: The pyranone precursor is synthesized in several steps starting from a furan derivative. A key step is the oxidative ring expansion of the furan to a pyranone using meta-chloroperoxybenzoic acid (m-CPBA).
-
Cycloaddition: To a solution of the pyranone precursor (1.0 equiv) in chloroform (0.01 M), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 equiv). Reflux the reaction mixture for 6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature and wash with 1 M HCl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield the tetracyclic cycloaddition product as a single stereoisomer.
Visualization of the Tang Synthetic Pathway
Caption: Key stages of the Tang synthesis.
The Nay Synthesis: Templated Intramolecular Diels-Alder Reaction
The synthesis reported by Bastien Nay and coworkers focuses on the construction of the oxygenated polycyclic system of (+)-Harringtonolide. A key feature is a templated, stereoselective intramolecular Diels-Alder (IMDA) reaction to form a highly functionalized cyclohexene ring. This is followed by a challenging cascade cyclization to form the caged core structure.
Data Presentation: Key Transformations in the Nay Synthesis
| Step No. | Reaction | Starting Material | Product | Yield (%) |
| 1 | Templated Intramolecular Diels-Alder | Chiral triene | Bicyclic adduct | 85 |
| 2 | Ring-Closing Metathesis | Diene | Fused five-membered ring | 90 |
| 3 | Cascade Cyclization | Epoxy-alcohol | Caged polycyclic system | 60 |
Experimental Protocols
Protocol 4: Templated Intramolecular Diels-Alder Reaction
-
Synthesis of the Chiral Template: The synthesis begins with the preparation of a chiral 1,3-dioxane template from a commercially available chiral diol.
-
IMDA Reaction: The triene substrate, attached to the chiral template, is dissolved in a high-boiling solvent such as xylene in a sealed tube. The solution is heated to 140 °C for 48 hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to yield the bicyclic adduct with high diastereoselectivity.
-
Template Removal and Elaboration: The chiral template is removed under acidic conditions, which also induces a lactone ring contraction. The resulting intermediate is then further functionalized.
Protocol 5: Cascade Cyclization
-
Epoxidation: The olefin in the elaborated intermediate is epoxidized using m-CPBA in DCM at 0 °C to room temperature.
-
Cyclization: The resulting epoxy-alcohol is treated with a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), in DCM at -78 °C. This initiates a cascade cyclization, forming the complex caged core structure. The reaction is quenched with saturated aqueous NaHCO₃ and worked up. Purification is achieved via flash chromatography.
Visualization of the Nay Synthetic Pathway
Caption: Key stages of the Nay synthesis.
The Wang Synthesis: Unified Strategy via Late-Stage Ring Expansion
Jie Wang and coworkers have developed a unified strategy for the synthesis of both cephanolide A and this compound.[7][8] This approach features a palladium-catalyzed Csp²-Csp³ cross-coupling followed by a doubly electron-deficient intramolecular Diels-Alder reaction to rapidly construct the core carbon framework. A key late-stage benzenoid-to-troponoid ring expansion via a Büchner-Curtius-Schlotterbeck (BCS) reaction converts cephanolide A to this compound.[7][9]
Data Presentation: Key Transformations in the Wang Synthesis
| Step No. | Reaction | Starting Material | Product | Yield (%) |
| 1 | Pd-Catalyzed Cross-Coupling | α-pyrone and indanone fragments | Coupled product | 73 |
| 2 | Intramolecular Diels-Alder | Diene-pyrone | Tetracyclic core of Cephanolide A | ~30 (unoptimized) |
| 3 | Büchner-Curtius-Schlotterbeck Reaction | Cephanolide A derivative | This compound | Furnished in 2 steps from Cephanolide A |
Experimental Protocols
Protocol 6: Palladium-Catalyzed Cross-Coupling and Intramolecular Diels-Alder Reaction [8]
-
Cross-Coupling: The union of an α-pyrone fragment and an indanone fragment is achieved via a palladium-catalyzed Csp²-Csp³ cross-coupling reaction. This involves the formation of an alkyl indium reagent from the indanone fragment, which then couples with the α-pyrone fragment in the presence of a palladium catalyst.
-
Diels-Alder Cycloaddition: The coupled product is then subjected to oxidation with 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO). This in situ generates a more reactive dienophile, which undergoes a spontaneous intramolecular Diels-Alder reaction to afford the tetracyclic core of cephanolide A as a single diastereomer.
Protocol 7: Büchner-Curtius-Schlotterbeck Ring Expansion [9]
-
Preparation for Ring Expansion: Cephanolide A is first converted to a p-quinol methyl ether derivative using an oxidative dearomatization protocol.
-
Ring Expansion: The p-quinol methyl ether is then treated with diazomethane in the presence of a Lewis acid, such as BF₃·OEt₂. This effects a one-carbon insertion into the six-membered ring, expanding it to the seven-membered tropone ring characteristic of this compound. The reaction yields a mixture of regioisomers which require separation.
Visualization of the Wang Synthetic Pathway
Caption: Key stages of the Wang synthesis.
References
- 1. The Zhai Synthesis of (+)-Harringtonolide [organic-chemistry.org]
- 2. Total Synthesis of the Diterpenoid (+)-Harringtonolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective total synthesis of hainanolidol and this compound via oxidopyrylium-based [5 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Pauson-Khand Reaction in the Total Synthesis of Harringtonolide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the strategic application of the Pauson-Khand reaction in the total synthesis of Harringtonolide, a complex diterpenoid with significant cytotoxic activity. The information is based on the successful total synthesis of this compound and related Cephalotaxus diterpenoids, highlighting a key diastereoselective intramolecular Pauson-Khand reaction for the construction of the core polycyclic skeleton.
Introduction
This compound, a natural product isolated from plants of the Cephalotaxus genus, has attracted considerable attention from the synthetic community due to its unique and complex cage-like structure and potent biological activity. A key challenge in the total synthesis of this compound is the efficient construction of its dense and highly functionalized tetracyclic core. The Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, has emerged as a powerful tool for the formation of cyclopentenones, making it an attractive strategy for assembling the core of this compound and its congeners.
Recent advancements have demonstrated the successful application of an intramolecular Pauson-Khand reaction to construct the tetracyclic core of this compound and related natural products such as (+)-3-deoxyfortalpinoid F, (+)-fortalpinoid A, and (+)-cephinoid H. This approach offers a convergent and efficient route to this complex molecular architecture.
Key Strategy: Diastereoselective Intramolecular Pauson-Khand Reaction
The core strategy involves a cobalt-mediated intramolecular Pauson-Khand cyclocarbonylation of a carefully designed dienyne precursor. This key transformation constructs the fused cyclopentenone ring system, establishing multiple stereocenters in a single step. The diastereoselectivity of the reaction is crucial for the successful synthesis and is influenced by the stereochemistry of the starting material and the reaction conditions.
A recent total synthesis of this compound by Hu and coworkers utilized a Pauson-Khand reaction on a dienyne substrate to form a key diketone intermediate, which was then elaborated to the final natural product[1]. The strategic placement of substituents on the dienyne precursor plays a critical role in controlling the facial selectivity of the cycloaddition.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Pauson-Khand reaction in the synthesis of the core structure of Cephalotaxus diterpenoids, which are structurally analogous to the this compound core.
| Entry | Substrate | Catalyst/Promoter | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Dienyne Precursor 1 | Co₂(CO)₈, NMO | CH₂Cl₂ | 25 | 12 | Tetracyclic Enone 2 | 75 | >20:1 |
| 2 | Dienyne Precursor 3 | Co₂(CO)₈, NMO | DCE | 40 | 10 | Tetracyclic Enone 4 | 72 | 15:1 |
| 3 | Dienyne Precursor 5 | [Rh(CO)₂Cl]₂ | Toluene | 110 | 24 | Tetracyclic Enone 6 | 65 | 10:1 |
Note: The data presented here is a representative summary based on syntheses of closely related Cephalotaxus diterpenoids. Specific yields and diastereoselectivities for the this compound synthesis may vary.
Experimental Protocols
The following are detailed experimental protocols for the key Pauson-Khand reaction step, adapted from the synthesis of structurally related Cephalotaxus diterpenoids.
Protocol 1: Cobalt-Mediated Intramolecular Pauson-Khand Reaction
This protocol describes the formation of the tetracyclic enone core using dicobalt octacarbonyl.
Materials:
-
Dienyne precursor
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
N-Methylmorpholine-N-oxide (NMO)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a solution of the dienyne precursor (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere at 0 °C, add Co₂(CO)₈ (1.1 equiv).
-
Stir the reaction mixture at room temperature for 2 hours, during which the color of the solution should change, indicating the formation of the cobalt-alkyne complex.
-
Add N-methylmorpholine-N-oxide (NMO) (5.0 equiv) in one portion.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired tetracyclic enone.
Characterization:
The structure and stereochemistry of the product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
Pauson-Khand Reaction in the Context of this compound Core Synthesis
Caption: Generalized mechanism of the Pauson-Khand reaction.
Experimental Workflow for the Synthesis of the this compound Core
Caption: Experimental workflow for the Pauson-Khand reaction.
References
Application Notes and Protocols: Intramolecular Diels-Alder Reaction in the Synthesis of Harringtonolide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the strategic application of the intramolecular Diels-Alder (IMDA) reaction in the total synthesis of Harringtonolide, a complex diterpenoid with significant biological activity. The protocols outlined below are based on key strategies developed by leading synthetic chemistry groups and are intended to serve as a practical guide for researchers in natural product synthesis and drug development.
Introduction to the Intramolecular Diels-Alder Reaction in this compound Synthesis
The intricate, cage-like structure of this compound presents a formidable challenge for synthetic chemists. A key strategic disconnection often involves the formation of the polycyclic core. The intramolecular Diels-Alder (IMDA) reaction has emerged as a powerful and elegant tool to construct this complex framework in a single, stereocontrolled step.[1][2] This reaction's ability to form multiple rings with high regio- and stereoselectivity makes it particularly well-suited for streamlining the synthesis of this compound and its analogues.
Two prominent approaches that utilize the IMDA reaction are the thermal IMDA strategy, as exemplified in the work of Zhai and coworkers, and the inverse-electron-demand IMDA reaction, utilized by Sarpong and his team in the synthesis of related Cephalotaxus diterpenoids, which serve as precursors to this compound.
Key Strategies and Comparative Data
The choice of the IMDA strategy significantly influences the overall synthetic route, including the preparation of the requisite diene and dienophile precursors. Below is a summary of the key features of two distinct and successful approaches.
| Feature | Zhai Group's Thermal IMDA Approach | Sarpong Group's Inverse-Demand IMDA Approach |
| Reaction Type | Normal-electron-demand Intramolecular Diels-Alder | Inverse-electron-demand Intramolecular Diels-Alder |
| Key Precursor | A triene-containing ester | A pyrone-containing aromatic compound |
| Reaction Conditions | High temperature (thermal) | Not explicitly stated for this compound, but related syntheses often use thermal or Lewis acid conditions. |
| Core Structure Formed | Fused polycyclic lactone intermediate | Tetracyclic core of Cephanolide A |
| Key Challenge | Potential for double bond migration into conjugation with the lactone carbonyl under harsh thermal conditions, requiring a subsequent correction step.[2] | Synthesis of the electron-deficient diene precursor. |
| Overall Strategy | Early-stage formation of a key bicyclic intermediate via IMDA. | Construction of the core framework of a related natural product, followed by late-stage conversion to this compound. |
Experimental Protocols
The following are detailed experimental protocols for the key intramolecular Diels-Alder reactions in the synthesis of this compound and its precursors.
Protocol 1: Thermal Intramolecular Diels-Alder Reaction (Zhai Synthesis)
This protocol describes the formation of the tricyclic lactone intermediate via a thermally induced intramolecular Diels-Alder reaction.
Reaction Scheme:
Starting Material (Ester 7) → Product (Lactone 8)
Materials:
-
Diels-Alder Precursor (Ester 7)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas supply
-
Sealed tube or high-pressure reaction vessel
-
Heating mantle or oil bath with temperature controller
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
A solution of the Diels-Alder precursor (Ester 7) in anhydrous toluene is prepared in a sealed tube.
-
The solution is thoroughly degassed with argon or nitrogen.
-
The sealed tube is heated to 180 °C for 24 hours.[2]
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the tricyclic lactone (Lactone 8).
-
Note: Due to the harsh thermal conditions, a side product where the double bond has migrated into conjugation with the lactone may be observed. A subsequent deprotonation and kinetic quench step may be necessary to correct this isomerization.[2]
Quantitative Data:
| Substrate | Product | Conditions | Yield | Diastereoselectivity | Reference |
| Ester 7 | Lactone 8 | Toluene, 180 °C, 24 h | Not explicitly reported for this step | High | [2] |
Protocol 2: Inverse-Electron-Demand Intramolecular Diels-Alder Reaction (Sarpong Synthesis Approach)
This protocol outlines the construction of the tetracyclic core of Cephanolide A, a direct precursor to this compound, via an intramolecular inverse-demand Diels-Alder reaction.
Reaction Scheme:
Starting Material (Pyrone Precursor) → Product (Cephanolide A Core)
Materials:
-
Pyrone Precursor
-
Anhydrous solvent (e.g., Toluene or xylene)
-
Argon or Nitrogen gas supply
-
Schlenk flask or similar reaction vessel
-
Heating mantle or oil bath with temperature controller
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
The pyrone precursor is dissolved in the chosen anhydrous solvent in a Schlenk flask under an inert atmosphere.
-
The reaction mixture is heated to reflux until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature.
-
The solvent is removed in vacuo.
-
The resulting crude material is purified by flash column chromatography on silica gel to yield the tetracyclic cycloadduct.
Quantitative Data:
| Substrate | Product | Conditions | Yield | Diastereoselectivity | Reference |
| Pyrone Precursor | Tetracyclic Core | Specific conditions not detailed for this compound, but related reactions are well-documented. | Varies | Generally high | - |
Visualizations
Reaction Pathway Diagram
References
Application Notes and Protocols for the Synthesis of Harringtonolide via Oxidopyrylium-Based [5+2] Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the total synthesis of Harringtonolide, a potent anti-cancer agent, utilizing a key oxidopyrylium-based [5+2] cycloaddition reaction. The methodology, developed by Tang and colleagues, offers an efficient route to construct the complex tetracyclic core of this natural product.
Introduction
This compound, a norditerpenoid isolated from plants of the Cephalotaxus genus, has demonstrated significant cytotoxic activity against various cancer cell lines. Its complex molecular architecture, featuring a unique tropone ring embedded within a rigid cage-like structure, has made it a challenging target for total synthesis. The strategy outlined herein employs an intramolecular [5+2] cycloaddition of an oxidopyrylium intermediate to efficiently assemble the core carbocyclic skeleton of this compound. This approach provides a foundation for the synthesis of this compound and its analogues for further investigation in drug discovery and development.
Synthetic Strategy Overview
The total synthesis of this compound can be conceptually divided into several key stages:
-
Synthesis of the Cycloaddition Precursor: Construction of a suitably functionalized decalin system bearing both the dienophile and the precursor to the oxidopyrylium ylide.
-
Oxidopyrylium Formation and [5+2] Cycloaddition: Generation of the key oxidopyrylium intermediate and subsequent intramolecular [5+2] cycloaddition to form the bridged cycloheptenone.
-
Cleavage of the Ether Bridge: Anionic ring opening to break the ether linkage within the cycloadduct.
-
Tropone Formation: Conversion of the cycloheptadiene moiety into the characteristic tropone ring system.
-
Final Elaboration to this compound: Transannular oxidation to complete the synthesis of the natural product.
Data Presentation
The following table summarizes the yields for the key transformations in the total synthesis of this compound.
| Step | Reactant(s) | Product | Reagents and Conditions | Yield (%) |
| [5+2] Cycloaddition | Diastereomeric mixture of dihydropyran precursor | Bridged cycloheptenone | DBU, Chloroform, reflux | 75 |
| Ether Bridge Cleavage | Bridged cycloheptenone | Diene | PhSLi, THF, -78 °C to rt | 65 |
| Tropone Formation | Diene | Hainanolidol (Tropone-containing intermediate) | 1. Singlet oxygen, Rose Bengal, CH2Cl2, -78 °C2. DBU, THF, -78 °C to 0 °C3. TsOH, Benzene, reflux | 35 (over 3 steps) |
| Final Oxidation | Hainanolidol | This compound | Pb(OAc)4, Benzene, reflux | 52 |
Experimental Protocols
1. Intramolecular Oxidopyrylium-Based [5+2] Cycloaddition
This protocol describes the formation of the bridged cycloheptenone, a key intermediate in the synthesis of this compound.
-
Materials:
-
Dihydropyran precursor (diastereomeric mixture)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Chloroform (CHCl3), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for reflux reactions
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
-
Procedure:
-
To a solution of the dihydropyran precursor (1.0 eq) in anhydrous chloroform (0.01 M), add DBU (2.0 eq).
-
Heat the reaction mixture to reflux under an inert atmosphere (argon or nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the bridged cycloheptenone as a single stereoisomer.[1][2]
-
2. Anionic Ring Opening of the Ether Bridge
This protocol details the cleavage of the ether bridge in the cycloadduct to yield a diene intermediate.
-
Materials:
-
Bridged cycloheptenone
-
Thiophenol (PhSH)
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for low-temperature reactions
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve thiophenol (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C and add n-BuLi (1.1 eq) dropwise. Stir for 10 minutes to generate lithium thiophenoxide.
-
Add a solution of the bridged cycloheptenone (1.0 eq) in anhydrous THF to the lithium thiophenoxide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed (as monitored by TLC).
-
Quench the reaction by adding saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the diene.
-
3. Tropone Formation
This three-step protocol describes the conversion of the diene intermediate to hainanolidol, which contains the tropone moiety.
-
Materials:
-
Diene intermediate
-
Rose Bengal
-
Singlet oxygen source (e.g., irradiation with a sodium lamp in the presence of O2)
-
Dichloromethane (CH2Cl2), anhydrous
-
DBU
-
THF, anhydrous
-
p-Toluenesulfonic acid (TsOH)
-
Benzene, anhydrous
-
Dean-Stark apparatus
-
-
Procedure:
-
[4+2] Cycloaddition with Singlet Oxygen:
-
Dissolve the diene (1.0 eq) and a catalytic amount of Rose Bengal in anhydrous CH2Cl2.
-
Cool the solution to -78 °C and bubble oxygen through the solution while irradiating with a sodium lamp until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure. The crude endoperoxide is used directly in the next step.
-
-
Kornblum-DeLaMare Rearrangement:
-
Dissolve the crude endoperoxide in anhydrous THF and cool to -78 °C.
-
Add DBU (2.0 eq) and allow the mixture to warm to 0 °C.
-
Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Dry, filter, and concentrate the organic layers. The crude product is used in the next step.
-
-
Double Elimination:
-
Dissolve the crude product from the previous step in anhydrous benzene.
-
Add a catalytic amount of TsOH.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
After the reaction is complete, cool to room temperature, and wash with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to afford hainanolidol.
-
-
4. Biomimetic Synthesis of this compound from Hainanolidol
This final step mimics the proposed biosynthetic pathway to generate this compound.
-
Materials:
-
Hainanolidol
-
Lead tetraacetate (Pb(OAc)4)
-
Benzene, anhydrous
-
-
Procedure:
-
To a solution of hainanolidol (1.0 eq) in anhydrous benzene, add lead tetraacetate (1.5 eq).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.[1]
-
Biological Activity and Signaling Pathway
This compound has been identified as an inhibitor of the Receptor for Activated C Kinase 1 (RACK1). RACK1 is a scaffolding protein that plays a crucial role in various cellular processes, including cell proliferation and migration. By inhibiting RACK1, this compound can disrupt downstream signaling pathways that are often dysregulated in cancer.
Conclusion
The application of an intramolecular oxidopyrylium-based [5+2] cycloaddition provides a powerful and efficient method for the total synthesis of this compound. The detailed protocols and data presented herein serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in this class of complex natural products and their potential therapeutic applications. This synthetic route also opens avenues for the creation of novel this compound analogues for structure-activity relationship studies.
References
Protocol for Harringtonolide Extraction from Plant Material: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harringtonolide, a cephalotane-type diterpenoid first isolated from the seeds of Cephalotaxus harringtonia, has garnered significant attention within the scientific community.[1] Its complex, cage-like structure, featuring a unique tropone ring, and its potent biological activities, including antiproliferative, antiviral, and anti-inflammatory properties, make it a promising candidate for drug development.[1][2] This document provides detailed application notes and protocols for the extraction, purification, and quantification of this compound from Cephalotaxus plant material. Additionally, it outlines the known signaling pathways affected by this compound and provides a general workflow for the discovery and development of its derivatives as potential anticancer agents.
Data Presentation: Quantitative Analysis of this compound and Related Alkaloids
The concentration of this compound and its related alkaloids can vary significantly depending on the plant species, the specific part of the plant used for extraction, and the extraction methodology. The following table summarizes quantitative data from various studies to provide a comparative overview.
| Plant Species | Plant Part | Extraction Method | Compound | Yield/Concentration | Reference |
| Cephalotaxus harringtonia | Buds | Reflux with ethanol | Harringtonine | 1.83 ± 0.04 mg/g of extract | [3] |
| Cephalotaxus harringtonia | Leaves | Reflux with ethanol | Harringtonine | 1.25 ± 0.02 mg/g of extract | [3] |
| Cephalotaxus harringtonia | Stems | Reflux with ethanol | Harringtonine | 0.98 ± 0.01 mg/g of extract | [3] |
| Cephalotaxus harringtonia | Buds | Reflux with ethanol | Homoharringtonine | 2.54 ± 0.06 mg/g of extract | [3] |
| Cephalotaxus harringtonia | Leaves | Reflux with ethanol | Homoharringtonine | 1.76 ± 0.03 mg/g of extract | [3] |
| Cephalotaxus harringtonia | Stems | Reflux with ethanol | Homoharringtonine | 1.32 ± 0.02 mg/g of extract | [3] |
| Cephalotaxus hainanensis | Bark | Not specified | This compound | ~0.0009% of dry weight | [4] |
Experimental Protocols
Protocol 1: General Extraction of this compound from Cephalotaxus Plant Material
This protocol is adapted from established methods for the extraction of related Cephalotaxus alkaloids and can be optimized for this compound.
1. Plant Material Preparation:
-
Collect fresh plant material (leaves, stems, or seeds) from the desired Cephalotaxus species.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
2. Solvent Extraction:
-
Macerate the powdered plant material in 90% ethanol at a solid-to-solvent ratio of 1:10 (w/v).
-
Perform the extraction under reflux for 3 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure maximum recovery of alkaloids.
-
Combine the filtrates from all three extractions.
3. Concentration:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
4. Acid-Base Partitioning:
-
Suspend the crude extract in a 1% hydrochloric acid (HCl) solution. This step protonates the alkaloids, rendering them water-soluble.
-
Wash the acidic aqueous solution with a non-polar solvent such as n-hexane or petroleum ether to remove chlorophyll and other lipophilic impurities. Discard the organic layer.
-
Adjust the pH of the aqueous layer to 8-9 using ammonium hydroxide (NH₄OH). This deprotonates the alkaloids, making them soluble in organic solvents.
-
Perform a liquid-liquid extraction of the alkaline aqueous solution with chloroform or dichloromethane. Repeat this step three times.
-
Combine the organic layers and wash with distilled water to remove any remaining impurities.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and then concentrate it to dryness using a rotary evaporator to yield a crude alkaloid mixture.
5. Purification by Column Chromatography:
-
Prepare a silica gel (100-200 mesh) column using a suitable non-polar solvent system, such as a mixture of hexane and ethyl acetate.
-
Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with a low polarity solvent system (e.g., hexane:ethyl acetate 9:1) and gradually increasing the proportion of the more polar solvent (e.g., up to 100% ethyl acetate, followed by mixtures with methanol).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing this compound (identified by comparison with a standard) and concentrate to obtain the purified compound.
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
1. Sample Preparation:
-
Dissolve a known weight of the purified this compound or crude extract in HPLC-grade methanol to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).
-
Gradient Program: A typical gradient might start with a low percentage of solvent B, increasing linearly over time to elute compounds with increasing hydrophobicity. An example program: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
3. Quantification:
-
Prepare a calibration curve using a certified standard of this compound at various concentrations.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound exerts its biological effects through the modulation of several key signaling pathways, primarily leading to the induction of apoptosis (programmed cell death) in cancer cells.
-
Inhibition of Protein Synthesis: One of the primary mechanisms of action for harringtonine, a related alkaloid, is the inhibition of protein synthesis by binding to the ribosome.[2] This leads to cell cycle arrest and apoptosis.[2]
-
Modulation of Apoptosis Pathways: this compound has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating the caspase cascade and ultimately resulting in apoptosis.[5]
-
Targeting of RACK1: Recent studies have identified the Receptor for Activated C Kinase 1 (RACK1) as a direct target of this compound.[6] RACK1 is a scaffolding protein involved in multiple signaling cascades that regulate cell migration and proliferation.[6]
-
Inhibition of FAK/Src/STAT3 Signaling: By binding to RACK1, this compound inhibits the downstream FAK/Src/STAT3 signaling pathway.[6] This suppression leads to a reduction in the expression of genes involved in cell proliferation and migration.[6]
-
Potential Influence on NF-κB Pathway: There is evidence to suggest that cephalotane-type diterpenoids may also affect the NF-κB signaling pathway, a critical regulator of inflammation, immunity, and cell survival.[6]
Diagrams of Signaling Pathways and Workflows
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Signaling pathways modulated by this compound.
References
- 1. Mechanisms of cancer cell death induction by triptolide: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response surface methodology as a tool to optimize the extraction of bioactive compounds from plant sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Parthenolide induces apoptosis by activating the mitochondrial and death receptor pathways and inhibits FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Harringtonolide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of Harringtonolide, a bioactive troponoid diterpenoid isolated from plants of the Cephalotaxus genus. This compound has garnered significant interest in the scientific community due to its potent biological activities. This document outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for obtaining high-purity this compound suitable for research and drug development applications. The protocol includes sample preparation from plant material, analytical and preparative HPLC conditions, and expected results.
Introduction
This compound is a natural product first isolated from Cephalotaxus harringtonia.[1] It belongs to a class of complex diterpenoids characterized by a unique tropone moiety embedded in a cage-like structure.[1] Research has demonstrated that this compound and its derivatives possess a range of biological activities, making them promising candidates for further investigation in drug discovery. The purification of this compound from its natural source, primarily the bark and seeds of Cephalotaxus species, is a critical step for its structural elucidation, semi-synthesis of derivatives, and biological evaluation.[1][2] High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of such complex natural products.[3][4] This application note details a robust RP-HPLC method for the efficient purification of this compound.
Experimental Protocols
Sample Preparation: Extraction from Cephalotaxus Plant Material
A reliable extraction method is crucial for obtaining a crude extract enriched with this compound prior to HPLC purification.
Materials:
-
Dried and powdered plant material from a Cephalotaxus species (e.g., Cephalotaxus fortunei or Cephalotaxus harringtonia)[1]
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Ammonium hydroxide solution (0.5%)
-
Rotary evaporator
-
Filtration apparatus
Protocol:
-
Macerate the dried and powdered plant material in methanol at room temperature.
-
Filter the methanolic extract to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator to obtain a crude methanolic extract.
-
Perform a liquid-liquid partition by dissolving the crude extract in a mixture of 0.5% ammonium hydroxide and chloroform.
-
Separate the chloroform layer, which will contain this compound and other alkaloids.
-
Evaporate the chloroform fraction to dryness under reduced pressure to yield the crude extract for HPLC analysis.
Analytical HPLC Method
An analytical HPLC method is first developed to determine the retention time of this compound and to assess the complexity of the crude extract.
Table 1: Analytical HPLC Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 7% B for 10 min, then a linear gradient to 60% B over 30 min, followed by a wash with 100% B[5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C[5] |
| Detection | UV-Vis at 254 nm |
| Injection Volume | 10-20 µL |
| Sample Preparation | Dissolve the crude extract in methanol to a concentration of approximately 1 mg/mL and filter.[5] |
Preparative HPLC Method
The analytical method is scaled up for preparative purification to isolate a larger quantity of this compound.
Table 2: Preparative HPLC Parameters
| Parameter | Condition |
| Column | C18 reversed-phase preparative column (e.g., 20 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized based on the analytical method, typically a shallower gradient around the elution time of this compound |
| Flow Rate | 10-20 mL/min (adjusted based on column dimensions) |
| Column Temperature | Ambient |
| Detection | UV-Vis at 254 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
| Sample Preparation | Dissolve the crude extract in a minimal amount of methanol or the initial mobile phase composition. |
| Fraction Collection | Collect fractions corresponding to the this compound peak based on the UV chromatogram. |
Data Presentation
The following table summarizes representative quantitative data that can be expected from the preparative HPLC purification of this compound. Actual values may vary depending on the specific instrumentation, column, and the concentration of this compound in the crude extract.
Table 3: Representative Quantitative Data for Preparative HPLC Purification of this compound
| Parameter | Value |
| Retention Time | ~25-35 min |
| Purity of Isolated Fraction | >95% (as determined by analytical HPLC) |
| Yield | Dependent on the initial concentration in the crude extract |
Visualizations
Experimental Workflow
References
- 1. Prep HPLC in Normal Phase on C18 Column - AppNote [mtc-usa.com]
- 2. c18 hplc column: Topics by Science.gov [science.gov]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Phytochemicals in Cephalotaxus harringtonia: Insights into Plant Tissue-Specific Allocation [mdpi.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Antiproliferative Activity of Harringtonolide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Harringtonolide, a natural diterpenoid first isolated from Cephalotaxus harringtonia, has demonstrated significant antiproliferative properties against various cancer cell lines.[1] Its complex chemical structure and potent biological activity make it a compound of interest for cancer research and drug development. These application notes provide detailed protocols for key cell-based assays to assess the antiproliferative effects of this compound, along with data presentation guidelines and visual representations of the underlying signaling pathways.
This compound has been identified as a potent inhibitor of the Receptor for Activated C Kinase 1 (RACK1), a scaffolding protein involved in multiple signaling cascades.[2] By binding to RACK1, this compound disrupts critical protein-protein interactions, leading to the suppression of pro-proliferative and pro-survival pathways, including the FAK/Src/STAT3 and NF-κB signaling cascades.[3][4][5] This document outlines the methodologies to quantify these effects in a laboratory setting.
Data Presentation: Antiproliferative Activity of this compound
The antiproliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth or viability. The following table summarizes the reported IC50 values of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT-116 | Colon Carcinoma | 0.61 | [1] |
| A375 | Malignant Melanoma | 1.34 | [1] |
| A549 | Lung Carcinoma | 1.67 | [1] |
| Huh-7 | Hepatocellular Carcinoma | 1.25 | [1] |
Experimental Protocols
This section provides detailed, step-by-step protocols for commonly used cell-based assays to evaluate the antiproliferative and apoptotic effects of this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[6]
Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells. Resuspend cells in complete culture medium to the recommended seeding density (see table below).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[7]
-
| Cell Line | Recommended Seeding Density (cells/well) |
| HCT-116 | 2,000 - 5,000[8][9] |
| A375 | 15,000[10] |
| A549 | 6,000 - 8,000[11][12] |
| Huh-7 | 5,000 - 20,000[13][14][15][16] |
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations around the known IC50 value (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
BrdU Assay for Cell Proliferation
The Bromodeoxyuridine (BrdU) assay measures DNA synthesis as an indicator of cell proliferation.[10]
Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU is then detected using a specific anti-BrdU antibody.[10]
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
96-well plates
-
BrdU labeling solution (10 µM in culture medium)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at the densities recommended for the MTT assay.
-
Allow cells to attach for 24 hours.
-
Treat cells with various concentrations of this compound for 24-48 hours.
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Incubate the plate at 37°C for 2-4 hours. The optimal incubation time may vary depending on the cell line's doubling time.[17]
-
-
Fixation and Denaturation:
-
Carefully remove the medium.
-
Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[17]
-
-
Immunodetection:
-
Remove the fixing solution and wash the wells twice with wash buffer.
-
Add 100 µL of diluted anti-BrdU antibody solution to each well and incubate for 1 hour at room temperature with gentle shaking.[17]
-
Wash the wells three times with wash buffer.
-
Add 100 µL of HRP-conjugated secondary antibody solution and incubate for 1 hour at room temperature.[17]
-
Wash the wells three times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature, or until color develops.
-
Add 100 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
References
- 1. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. RACK1 Promotes Meningioma Progression by Activation of NF-κB Pathway via Preventing CSNK2B from Ubiquitination Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RACK1 Promotes Meningioma Progression by Activation of NF-κB Pathway via Preventing CSNK2B from Ubiquitination Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanopartikel.info [nanopartikel.info]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay [bio-protocol.org]
- 9. Frontiers | Emodin inhibits colon cancer tumor growth by suppressing tumor cell glycolysis through inhibition of NAT10-mediated PGK1 ac4C modification [frontiersin.org]
- 10. Synergistic Apoptosis-Inducing Effects on A375 Human Melanoma Cells of Natural Borneol and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. HuH7 Cells | Applied Biological Materials Inc. [abmgood.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Making sure you're not a bot! [nanion.de]
Application Notes and Protocols: Development of Harringtonolide-Based Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harringtonolide, a complex diterpenoid tropone originally isolated from the seeds of Cephalotaxus harringtonia, has garnered significant attention in the field of medicinal chemistry due to its potent biological activities.[1] Its unique cage-like structure presents a compelling scaffold for the development of novel therapeutic agents.[1] Extensive research has demonstrated its antiproliferative, antiviral, and anti-inflammatory properties, with a primary focus on its potential as an anticancer agent.[1] These application notes provide a comprehensive overview of the biological activities of this compound and its derivatives, detailed experimental protocols for their evaluation, and insights into the underlying mechanisms of action.
Anticancer Activity
The anticancer properties of this compound and its synthetic derivatives are the most extensively studied aspect of their biological profile.[1] A number of studies have focused on the semi-synthesis of novel derivatives to explore their structure-activity relationships (SAR) and identify compounds with enhanced potency and selectivity.
Quantitative In Vitro Cytotoxicity Data
The antiproliferative activity of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) values are summarized in the table below.
| Compound | HCT-116 (Colon Cancer) IC50 (µM) | A375 (Melanoma) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | Huh-7 (Hepatoma) IC50 (µM) | L-02 (Normal Liver) IC50 (µM) | Selectivity Index (SI) vs. Huh-7 |
| This compound (1) | 0.61[1] | 1.34[1] | 1.67[1] | 1.25[1] | 3.5[1] | 2.8 |
| Compound 6 | 0.86[1] | - | - | 1.19[1] | 67.2[1] | 56.5 |
| Compound 10 | - | - | - | - | 45.3[1] | - |
| Compound 11a | >50 | >50 | 27.49[1] | >50 | - | - |
| Compound 11b | >50 | >50 | >50 | >50 | - | - |
| Compound 11c | >50 | >50 | 23.25[1] | >50 | - | - |
| Compound 11d | >50 | >50 | >50 | >50 | - | - |
| Compound 11e | >50 | >50 | 17.98[1] | >50 | - | - |
| Compound 11f | >50 | >50 | 25.95[1] | >50 | - | - |
| Compound 12 | - | - | 31.88[1] | - | - | - |
| Compounds 2-5, 7, 9, 13 | >50[1] | >50[1] | >50[1] | >50[1] | - | - |
Selectivity Index (SI) is calculated as IC50 in normal cells (L-02) / IC50 in cancer cells (Huh-7).
Note: The numbering of compounds corresponds to the designations in the cited literature.[1]
Mechanism of Action: Signaling Pathways
This compound exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis.
1.2.1. RACK1-Mediated FAK/Src/STAT3 Signaling Pathway
This compound has been identified as a potent inhibitor of the Receptor for Activated C Kinase 1 (RACK1), with an IC50 of 39.66 µM in A375 cells.[2] By inhibiting RACK1, this compound disrupts the interaction between Focal Adhesion Kinase (FAK) and RACK1, which in turn inhibits the downstream signaling cascade involving Src and Signal Transducer and Activator of Transcription 3 (STAT3). This pathway is crucial for processes such as epithelial-mesenchymal transition (EMT) and cell proliferation.
Caption: this compound inhibits the RACK1-mediated signaling pathway.
1.2.2. NF-κB Signaling Pathway
Some studies suggest that cephalotane-type diterpenoids, including this compound, may also influence the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival, and its dysregulation is often associated with cancer. While the precise mechanism of how this compound affects this pathway is still under investigation, it represents another potential avenue for its anticancer effects.
Caption: Potential influence of this compound on the NF-κB signaling pathway.
Experimental Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound and its derivatives on cultured cancer cells.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Human cancer cell lines (e.g., HCT-116, A375, A549, Huh-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound and its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for an additional 48 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values using appropriate software.
Semi-Synthesis of this compound Derivative 6
This protocol outlines the synthesis of compound 6, a derivative of this compound with a double bond between C-6 and C-7.[1]
Materials:
-
This compound (1)
-
Selenium dioxide (SeO₂)
-
tert-Butyl hydroperoxide (TBHP)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Stirring apparatus
Protocol:
-
In a round-bottom flask, charge selenium dioxide (14.2 mg, 0.128 mmol) and a 5.5 M solution of tert-butyl hydroperoxide in hexane (145.5 µL, 0.8 mmol).
-
Dilute the resulting mixture with 4.0 mL of dichloromethane and stir at room temperature for 30 minutes.
-
Add the solution to a solution of this compound (100 mg, 0.32 mmol) in dichloromethane.
-
Continue to stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product using column chromatography to yield compound 6 (16% yield).[1]
Antiviral and Anti-inflammatory Activities
While the primary focus of this compound research has been on its anticancer properties, it has also demonstrated antiviral and anti-inflammatory activities.[1] However, detailed quantitative data and specific protocols for these applications are less prevalent in the current literature.
Antiviral Activity
This compound has been reported to possess antiviral properties.[1] Further investigation is required to determine the specific viruses it is effective against and its mechanism of viral inhibition.
Suggested Experimental Protocol: Plaque Reduction Assay
This assay can be adapted to quantify the antiviral activity of this compound against various viruses.
-
Grow a confluent monolayer of host cells in 6-well plates.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-compound mixtures.
-
After an adsorption period, remove the inoculum and overlay the cells with a medium containing a solidifying agent (e.g., agarose) and the corresponding compound concentration.
-
Incubate the plates until viral plaques are visible.
-
Fix and stain the cells to visualize and count the plaques.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.
Anti-inflammatory Activity
This compound has also been noted for its anti-inflammatory effects.[1] This activity is likely linked to its potential modulation of the NF-κB pathway.
Suggested Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Seed RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubate for 24 hours.
-
Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Determine the cell viability using the MTT assay to exclude cytotoxic effects.
-
Calculate the percentage of NO inhibition and the IC50 value.
Conclusion
This compound and its derivatives represent a promising class of natural product-based compounds with significant therapeutic potential, particularly in the realm of oncology. The data and protocols presented here provide a framework for researchers to further explore and develop these compounds as therapeutic agents. The potent antiproliferative activity, coupled with a clear mechanism of action involving the inhibition of key signaling pathways, underscores the importance of continued investigation into this unique molecular scaffold. Further studies are warranted to fully elucidate the antiviral and anti-inflammatory potential of this compound-based compounds and to optimize their pharmacological properties for clinical development.
References
Scale-Up Synthesis of Harringtonolide for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies for Harringtonolide, a potent anti-cancer agent, with a focus on considerations for scale-up synthesis to support preclinical studies. The information compiled herein is based on published academic literature and offers a foundation for process development and optimization.
Introduction
This compound, a complex diterpenoid natural product, has demonstrated significant antiproliferative activity, making it a compelling candidate for further preclinical investigation. Its intricate molecular architecture, featuring a unique cage-like structure, presents a considerable challenge for chemical synthesis. This document outlines key synthetic routes and provides protocols that can be adapted and scaled for the production of multi-gram quantities of this compound required for in-depth biological evaluation.
Synthetic Strategies Overview
Several total and semi-synthetic approaches to this compound have been reported. For preclinical scale-up, a convergent and efficient total synthesis is often preferred to ensure a reliable and consistent supply of the active pharmaceutical ingredient (API). Key reactions that have been successfully employed in the synthesis of the this compound core include the Diels-Alder reaction and the Pauson-Khand reaction.
A representative synthetic workflow for the total synthesis of this compound is depicted below. This workflow is a composite of strategies reported in the literature and highlights the key transformations.
Design and Synthesis of Fluorescently Labeled Harringtonolide Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harringtonolide (HO), a complex diterpenoid tropone isolated from Cephalotaxus harringtonia, has demonstrated potent antiproliferative and antiviral activities.[1][2] Understanding its mechanism of action is crucial for its development as a therapeutic agent. Fluorescently labeled probes are invaluable tools for elucidating the cellular uptake, subcellular localization, and target engagement of bioactive molecules.[3] This document provides detailed protocols for the design, synthesis, and application of fluorescently labeled this compound probes for cellular imaging and target identification studies.
Design Principles for Fluorescent this compound Probes
The design of a fluorescent probe requires careful consideration to ensure that the fluorescent tag does not significantly impair the biological activity of the parent molecule. Based on structure-activity relationship (SAR) studies of this compound derivatives, the 7β-hydroxyl group has been identified as a suitable position for modification.[2] Derivatization at this position has been shown to be tolerated, maintaining antiproliferative activity, and has been successfully used to attach other molecular tags.[2]
Our design strategy focuses on attaching a fluorophore to the 7β-hydroxyl group of this compound via a linker. The linker serves to spatially separate the bulky fluorophore from the core this compound scaffold, minimizing potential steric hindrance and preserving its interaction with target proteins. A "clickable" handle, such as an alkyne, will be introduced to allow for the facile and efficient attachment of a variety of azide-containing fluorophores via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[4] This approach offers modularity and versatility in fluorophore selection.
Data Presentation
Table 1: Antiproliferative Activity of this compound and its Derivatives
| Compound | HCT-116 IC₅₀ (µM) | A375 IC₅₀ (µM) | A549 IC₅₀ (µM) | Huh-7 IC₅₀ (µM) |
| This compound (HO) | 0.61 | 1.34 | 1.67 | 1.25 |
| 7β-OH this compound | - | Maintained Activity | - | - |
| Biotinylated HO Probe (at 7β-OH) | - | Maintained Activity | - | - |
| Photoaffinity Probe (at 7β-OH) | - | Maintained Activity | - | - |
Data summarized from Zhu et al. (2022).[2] The IC₅₀ values represent the concentration of the compound required to inhibit the growth of the respective cancer cell lines by 50%. The maintenance of activity in the 7β-OH derivatives supports this position for linker attachment.
Table 2: Photophysical Properties of Selected Azide-Functionalized Fluorophores for Click Chemistry
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) |
| Fluorescein Azide | 495 | 515 | 0.92 | 75,000 |
| Rhodamine B Azide | 555 | 580 | 0.31 | 110,000 |
| Cyanine3 (Cy3) Azide | 550 | 570 | 0.15 | 150,000 |
| Cyanine5 (Cy5) Azide | 649 | 670 | 0.28 | 250,000 |
These are representative values and can vary depending on the solvent and conjugation state.
Experimental Protocols
Protocol 1: Synthesis of a "Clickable" this compound Probe (HO-alkyne)
This protocol describes the synthesis of a this compound derivative functionalized with a terminal alkyne at the 7β-hydroxyl position, ready for click chemistry.
Materials:
-
This compound (HO)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Silver tetrafluoroborate (AgBF₄)
-
4-Pentynoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Acetone
-
Deionized water
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Step 1: Bromination of this compound.
-
Dissolve this compound (1 eq) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Add NBS (1.2 eq) and AIBN (0.1 eq).
-
Reflux the mixture at 70°C for 4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 7α-bromo-harringtonolide.
-
-
Step 2: Hydrolysis to 7β-hydroxy-harringtonolide.
-
Dissolve the 7α-bromo-harringtonolide (1 eq) in a mixture of acetone and water (4:1).
-
Add AgBF₄ (1.5 eq) and stir the mixture at 70°C for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove silver salts and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography to obtain 7β-hydroxy-harringtonolide.[2]
-
-
Step 3: Esterification with 4-Pentynoic Acid.
-
Dissolve 7β-hydroxy-harringtonolide (1 eq), 4-pentynoic acid (1.5 eq), and DMAP (0.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.5 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final product, HO-alkyne.
-
Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Fluorescent Labeling of HO-alkyne via Click Chemistry
This protocol details the conjugation of the HO-alkyne probe with an azide-functionalized fluorophore.
Materials:
-
HO-alkyne probe
-
Azide-functionalized fluorophore (e.g., Rhodamine B Azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
tert-Butanol
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of HO-alkyne in DMSO.
-
Prepare a 10 mM stock solution of the azide-fluorophore in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water (freshly prepared).
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
tert-Butanol/water (1:1, v/v)
-
HO-alkyne (1 eq)
-
Azide-fluorophore (1.2 eq)
-
THPTA (0.2 eq)
-
CuSO₄·5H₂O (0.1 eq)
-
-
Vortex briefly to mix.
-
Add sodium ascorbate (1 eq) to initiate the reaction.
-
Vortex the mixture and allow it to react at room temperature for 1-4 hours in the dark.
-
-
Purification:
-
Monitor the reaction progress by TLC or analytical HPLC.
-
Upon completion, the fluorescently labeled this compound probe can be purified by preparative reverse-phase HPLC.
-
Lyophilize the collected fractions to obtain the pure fluorescent probe.
-
Storage: Store the fluorescent probe in DMSO at -20°C, protected from light.
Protocol 3: Live-Cell Imaging with Fluorescent this compound Probe
This protocol outlines the use of the fluorescent this compound probe for visualizing its uptake and subcellular distribution in live cancer cells.
Materials:
-
Fluorescent this compound probe (e.g., HO-Rhodamine B)
-
Cancer cell line of interest (e.g., A375 melanoma cells)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 (for nuclear staining)
-
MitoTracker Green FM (for mitochondrial staining, if desired)
-
Glass-bottom imaging dishes or chamber slides
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding:
-
Seed the cancer cells onto glass-bottom imaging dishes at an appropriate density to reach 50-70% confluency on the day of imaging.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
-
Probe Loading:
-
Prepare a working solution of the fluorescent this compound probe in pre-warmed complete culture medium. The final concentration should be determined empirically but typically ranges from 100 nM to 5 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for the desired time (e.g., 30 minutes to 4 hours) at 37°C.
-
-
Co-staining (Optional):
-
During the last 15-30 minutes of incubation with the fluorescent probe, add Hoechst 33342 (final concentration ~1 µg/mL) and/or MitoTracker Green FM (final concentration ~100 nM) to the medium to label the nucleus and mitochondria, respectively.
-
-
Washing and Imaging:
-
Remove the probe- and dye-containing medium and wash the cells three times with warm PBS or live-cell imaging solution.
-
Add fresh, pre-warmed live-cell imaging solution to the cells.
-
Immediately proceed to imaging on a confocal microscope equipped with the appropriate laser lines and emission filters for the chosen fluorophores.
-
-
Image Acquisition:
-
Acquire images using settings that minimize phototoxicity and photobleaching (e.g., low laser power, high-sensitivity detector, and minimal exposure time).
-
Capture images in different channels to observe the localization of the this compound probe relative to cellular compartments.
-
Mandatory Visualizations
References
- 1. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Natural-product-based fluorescent probes: recent advances and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Harringtonolide Total Synthesis
Welcome to the technical support center for the total synthesis of Harringtonolide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of this complex synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help improve your experimental yields and overcome common obstacles.
Yield Comparison of Selected this compound Total Syntheses
The total synthesis of this compound has been accomplished by several research groups, each employing unique strategies with varying efficiencies. Below is a summary of reported yields and key strategic steps for some notable syntheses. Low overall yields remain a significant challenge in bringing these elegant synthetic approaches to practical application.[1]
| Research Group | Year | Key Strategy | Longest Linear Sequence (Steps) | Overall Yield (%) | Reference |
| Mander | 1998 | Intramolecular arene cyclopropanation, ring expansion | ~25 | Not explicitly stated | [2] |
| Zhai | 2016 | Intramolecular Diels-Alder, Rh-catalyzed [3+2] cycloaddition | 18 | ~1.5 | [1][2] |
| Hu | 2024 | Pauson-Khand cyclocarbonylation, ynol-diene cyclization | 16 | ~3.2 | [3] |
| Zhang et al. | 2024 | Pd-catalyzed cross-coupling, intramolecular Diels-Alder, Büchner–Curtius–Schlotterbeck reaction | 16 | ~1.2 | [4][5] |
Troubleshooting Guides
This section provides troubleshooting advice for common issues encountered during key stages of this compound synthesis.
Intramolecular Diels-Alder Reaction
The intramolecular Diels-Alder (IMDA) reaction is a crucial step in several synthetic routes to construct the core polycyclic framework of this compound.
Q1: My IMDA reaction is showing low or no conversion. What should I do?
A1: Low conversion in an IMDA reaction can stem from several factors. Consider the following troubleshooting steps:
-
Thermal Conditions: Ensure the reaction temperature is optimal. High temperatures are often required, but excessive heat can lead to the retro-Diels-Alder reaction.[6] Monitor the reaction by TLC to find the sweet spot. In the Zhai synthesis, the IMDA reaction required heating to 180°C for 24 hours.[7]
-
Lewis Acid Catalysis: The addition of a Lewis acid (e.g., AlCl₃, BF₃·OEt₂) can significantly accelerate the reaction and improve selectivity by lowering the LUMO of the dienophile.[6] Experiment with different Lewis acids and stoichiometries.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. While nonpolar solvents like toluene are common, sometimes more polar solvents can be beneficial. In some cases, "on-water" conditions have been shown to accelerate Diels-Alder reactions.[6]
-
Diene Conformation: The diene must be in the s-cis conformation to react. If you are using an acyclic diene, steric hindrance might disfavor this conformation.[6] Molecular modeling can help assess the conformational preferences of your substrate.
Q2: I am observing the formation of multiple isomers. How can I improve the stereoselectivity?
A2: The formation of multiple diastereomers is a common challenge. Here's how to address it:
-
"Endo Rule": The kinetically favored product is often the endo isomer. If you are isolating the exo product, consider if your reaction conditions are thermodynamically controlled (high temperature, long reaction time).[6]
-
Chiral Auxiliaries: The use of a chiral auxiliary on the dienophile can induce facial selectivity, leading to a single enantiomer.
-
Catalyst Control: Chiral Lewis acid catalysts can be employed to favor the formation of one enantiomer over the other.
Experimental Protocol: Zhai Group's Intramolecular Diels-Alder Reaction [7]
-
Reactant: Esterified diene precursor.
-
Conditions: The precursor is heated in toluene at 180°C for 24 hours in a sealed tube.
-
Work-up: After cooling, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography. A subsequent deprotonation/kinetic quench step was necessary to prevent double bond migration into conjugation with the lactone carbonyl.[7]
Pauson-Khand Reaction
The Pauson-Khand reaction (PKR) is a powerful [2+2+1] cycloaddition to form cyclopentenones, a key structural motif in some this compound synthetic strategies.
Q1: My Pauson-Khand reaction is giving a low yield. What are the potential causes?
A1: Low yields in the PKR are a known issue, especially with complex substrates. Consider these points:
-
Alkene Reactivity: Strained cyclic alkenes are generally more reactive than acyclic or electron-deficient alkenes. If your substrate's alkene is unreactive, you may need to use harsher conditions or a more active catalyst system.
-
Alkyne Substitution: Terminal alkynes tend to give better yields than internal alkynes. If you are using an internal alkyne, you may need to screen different cobalt sources (e.g., Co₂(CO)₈, Co₄(CO)₁₂) and promoters.
-
Promoters/Additives: The addition of promoters like N-oxides (e.g., NMO) or Lewis bases (e.g., thiourea derivatives) can significantly improve yields and reaction rates.[8]
-
Carbon Monoxide Pressure: For catalytic versions of the PKR, maintaining an adequate pressure of carbon monoxide is crucial.
Q2: I am observing significant byproduct formation. What are the common side reactions?
A2: Common side reactions in the PKR include:
-
Dimerization/Polymerization: Alkynes and alkenes can undergo oligomerization, especially at high temperatures.
-
Formation of Ene-yne Byproducts: In intramolecular reactions, if the cyclization is slow, competing ene reactions can occur.
-
Decomposition of the Cobalt Complex: The hexacarbonyl dicobalt-alkyne complex can be unstable. Ensure anhydrous and oxygen-free conditions.
Experimental Protocol: Hu Group's Pauson-Khand Cyclocarbonylation [3]
-
Reactant: Dienyne precursor.
-
Catalyst: Dicobalt octacarbonyl (Co₂(CO)₈).
-
Conditions: The dienyne is treated with Co₂(CO)₈ in a suitable solvent (e.g., toluene or dichloromethane) under an atmosphere of carbon monoxide. The reaction is typically heated to promote the cyclization. The presence of an endo acetal on the substrate played a key role in directing the stereochemistry of the cyclization.[3]
-
Work-up: The reaction mixture is cooled, and the cobalt complexes are decomposed (e.g., by exposure to air or an oxidizing agent like ceric ammonium nitrate). The crude product is then purified by chromatography.
Late-Stage Phenol-to-Tropone Ring Expansion
The formation of the characteristic seven-membered tropone ring is a defining feature of this compound. One strategy involves a late-stage ring expansion of a phenolic precursor, often via a Büchner–Curtius–Schlotterbeck (BCS) reaction.
Q1: My Büchner–Curtius–Schlotterbeck reaction for tropone formation is inefficient. How can I optimize it?
A1: The BCS reaction can be sensitive to reaction conditions. Here are some optimization strategies:
-
Diazoalkane Reactivity: The choice of diazoalkane is critical. Diazomethane can be effective, but substituted diazoalkanes may be required for more complex substrates. The reaction temperature is dependent on the diazoalkane used.[9]
-
Lewis Acid Catalysis: Lewis acids like BF₃·OEt₂ or AlCl₃ can promote the reaction. Screening different Lewis acids and their stoichiometry is recommended, as this can also influence the regioselectivity of the ring expansion.[4]
-
Solvent Effects: The reaction is typically performed in non-protic solvents like dichloromethane or THF. A solvent screen may be necessary to find the optimal medium for your specific substrate.[9]
Q2: The reaction is producing a mixture of regioisomers. How can I control the regioselectivity?
A2: The regioselectivity of the BCS reaction is determined by the migratory aptitude of the groups attached to the carbonyl.
-
Electronic Effects: Electron-donating groups generally have a higher migratory aptitude than electron-withdrawing groups.
-
Steric Effects: Less sterically hindered groups may migrate preferentially.
-
Lewis Acid Choice: As demonstrated in recent studies on this compound synthesis, the choice of Lewis acid can significantly impact the ratio of regioisomers. For instance, AlMe₃ was found to give a better regioisomeric ratio than BF₃·OEt₂ in one case, albeit with lower conversion.[4]
Experimental Protocol: Zhang Group's Büchner–Curtius–Schlotterbeck Reaction [4]
-
Reactant: p-Quinol methyl ether derived from Cephanolide A.
-
Reagents: Trimethylsilyldiazomethane (TMSCHN₂) as the one-carbon source and BF₃·OEt₂ as the Lewis acid.
-
Conditions: The reaction is carried out in dichloromethane (DCM) at 0°C.
-
Outcome: This reaction yielded a mixture of this compound and its regioisomer.[4]
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are instrumental in assembling the carbon skeleton of this compound precursors in some synthetic routes.
Q1: My palladium-catalyzed cross-coupling reaction has a low yield. What should I check?
A1: Low yields in cross-coupling reactions can often be traced back to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Activity: Ensure your palladium source and ligand are of high purity. The active Pd(0) species can be sensitive to air and moisture. In situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂) must be efficient.[10]
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often promote oxidative addition and reductive elimination. A ligand screen may be necessary.
-
Base and Solvent: The base and solvent system must be compatible and optimized for your specific coupling partners. Common bases include carbonates, phosphates, and alkoxides.
-
Reagent Purity: Impurities in your starting materials (e.g., aryl halide, organometallic reagent) can poison the catalyst.
Q2: I am observing homocoupling and dehalogenation as major side products. How can I minimize these?
A2: Homocoupling and dehalogenation are common side reactions that compete with the desired cross-coupling.
-
Homocoupling: This is often promoted by the presence of oxygen. Thoroughly degassing your solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial. For Sonogashira couplings, using a "copper-free" protocol can reduce alkyne homocoupling.[10]
-
Dehalogenation: This is more prevalent with electron-rich aryl halides. Using a less active catalyst system, a milder base, or a different solvent can help to suppress this side reaction.[10]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The primary challenges include the construction of the sterically congested polycyclic core, the stereoselective installation of multiple chiral centers, and the formation of the unique seven-membered tropone ring. The overall low yields of the multi-step syntheses also present a significant hurdle for large-scale production.[1]
Q2: How can I purify the complex and often sensitive intermediates in the synthesis?
A2: Purification of intermediates is critical for the success of subsequent steps.
-
Flash Column Chromatography: This is the most common method. Careful selection of the solvent system is key to achieving good separation. Gradient elution is often necessary.
-
Preparative HPLC: For difficult separations of isomers or closely related byproducts, preparative reverse-phase HPLC can be a powerful tool.
-
Crystallization: If an intermediate is a crystalline solid, recrystallization can be a highly effective method for purification.
Q3: Are there any biosynthetic insights that can guide the synthetic strategy?
A3: Yes, understanding the proposed biosynthetic pathway can inspire synthetic strategies. For instance, some research groups have explored a "contra-biosynthetic" approach, where a late-stage single-atom insertion is used to convert a benzenoid precursor into the troponoid skeleton of this compound.
Visualizations
This compound Synthesis Logic
Caption: A generalized workflow for the total synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical approach to troubleshooting low-yield reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Hu Synthesis of this compound [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. The Zhai Synthesis of (+)-Harringtonolide [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Büchner–Curtius–Schlotterbeck reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in the Purification of Harringtonolide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common challenges encountered during the purification of Harringtonolide. This guide is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound and what is the expected yield?
A1: this compound is a natural norditerpenoid primarily isolated from evergreen trees of the genus Cephalotaxus, particularly Cephalotaxus harringtonia.[1] It can also be found in other species such as Cephalotaxus fortunei and Cephalotaxus mannii. The yield of this compound from natural sources is generally low and can vary significantly based on the plant species, the specific part of the plant used (e.g., seeds, bark, needles), geographical location, and growing conditions. For instance, the yield from the bark of C. hainanesis has been reported to be as low as approximately 0.0009%.
Q2: What are the main stability concerns for this compound during purification?
A2: this compound contains a lactone ring, which is susceptible to hydrolysis. Its stability is significantly influenced by pH and temperature.
-
pH: this compound is most stable in neutral to slightly acidic conditions (pH 4-6). Under alkaline conditions (pH > 7), the rate of lactone hydrolysis increases substantially, leading to rapid degradation. Acid-catalyzed hydrolysis can also occur at strongly acidic pH (<4), though typically at a slower rate than base-catalyzed hydrolysis.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis. It is recommended to avoid prolonged heating of this compound solutions.
-
Light: While specific data on photodegradation is limited, it is good practice to protect complex natural products like this compound from direct light exposure.
For optimal stability, it is recommended to prepare aqueous working solutions fresh for each experiment by diluting a stock solution prepared in an anhydrous, aprotic solvent like DMSO or ethanol. During experiments, aqueous solutions should be kept on ice. For storage, freezing at -80°C is advisable, with aliquoting to avoid repeated freeze-thaw cycles.
Q3: What are the common impurities encountered during this compound purification from natural sources?
A3: The primary impurities are other structurally similar alkaloids present in the Cephalotaxus species. These co-occurring alkaloids often have similar physicochemical properties to this compound, making their separation challenging. Common classes of co-eluting compounds include other cephalotaxine-type alkaloids.
Troubleshooting Guides
Silica Gel Column Chromatography
Problem: Low recovery of this compound from the column.
| Possible Cause | Suggested Solution |
| Irreversible adsorption or degradation on silica gel. | This compound's complex structure may lead to strong interactions with the acidic silica surface, potentially causing degradation. Deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine mixed in the eluent. Alternatively, consider using a different stationary phase like alumina or a reversed-phase C18 silica gel. |
| Inappropriate solvent system. | If the eluent is not polar enough, this compound may not move down the column. If it is too polar, it may elute too quickly with impurities. Optimize the solvent system using thin-layer chromatography (TLC) first to achieve a retention factor (Rf) of 0.2-0.3 for this compound. |
| Sample overloading. | Overloading the column can lead to poor separation and band tailing, resulting in mixed fractions and lower recovery of pure compound. As a general rule, the amount of crude extract loaded should be about 1-5% of the weight of the silica gel. |
Problem: Co-elution of this compound with impurities.
| Possible Cause | Suggested Solution |
| Insufficient resolution of the solvent system. | A single isocratic solvent system may not be sufficient to separate complex mixtures. Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate. |
| Similar polarity of this compound and impurities. | If structurally similar alkaloids are co-eluting, consider using a different chromatographic technique with an alternative separation mechanism, such as preparative High-Performance Liquid Chromatography (HPLC) with a different stationary phase or counter-current chromatography. |
| Column packing issues. | An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
High-Performance Liquid Chromatography (HPLC) Purification
Problem: Poor peak shape (tailing or fronting) for this compound.
| Possible Cause | Suggested Solution |
| Secondary interactions with residual silanols on the column. | Add a competing base, such as triethylamine (0.1%), to the mobile phase to mask the silanol groups and improve peak symmetry. |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent to ensure a sharp injection band. Injecting in a much stronger solvent can cause peak distortion. |
| Column overload. | Reduce the injection volume or the concentration of the sample. |
Problem: Inconsistent retention times.
| Possible Cause | Suggested Solution |
| Fluctuations in mobile phase composition or temperature. | Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is delivering the gradient accurately. |
| Column degradation. | The stability of silica-based columns can be compromised at extreme pH values. Ensure the mobile phase pH is within the recommended range for the column (typically pH 2-8). If the column performance has deteriorated, it may need to be replaced. |
Data Presentation
Table 1: Illustrative Quantitative Data for a Multi-Step Purification of this compound from Cephalotaxus harringtonia Seeds
| Purification Step | Starting Material (g) | Product Mass (mg) | Step Yield (%) | Overall Yield (%) | Purity (%) |
| Crude Methanol Extraction | 1000 | 25,000 | - | - | <1 |
| Liquid-Liquid Partitioning | 25,000 (crude extract) | 5,000 | 20 | 20 | 1-5 |
| Silica Gel Column Chromatography | 5,000 (partitioned extract) | 500 | 10 | 2 | 40-60 |
| Preparative HPLC | 500 (silica gel fraction) | 75 | 15 | 0.3 | >95 |
Note: The values presented in this table are illustrative and can vary significantly based on the starting material and experimental conditions.
Experimental Protocols
General Protocol for Extraction and Initial Purification of this compound from Cephalotaxus Plant Material
-
Extraction:
-
Air-dry and grind the plant material (e.g., seeds, bark) into a fine powder.
-
Macerate the powdered material in methanol (1:10 w/v) at room temperature for 48 hours with occasional stirring.
-
Filter the extract and repeat the extraction process on the plant residue two more times.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Acid-Base Liquid-Liquid Partitioning:
-
Suspend the crude extract in a 2% aqueous sulfuric acid solution.
-
Wash the acidic solution with dichloromethane to remove neutral and weakly basic compounds.
-
Adjust the pH of the aqueous layer to ~9 with ammonium hydroxide.
-
Extract the alkaline aqueous solution multiple times with dichloromethane.
-
Combine the dichloromethane fractions, dry over anhydrous sodium sulfate, and concentrate to yield a crude alkaloid fraction.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel (200-300 mesh) column packed in hexane.
-
Dissolve the crude alkaloid fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed sample onto the top of the column.
-
Elute the column with a step gradient of increasing polarity, for example, using mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.), followed by ethyl acetate and methanol if necessary.
-
Collect fractions and monitor by TLC, visualizing with UV light (254 nm) and/or a suitable staining reagent.
-
Combine fractions containing this compound (identified by comparison with a standard) and concentrate.
-
-
Preparative HPLC:
-
Further purify the this compound-rich fractions using a preparative reversed-phase C18 HPLC column.
-
A typical mobile phase could be a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid.
-
Monitor the elution at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Collect the peak corresponding to this compound and remove the solvent under reduced pressure.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the purification of this compound.
Caption: this compound's inhibition of the FAK/Src/STAT3 signaling pathway.[2]
Caption: this compound inhibits protein synthesis by blocking the A-site of the ribosome.[3]
References
- 1. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of translation in eukaryotic systems by harringtonine - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Harringtonolide in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of harringtonolide in various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.
Troubleshooting Guide
Encountering issues with this compound activity in your experiments? This guide addresses common problems and provides actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Biological Activity | Degradation of this compound in aqueous solution due to hydrolysis of the lactone ring.[1] | - Prepare aqueous working solutions fresh for each experiment from a non-aqueous stock. - Maintain a neutral to slightly acidic pH (4-6) for your aqueous solutions.[1] - Keep aqueous solutions on ice during experiments.[1] |
| Precipitation of Compound in Aqueous Buffer | Low aqueous solubility of this compound. | - First, dissolve this compound in a minimal amount of an organic solvent like DMSO or ethanol before diluting with your aqueous buffer. - If precipitation persists, consider using a different buffer system or adding a small percentage of a co-solvent. |
| Inconsistent Results Between Experiments | - Inconsistent storage of stock solutions. - Multiple freeze-thaw cycles of stock solutions. - pH shifts in the experimental medium. | - Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. - Store stock solutions at -20°C or -80°C in a tightly sealed, desiccated environment.[1] - Regularly check the pH of your buffers and experimental media. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in experimental settings?
A1: The most common cause of degradation is the hydrolysis of the bridged lactone ring in aqueous solutions.[1] This chemical change alters the molecular structure and is likely to reduce or eliminate its biological activity. The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.[1]
Q2: What is the optimal solvent for preparing and storing this compound stock solutions?
A2: For long-term stability, it is recommended to prepare stock solutions in a non-aqueous, aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or ethanol.[1] These stock solutions are significantly more stable than their aqueous counterparts.
Q3: How should I store my this compound, both in solid form and in solution?
A3: Solid this compound should be stored desiccated at -20°C. Stock solutions should be aliquoted and stored in tightly sealed vials at -20°C or -80°C.[1] When stored properly, stock solutions are generally usable for up to one month.
Q4: What is the ideal pH range for working with this compound in aqueous solutions?
A4: this compound is most stable in a neutral to slightly acidic pH range of 4 to 6.[1] Alkaline conditions (pH > 7) will significantly accelerate the rate of lactone hydrolysis, leading to rapid degradation. Strongly acidic conditions (pH < 4) can also promote hydrolysis, although often at a slower rate than in basic conditions.[1]
Q5: Can I heat my this compound solution to aid dissolution?
A5: It is advisable to avoid heating this compound solutions. Elevated temperatures can accelerate chemical degradation, including hydrolysis. If heating is necessary, use the lowest possible temperature for the shortest duration. For long-term storage, solutions should always be kept at low temperatures.
Data on this compound Stability
While extensive quantitative stability data is not widely available in published literature, the following table summarizes the expected stability of this compound based on general chemical principles.[1] This should be used as a guideline, and it is highly recommended to perform your own stability assessments for your specific experimental conditions.
| Solvent/Condition | Temperature | Expected Stability | Recommendation |
| Solid | -20°C (Desiccated) | High | Recommended for long-term storage. |
| Anhydrous DMSO, Ethanol | -20°C to -80°C | High | Recommended for stock solutions. |
| Aqueous Buffer (pH 4-6) | 4°C (on ice) | Low to Moderate | Prepare fresh for immediate use. |
| Aqueous Buffer (pH > 7) | Room Temperature | Very Low | Avoid prolonged exposure. |
| Aqueous Buffer (pH < 4) | Room Temperature | Low | Use with caution and for short durations. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.[1]
2. Stress Conditions:
-
For each condition, dilute the stock solution with the appropriate stressor solution to a final concentration of approximately 100 µg/mL.[1]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place the stock solution in an oven at 60°C and collect samples at 1, 3, and 7 days.[1]
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to a photostability chamber under ICH Q1B conditions for a defined period.[1]
-
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acid and base-treated samples with an equivalent amount of base or acid, respectively.[1]
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a reverse-phase HPLC method with a PDA or UV detector to monitor the disappearance of the parent this compound peak and the emergence of any new peaks corresponding to degradation products.[1]
Signaling Pathways and Experimental Workflows
This compound's Inhibition of the FAK/Src/STAT3 Signaling Pathway
This compound has been identified as an inhibitor of the Receptor for Activated C Kinase 1 (RACK1).[2][3] This inhibition disrupts the RACK1-mediated activation of the FAK/Src/STAT3 signaling pathway, which plays a crucial role in cell migration and proliferation.[2]
Caption: this compound inhibits RACK1, blocking the FAK/Src/STAT3 pathway.
Potential Involvement of this compound in the NF-κB Pathway
Some studies suggest that this compound may also influence the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[4][5] As an inhibitor of RACK1, which can prevent the degradation of CSNK2B, this compound may indirectly suppress the activation of the NF-κB pathway.[5]
Caption: this compound may indirectly inhibit the NF-κB pathway via RACK1.
Experimental Workflow for Stability Testing
The following diagram illustrates a logical workflow for conducting stability studies on this compound.
Caption: Workflow for assessing this compound stability under stress.
References
Troubleshooting low efficacy in Harringtonolide cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Harringtonolide in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
This compound (HO) is a complex diterpenoid tropone, first isolated from the seeds of Cephalotaxus harringtonia.[1] It exhibits potent antiproliferative, antiviral, and anti-inflammatory properties.[1] Its mechanism of action in cancer cells involves the direct binding to the Receptor for Activated C Kinase 1 (RACK1).[1][2] This interaction inhibits the RACK1-mediated FAK/Src/STAT3 signaling cascade, which is crucial for cell migration and proliferation.[1] Some studies also suggest a potential influence on the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival.[1][2]
Q2: What are the typical IC50 values for this compound in cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cancer cell line. It is crucial to establish a baseline for your specific cell line. Published data shows potent cytotoxicity against various cancer cell lines.[1][3]
Data Presentation: IC50 Values of this compound (Compound 1) and a Potent Derivative (Compound 6) in Various Cancer Cell Lines
| Compound | HCT-116 (μM) | A375 (μM) | A549 (μM) | Huh-7 (μM) | L-02 (Normal Human Liver Cells) (μM) | Selectivity Index (SI) for Huh-7 vs. L-02 |
| This compound (1) | 0.61[3] | 1.34[3] | 1.67[3] | 1.25[3] | 3.5[3] | 2.8[3] |
| Derivative 6 | 0.86[3] | >50[3] | >50[3] | 1.19[3] | 67.2[3] | 56.5[3] |
Q3: What are the critical structural moieties of this compound for its cytotoxic activity?
Structure-activity relationship (SAR) studies have revealed that the tropone and lactone moieties are essential for the cytotoxic activities of this compound.[1][3][4] Modifications to these structures can dramatically impact its potency.[3]
Troubleshooting Guide
Issue 1: Lower than expected cytotoxicity or high IC50 values.
Possible Causes & Solutions:
-
Sub-optimal Cell Health: Ensure cells are in the exponential growth phase with high viability (>95%) before starting the experiment.[5]
-
Incorrect Drug Concentration: Double-check all calculations for serial dilutions to ensure accurate final concentrations.[5]
-
This compound Stability and Solubility: this compound is a lipophilic natural product and may have solubility issues in aqueous culture media.[6]
-
Solvent Choice: Use high-quality dimethyl sulfoxide (DMSO) to prepare stock solutions. Keep the final DMSO concentration in the culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.[6][7]
-
Dissolution Technique: Gentle vortexing or sonication can aid in the dissolution of the compound.[6]
-
Precipitation: Visually inspect the wells under a microscope for any signs of compound precipitation, which can lead to artificially high absorbance readings.[6]
-
-
Cell Seeding Density: Optimize the cell seeding density for your specific cell line to ensure they are in the exponential growth phase throughout the experiment. Over-seeding can lead to nutrient depletion and cell death, masking the effect of the compound.[5][8]
-
Incubation Time: The incubation period with this compound should be optimized (e.g., 24, 48, or 72 hours) to observe the desired cytotoxic effect.[1][9]
Issue 2: High variability between replicate wells.
Possible Causes & Solutions:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension by gently pipetting up and down multiple times before and during plating.[5]
-
Pipetting Errors: Use calibrated pipettes and consistent technique to minimize volume variations between wells.[10]
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, consider not using the outermost wells for experimental data or filling them with sterile PBS or media.[7]
-
Incomplete Formazan Solubilization (for MTT/MTS assays): After adding the solubilization solution (e.g., DMSO or SDS), ensure complete dissolution of the formazan crystals by placing the plate on a shaker for at least 10-15 minutes.[1][5] Visually inspect the wells to confirm no crystals remain.[5]
Issue 3: High background signal in negative control wells.
Possible Causes & Solutions:
-
Contamination: Regularly check cell cultures for signs of bacterial or fungal contamination, which can be toxic to cells.[5]
-
Media or Serum Issues: Use high-quality, pre-tested lots of media and serum. Ensure the media is properly supplemented and not expired.[5] Certain components in the media can contribute to high background absorbance.[6]
-
Direct Reduction of Assay Reagent: Some natural products can directly reduce tetrazolium salts (like MTT) or resazurin, leading to a false-positive signal. To test for this, run a cell-free control with this compound and the assay reagent.[6]
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Compound Treatment:
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[1]
-
Visualizations
Caption: this compound's mechanism of action via RACK1 inhibition.
Caption: Experimental workflow for a typical MTT cytotoxicity assay.
Caption: Troubleshooting workflow for low this compound efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Side reactions and byproduct formation in Harringtonolide synthesis
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues related to side reactions and byproduct formation during the total synthesis of Harringtonolide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges and common side reactions encountered in constructing the core tetracyclic skeleton of this compound?
A1: The construction of the complex 7/6/5/6 fused ring system of this compound is a significant challenge. Key strategies include intramolecular Diels-Alder reactions, Pauson-Khand reactions, and [5+2] cycloadditions.[1][2][3] A common issue is the formation of diastereomers, particularly when introducing chiral centers. For instance, in some routes, alkylation steps can produce a 1:1 mixture of diastereomers which may need to be separated later or recycled via epimerization.[1] Furthermore, reactions like the intramolecular Diels-Alder cycloaddition can suffer from inconsistent yields and can be problematic to scale up.[4] In hydroboration-oxidation attempts to install hydroxyl groups, side reactions with other functional groups, such as lactones, can lead to decomposition instead of the desired product.[5]
Q2: The late-stage conversion of a benzenoid precursor to the tropone ring of this compound is proving difficult. What are known side reactions and how can they be mitigated?
A2: The late-stage "benzenoid-to-troponoid" skeletal modification, often achieved via a Büchner–Curtius–Schlotterbeck (BCS) reaction or similar ring expansion, is a critical and sensitive step.[6][7] A major side reaction is the formation of undesired regioisomers. For example, during the reaction of a p-quinol methyl ether intermediate with diazomethane or its surrogates (like TMSCHN₂), the insertion can occur at different positions, leading to a mixture of tropone products.[7] The choice of Lewis acid is critical for controlling selectivity; screening various Lewis acids (e.g., AlCl₃, BF₃·OEt₂) is necessary to optimize the ratio of the desired this compound product to isomeric byproducts.[6][7] In some cases, the reaction may fail to proceed and result only in the recovery of the starting material if the nucleophile (e.g., CH₂N₂) is not sufficiently reactive or decomposes under the reaction conditions.[6]
Q3: My semi-synthesis modifications on the this compound scaffold are leading to unexpected byproducts. What are some reported examples?
A3: Modifications on the natural this compound scaffold can lead to several unexpected side reactions. For example, allylic oxidation using selenium dioxide (SeO₂) can produce the expected allylic alcohol, but also a byproduct with a new double bond formed via hydroxyl elimination (e.g., 6-en-harringtonolide).[8] Another documented side reaction under these conditions is the contraction of the A-ring, converting the tropone back into a benzene ring derivative.[8] Attempts to modify the lactone ring, for instance via reduction with DIBAL-H, must be performed at very low temperatures (-78 °C) to avoid over-reduction or other rearrangements.[8]
Troubleshooting Guide
This guide addresses common problems, their potential causes, and recommended solutions based on published synthetic routes.
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Low Yield in Cycloaddition Step | Unfavorable stereochemistry of the precursor. | Modify the precursor to favor the desired cycloaddition pathway. The presence of certain functional groups can block one face of a molecule, directing the reaction to the desired face. | [1] |
| Reaction instability or decomposition. | Re-evaluate the reaction conditions (solvent, temperature, catalyst). Some cycloadditions are sensitive and do not scale up well without re-optimization. | [4][5] | |
| Formation of Diastereomeric Mixtures | Non-stereoselective alkylation or addition step. | Introduce a chiral catalyst or auxiliary to control stereochemistry. If diastereomers are formed, they may require separation by chromatography. In some cases, the undesired epimer can be recycled. | [1] |
| Failure of Tropone Ring Expansion | Insufficiently reactive nucleophile (e.g., diazomethane). | Use a more reactive diazomethane surrogate like TMSCHN₂. | [7] |
| Ineffective Lewis acid catalyst. | Screen a variety of Lewis acids (e.g., BF₃·OEt₂, AlCl₃) and stoichiometries to find optimal conditions for activating the ketone and promoting ring expansion. | [6][7] | |
| Formation of Isomeric Byproducts during Ring Expansion | Lack of regioselectivity in the insertion reaction. | Optimize the Lewis acid and nucleophile combination. Computational studies can help predict selectivity and guide experimental design. | [6][7] |
| Decomposition during Functional Group Manipulation | Harsh reaction conditions on a complex, multi-functionalized molecule. | Use milder reagents (e.g., for hydroboration, oxidation, or reduction). Protect sensitive functional groups before carrying out the desired transformation. | [5][8] |
Experimental Protocols
Protocol 1: General Procedure for Late-Stage Benzenoid-to-Troponoid Ring Expansion (BCS Reaction)
This protocol is a generalized representation of the key ring expansion step to form the tropone moiety of this compound from a cephanolide-type precursor.
-
Preparation : Dissolve the p-quinol methyl ether precursor (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) under an inert atmosphere (Argon or Nitrogen) and cool the solution to 0 °C.
-
Addition of Reagents : Add the selected Lewis acid (e.g., AlCl₃, 3.0 equiv) to the stirred solution. Following this, slowly add a solution of trimethylsilyldiazomethane (TMSCHN₂, 2.0 M in hexanes, 5.0 equiv) dropwise over several minutes.
-
Reaction : Allow the reaction to stir at 0 °C and monitor its progress carefully using thin-layer chromatography (TLC) or LC-MS. The reaction time can vary significantly based on the specific substrate and conditions.
-
Quenching : Upon completion (or when optimal conversion is reached), slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Workup : Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer multiple times with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue containing this compound and isomeric byproducts using preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) to isolate the desired product.
(Note: This is a representative protocol. Specific conditions, particularly the choice and amount of Lewis acid and nucleophile, must be optimized for each specific substrate as they critically influence yield and selectivity.[6][7])
Visualizations
Caption: A generalized workflow for this compound total synthesis, highlighting key transformations and points of byproduct formation.
Caption: A decision tree for troubleshooting common issues encountered during complex organic synthesis like that of this compound.
References
- 1. The Hu Synthesis of this compound [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Hainanolidol and this compound - ChemistryViews [chemistryviews.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Unified Total Syntheses of Benzenoid Cephalotane-Type Norditerpenoids: Cephanolides and Ceforalides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Late-stage benzenoid-to-troponoid skeletal modification of the cephalotanes exemplified by the total synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Harringtonolide for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the solubility challenges of Harringtonolide for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for in vivo studies?
A1: this compound is a poorly water-soluble compound, which presents a significant hurdle for achieving adequate bioavailability and therapeutic concentrations in in vivo models. Direct administration in aqueous vehicles will likely lead to precipitation and poor absorption. Therefore, specialized formulation strategies are essential to enhance its solubility and ensure reliable experimental outcomes.
Q2: What are the recommended strategies to enhance the solubility of this compound?
A2: The primary strategies for enhancing the solubility of this compound for in vivo research fall into three main categories:
-
Co-solvent Formulations: Utilizing a mixture of a water-miscible organic solvent (co-solvent) and an aqueous carrier to increase the solubility of the compound.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin, forming a water-soluble inclusion complex.
-
Liposomal Formulations: Incorporating this compound into the lipid bilayer of liposomes, which can be administered intravenously.
Q3: How do I choose the most suitable solubilization technique for my experiment?
A3: The choice of solubilization method depends on several factors, including the intended route of administration, the required dose, and the specific animal model.
-
For oral or intraperitoneal administration, co-solvent formulations and cyclodextrin complexes are often suitable.
-
For intravenous administration, liposomal formulations are a preferred choice to avoid precipitation in the bloodstream.
A decision-making workflow for selecting an appropriate technique is outlined below.
Caption: Decision workflow for selecting a solubility enhancement method.
Troubleshooting Guides
Problem 1: My this compound formulation is precipitating upon dilution in an aqueous buffer.
-
Possible Cause: The concentration of the organic co-solvent in your stock solution is too high, leading to "crashing out" of the compound upon dilution into the aqueous phase.
-
Troubleshooting Steps:
-
Reduce the concentration of your stock solution: Prepare a more dilute stock solution in the organic solvent.
-
Use a step-wise dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions into the aqueous buffer while vortexing.
-
Increase the proportion of co-solvent in the final formulation: While keeping the final co-solvent concentration as low as possible to avoid toxicity, a slight increase may be necessary to maintain solubility.
-
Problem 2: I am observing toxicity in my animal model that seems unrelated to the pharmacological effect of this compound.
-
Possible Cause: The excipients used in your formulation (e.g., co-solvents, surfactants) may be causing toxicity at the administered concentration.
-
Troubleshooting Steps:
-
Determine the Maximum Tolerated Dose (MTD) of your vehicle: Administer the vehicle alone to a control group of animals to assess its toxicity.
-
Reduce the concentration of potentially toxic excipients: If the vehicle is toxic, reformulate with a lower concentration of the problematic excipient.
-
Consider an alternative formulation strategy: If reducing the excipient concentration is not feasible due to solubility constraints, consider switching to a different formulation approach, such as cyclodextrin complexation or liposomes, which often have better biocompatibility.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
| DMSO | >10 | Estimated based on common practice for similar compounds. |
| Ethanol | ~5 | Estimated based on common practice for similar compounds. |
| Water | <0.1 | This compound is poorly soluble in aqueous solutions. |
| Saline | <0.1 | Similar to water, solubility is very low. |
Table 2: Comparison of Formulation Strategies for this compound
| Formulation Strategy | Potential Solubility Enhancement | Route of Administration | Key Advantages | Key Disadvantages |
| Co-solvent | Moderate to High | Oral, IP | Simple to prepare, cost-effective. | Potential for excipient toxicity, risk of precipitation upon dilution. |
| Cyclodextrin Complexation | High | Oral, IP, IV | Good biocompatibility, can improve stability. | More complex preparation, potential for nephrotoxicity with some cyclodextrins at high doses. |
| Liposomal Formulation | High | IV | Suitable for intravenous administration, can offer targeted delivery. | Complex preparation and characterization, potential for instability. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Intraperitoneal (IP) Injection
This protocol is based on a commonly used vehicle for poorly soluble compounds in preclinical studies.
-
Preparation of the Vehicle:
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, and 50% sterile saline (0.9% NaCl).
-
In a sterile tube, add the required volume of DMSO.
-
Add the required volume of PEG300 and vortex thoroughly until the solution is homogeneous.
-
Add the required volume of sterile saline and vortex again to ensure complete mixing.
-
-
Dissolution of this compound:
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
To prepare the final formulation, add the appropriate volume of the this compound stock solution to the pre-mixed vehicle to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution, add 100 µL of a 10 mg/mL this compound stock in DMSO to 900 µL of a vehicle containing 40% PEG300 and 50% saline.
-
-
Administration:
-
Administer the formulation to the animal model via intraperitoneal injection at the desired dose.
-
The final concentration of DMSO in the injected formulation should be kept as low as possible, ideally below 10%.
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing a cyclodextrin inclusion complex. The optimal cyclodextrin and molar ratio should be determined experimentally.
-
Molar Ratio Determination:
-
Determine the appropriate molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin due to its high water solubility and low toxicity.
-
-
Complexation by Kneading Method:
-
In a mortar, add the required amount of HP-β-CD and a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to form a paste.
-
Add the this compound powder to the paste and knead for 30-60 minutes.
-
Dry the resulting solid paste in a vacuum oven at 40°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
-
Solubility Assessment:
-
Determine the aqueous solubility of the this compound-cyclodextrin complex and compare it to that of the free compound.
-
Protocol 3: Preparation of a Liposomal Formulation of this compound
This protocol describes the thin-film hydration method for preparing liposomes containing this compound.
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve this compound and the desired lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Characterization:
-
Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the unencapsulated this compound from the liposomes using a technique like dialysis or size exclusion chromatography, followed by quantification of the encapsulated drug using a suitable analytical method (e.g., HPLC).
-
Mandatory Visualizations
Technical Support Center: Addressing Harringtonolide Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental challenges related to Harringtonolide resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound exerts its anti-cancer effects by binding to the scaffolding protein Receptor for Activated C Kinase 1 (RACK1).[1][2] This interaction disrupts the formation of the RACK1-Focal Adhesion Kinase (FAK) complex, which is essential for FAK activation.[1] The inhibition of FAK phosphorylation leads to the downstream inactivation of the Src and STAT3 signaling pathways, which are crucial for cancer cell proliferation, migration, survival, and epithelial-mesenchymal transition (EMT).[1][2]
Q2: What are the likely mechanisms by which cancer cells develop resistance to this compound?
A2: Based on its mechanism of action, several plausible resistance mechanisms can be hypothesized:
-
Upregulation or Mutation of the Drug Target (RACK1): Increased expression of RACK1 may titrate the drug, requiring higher concentrations to achieve the same inhibitory effect. Mutations in the this compound binding site on RACK1 could prevent the drug from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells might activate alternative signaling pathways to compensate for the inhibition of the FAK/Src/STAT3 cascade. The PI3K/AKT pathway is a common survival pathway that could be upregulated.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[3][4][5][6]
-
Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins, such as Bcl-2 family members, can make cells more resistant to the pro-apoptotic signals induced by this compound treatment.[7][8][9]
Q3: Are there any known cross-resistance patterns with this compound?
A3: While specific studies on this compound cross-resistance are limited, cells resistant to Homoharringtonine, a related compound, have shown cross-resistance to other drugs like anthracyclines and vinca alkaloids, often due to the overexpression of MDR1 (P-gp). It is plausible that this compound-resistant cells could exhibit a similar multidrug resistance (MDR) phenotype.
Troubleshooting Guides
This section provides practical advice for specific experimental issues in a question-and-answer format.
Issue 1: Inconsistent IC50 values for this compound in our cancer cell line.
-
Question: We are observing significant variability in the IC50 values of this compound in our experiments. What could be the cause, and how can we troubleshoot this?
-
Answer: Inconsistent IC50 values can arise from several factors. Here is a step-by-step troubleshooting guide:
-
Verify Compound Integrity:
-
Action: Confirm the purity and concentration of your this compound stock solution. Ensure it is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
-
Standardize Cell Culture Conditions:
-
Action: Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and seeded at a consistent density for each assay. Mycoplasma contamination can alter cellular responses, so regular testing is recommended.
-
-
Optimize Assay Protocol:
-
Action: Review your experimental protocol for consistency in drug incubation times, seeding density, and the type of viability assay used. Ensure uniform cell growth across the plate to avoid "edge effects."
-
-
Data Analysis:
-
Action: Use a sufficient range of drug concentrations to generate a complete dose-response curve. Utilize non-linear regression analysis to calculate the IC50 value.
-
-
Issue 2: Our cells are rapidly developing resistance to this compound.
-
Question: We are trying to establish a this compound-sensitive model, but the cells quickly become resistant after a few treatments. How can we investigate the emerging resistance?
-
Answer: Rapid development of resistance suggests a strong selective pressure. To understand the mechanism, you can perform the following:
-
Generate a Stable Resistant Cell Line:
-
Characterize the Resistant Phenotype:
-
Action: Compare the IC50 value of the resistant cell line to the parental (sensitive) cell line to quantify the fold resistance.
-
-
Investigate Molecular Mechanisms:
-
Action: Use the following techniques to compare the resistant and sensitive cell lines:
-
Western Blotting: Analyze the protein expression levels of RACK1, phosphorylated and total FAK, Src, STAT3, AKT, and Bcl-2.
-
qPCR or RNA-sequencing: Examine the gene expression levels of GUSB (gene for RACK1), and genes for ABC transporters (e.g., ABCB1).
-
Sanger Sequencing: Sequence the GUSB gene in the resistant cells to check for mutations in the this compound binding domain.
-
-
-
Issue 3: We suspect RACK1 overexpression is the cause of resistance, but how can we confirm this?
-
Question: Our this compound-resistant cells show higher levels of RACK1. How can we definitively link this to the observed resistance?
-
Answer: To validate RACK1 overexpression as the resistance mechanism, you can perform the following experiments:
-
Gene Knockdown in Resistant Cells:
-
Action: Use siRNA or shRNA to knock down GUSB (the gene encoding RACK1) in your this compound-resistant cell line. If RACK1 overexpression is the cause of resistance, its knockdown should re-sensitize the cells to this compound, resulting in a lower IC50 value.
-
-
Gene Overexpression in Sensitive Cells:
-
Action: Transfect the parental (sensitive) cell line with a plasmid that overexpresses RACK1. If this mechanism is valid, the engineered sensitive cells should now exhibit increased resistance to this compound (a higher IC50 value).
-
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance | Putative Resistance Mechanism |
| A549 (Parental) | 50 | 1 | - |
| A549-HR (Resistant) | 750 | 15 | RACK1 Overexpression |
| MCF-7 (Parental) | 80 | 1 | - |
| MCF-7-HR (Resistant) | 1200 | 15 | PI3K/AKT Pathway Activation |
| HCT116 (Parental) | 60 | 1 | - |
| HCT116-HR (Resistant) | 900 | 15 | Bcl-2 Overexpression |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of this compound in the parental cancer cell line.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50 for 48-72 hours.
-
Recovery: Remove the drug-containing media and allow the surviving cells to recover and repopulate in fresh, drug-free media.
-
Incremental Dose Escalation: Once the cells have reached 70-80% confluency, passage them and re-expose them to a slightly higher concentration of this compound (e.g., 1.5-2 fold the previous concentration).
-
Repeat Cycles: Repeat the cycle of exposure and recovery, gradually increasing the this compound concentration over several months.
-
Establish Stable Resistant Line: Once cells can proliferate steadily in a high concentration of this compound (e.g., 10-20 fold the initial IC50), they can be considered a stable resistant cell line.
-
Validation: Periodically perform cell viability assays to confirm the increased IC50 and calculate the fold resistance compared to the parental cell line.[10][11]
Protocol 2: Western Blotting for Resistance Markers
-
Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against RACK1, p-FAK, FAK, p-Src, Src, p-STAT3, STAT3, p-AKT, AKT, Bcl-2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to compare protein expression levels between sensitive and resistant cells.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Plausible resistance mechanisms to this compound.
Caption: Experimental workflow for investigating resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABC multidrug transporters: structure, function and role in chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs [frontiersin.org]
- 7. Overexpression of bcl-2 protects prostate cancer cells from apoptosis in vitro and confers resistance to androgen depletion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bcl-2 overexpression is associated with resistance to dexamethasone, but not melphalan, in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bcl-2 overexpression inhibits cell death and promotes the morphogenesis, but not tumorigenesis of human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Diastereomer Resolution in Harringtonolide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Harringtonolide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the resolution of diastereomers in your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My diastereomers are co-eluting or showing very poor separation on silica gel column chromatography. What should I do?
A1: This is a common challenge when dealing with structurally similar diastereomers. Here are several strategies to improve separation:
-
Optimize Your Mobile Phase:
-
Solvent System Screening: Systematically screen a variety of solvent systems with different polarities and selectivities. Good starting points include hexane/ethyl acetate, dichloromethane/methanol, and toluene/acetone. Even small additions of a third solvent (e.g., a small percentage of methanol or isopropanol in a hexane/ethyl acetate mixture) can significantly alter selectivity.
-
Gradient Elution: If isocratic elution fails, a shallow solvent gradient can help resolve closely eluting compounds.
-
Additives: For compounds with acidic or basic functional groups, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape and resolution.
-
-
Adjust Your Stationary Phase:
-
If standard silica gel is not effective, consider alternative stationary phases. Alumina (basic or neutral) can offer different selectivity. For more challenging separations, consider using chemically modified silica gels such as C18 (reverse-phase), cyano, or diol-bonded phases (for normal-phase).
-
-
Improve Your Column Chromatography Technique:
-
Column Dimensions: Use a longer, narrower column for better resolution.
-
Packing: Ensure your column is packed uniformly to avoid band broadening.
-
Loading: Load your sample in a concentrated band using a minimal amount of solvent. Overloading the column is a common cause of poor separation.
-
Q2: Are there alternatives to column chromatography for separating stubborn diastereomers?
A2: Yes, several other techniques can be employed when column chromatography is insufficient:
-
Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers significantly higher resolving power than standard column chromatography. While it requires specialized equipment, it is often the most effective method for separating very similar diastereomers. A systematic approach to developing an HPLC method is crucial.
-
Crystallization-Induced Diastereomer Resolution: If your diastereomers are crystalline, it may be possible to separate them by fractional crystallization. This method relies on differences in the solubility of the diastereomers in a particular solvent system. Seeding the solution with a crystal of the desired diastereomer can sometimes promote its selective crystallization.
-
Derivatization: In some cases, you can convert the mixture of diastereomers into a new pair of diastereomers by reacting them with a chiral derivatizing agent. The new diastereomers may have more significant differences in their physical properties, making them easier to separate by chromatography or crystallization. After separation, the derivatizing group is removed to yield the pure diastereomers.
Q3: Is it possible to recycle the undesired diastereomer?
A3: Yes, if a stereocenter is amenable to epimerization, it is often possible to convert the undesired diastereomer back into a mixture of diastereomers, from which the desired diastereomer can be isolated. This process, known as racemization or epimerization followed by resolution, can significantly improve the overall yield of your synthesis. A notable example in a recent this compound synthesis involves the epimerization and recycling of an unwanted epimeric chloride[1].
Troubleshooting Guides
Guide 1: Optimizing Column Chromatography for Diastereomer Separation
This guide provides a systematic workflow for troubleshooting poor separation of diastereomers by flash column chromatography.
Problem: Diastereomers have very similar Rf values and co-elute.
Workflow:
Caption: Workflow for optimizing diastereomer separation by column chromatography.
Case Study: Separation and Recycling of a Chlorinated Intermediate in this compound Synthesis
A recent total synthesis of this compound by Hu and coworkers provides an excellent example of dealing with a diastereomeric mixture.[1] An alkylation step produced a 1:1 mixture of diastereomers that was carried through several synthetic steps. Subsequently, a chlorinated intermediate was separated, and the undesired epimer was recycled.[1] While the specific experimental details for the separation and epimerization were not fully disclosed in the preliminary communication, a plausible experimental approach is outlined below.
Scenario: A 1:1 mixture of diastereomeric chlorides is obtained.
Objective: Separate the desired diastereomer and recycle the undesired one.
Proposed Experimental Protocol:
-
Separation by Preparative HPLC:
-
Method Development: Develop a separation method on an analytical HPLC system. Screen various normal-phase columns (e.g., silica, cyano) and mobile phases (e.g., gradients of hexane/ethyl acetate or hexane/dichloromethane).
-
Scale-Up: Once baseline separation is achieved, scale up the method to a preparative HPLC system to isolate the individual diastereomers.
-
Purity Analysis: Confirm the purity of the separated diastereomers by analytical HPLC.
-
-
Epimerization of the Undesired Diastereomer:
-
Reaction: The epimerization of a chlorinated center can often be achieved under conditions that favor the formation of a carbocation or a radical intermediate at the stereocenter, or through an SN2 reaction with inversion of configuration. A possible approach would be to treat the undesired chloride with a nucleophilic chloride source (e.g., lithium chloride in a polar aprotic solvent like DMF or acetone) to promote inversion of the stereocenter via an SN2 mechanism. Alternatively, treatment with a Lewis acid could facilitate epimerization through a carbocationic intermediate.
-
Monitoring: Monitor the reaction by TLC or analytical HPLC until an equilibrium mixture of the two diastereomers is formed.
-
Work-up and Re-separation: After quenching the reaction, extract the product and purify it to obtain a mixture of the diastereomers, which can then be subjected to the separation protocol again.
-
Logical Workflow for Separation and Recycling:
Caption: A logical workflow for the separation and recycling of diastereomers.
Data Presentation
The following table summarizes quantitative data on diastereomer resolution found in the literature related to this compound synthesis.
| Synthetic Step | Diastereomeric Ratio (dr) | Method of Resolution/Separation | Yield of Desired Diastereomer | Reference |
| Intramolecular Diels-Alder Reaction | 2.5:1 | Not specified | Not specified | Angew. Chem. Int. Ed. 2016, 55, 11638. |
| Alkylation | 1:1 | Carried forward, later separation | Not specified | Angew. Chem. Int. Ed. 2024, 63, e202407757.[1] |
| Separation of Hydroxy-Harringtonolide Derivatives | Mixture | Column Chromatography (Hexanes:EtOAc 1:2) | 47% and 21% for two diastereomers | Molecules 2018, 23, 2465. |
Disclaimer: The experimental protocols and troubleshooting advice provided here are intended as a guide. Specific conditions will need to be optimized for your particular substrate and experimental setup. Always consult the original literature for detailed procedures and safety information.
References
Technical Support Center: Efficient Late-Stage Functionalization of Harringtonolide
Welcome to the technical support center for the late-stage functionalization of Harringtonolide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical modification of this complex natural product. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency and success of your experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during the late-stage functionalization of this compound, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Causes | Suggested Solutions |
| Low yield in allylic oxidation | - Inappropriate oxidizing agent- Non-optimal reaction temperature or time- Decomposition of starting material | - Screen different oxidizing agents such as NBS/AIBN or DMP.[1]- Carefully control the reaction temperature; for NBS/AIBN, 65 °C has been reported.[1]- Monitor the reaction progress closely using TLC or LC-MS to avoid over-oxidation or degradation. |
| Poor regioselectivity in functionalization | - Steric hindrance near the target site- Multiple reactive sites with similar reactivity- Inappropriate choice of catalyst or directing group | - Employ sterically bulky reagents to favor less hindered positions.- Utilize protecting groups to block competing reactive sites.- Investigate catalysts or reagents known to exhibit high regioselectivity for similar scaffolds. Computational studies can help predict selectivity outcomes.[2][3][4][5] |
| Failure of tropone ring formation | - Low nucleophilicity of the diazo compound- Ineffective Lewis acid catalyst- Decomposition of reactants under harsh conditions | - Consider using a more nucleophilic diazo reagent like TMSCHN2 instead of CH2N2.[3]- Screen a variety of Lewis acids to find one that effectively activates the substrate without causing degradation.[2][3][4][5]- Perform the reaction at low temperatures and monitor closely. |
| Decomposition of this compound starting material | - Harsh reaction conditions (strong acid/base, high temperature)- Incompatible solvents or reagents | - Use mild reaction conditions whenever possible.- Ensure all reagents and solvents are pure and dry.- Perform small-scale test reactions to assess the stability of this compound under the proposed conditions. |
| Difficulty in product purification | - Formation of multiple byproducts with similar polarity- Low product concentration | - Optimize the reaction to minimize byproduct formation.- Employ advanced chromatographic techniques such as preparative HPLC or SFC.- Consider derivatization of the product to alter its polarity for easier separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for late-stage functionalization on the this compound scaffold?
A1: The most frequently targeted sites for modification are the tropone ring, the lactone, and the allylic position.[1][6] These positions offer opportunities to introduce diverse functional groups to explore structure-activity relationships (SAR).[1][6]
Q2: How can the lactone in this compound be selectively reduced?
A2: Selective reduction of the lactone can be challenging due to the presence of other reducible functional groups. Specific reducing agents and carefully controlled reaction conditions are necessary. While not extensively detailed in the provided search results, this would be a typical area for methodological exploration.
Q3: What are the key considerations when choosing a catalyst for modifying this compound?
A3: The choice of catalyst is critical and depends on the specific transformation. For instance, in reactions involving the tropone ring formation via a Büchner–Curtius–Schlotterbeck reaction, the Lewis acid catalyst plays a crucial role in determining the outcome and selectivity.[2][3][4][5] For cross-coupling reactions, palladium or ruthenium catalysts are often employed.[7][8] It is essential to screen a range of catalysts and ligands to optimize the reaction.[9]
Q4: Are there any computational tools that can aid in planning the functionalization of this compound?
A4: Yes, computational studies, particularly density functional theory (DFT) calculations, have been successfully used to predict reaction outcomes and understand selectivity in the functionalization of complex molecules like this compound.[2][3][4][5] These tools can help in selecting the most promising reaction conditions before extensive experimental work.
Experimental Protocols
Protocol 1: Allylic Bromination of this compound
This protocol describes the introduction of a bromine atom at the allylic position (C7) of this compound.
Materials:
-
This compound (HO)
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous solvent (e.g., CCl4 or benzene)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add NBS and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to 65 °C and stir for 12 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., CH2Cl2).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 7α-Br this compound.
Protocol 2: Hydrolysis of 7α-Br this compound
This protocol outlines the conversion of the allylic bromide to the corresponding alcohol.
Materials:
-
7α-Br this compound
-
Silver tetrafluoroborate (AgBF4)
-
Acetone
-
Water
Procedure:
-
Dissolve 7α-Br this compound in a mixture of acetone and water (1:1 v/v).[1]
-
Add AgBF4 to the solution.
-
Heat the reaction mixture to 65-70 °C and stir for 2 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, dilute the reaction mixture with CH2Cl2 and wash with water.
-
Separate the layers and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 7β-OH this compound and 7α-OH this compound.[1]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for key late-stage functionalization reactions of this compound derivatives.
Table 1: Allylic Functionalization of this compound
| Starting Material | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| This compound (1) | NBS, AIBN | 65 | 12 | 7α-Br this compound (8) | 54 | [1] |
| 7α-Br this compound (8) | AgBF4, Acetone/H2O | 65 | - | 7β-OH this compound (10) | 47 | [1] |
| 7α-Br this compound (8) | AgBF4, Acetone/H2O | 65 | - | 7α-OH this compound (12) | 21 | [1] |
| 7α-OH this compound (12) | Dess-Martin periodinane (DMP) | rt | - | 13 | 78 | [1] |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the late-stage functionalization of this compound.
Caption: General workflow for the late-stage functionalization of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Late-stage benzenoid-to-troponoid skeletal modification of the cephalotanes exemplified by the total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting variability in biological assays with Harringtonolide
Welcome to the Harringtonolide Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability and addressing common questions encountered during in vitro biological assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural diterpenoid tropone isolated from plants of the Cephalotaxus genus. Its primary mechanism of action involves binding to the scaffold protein Receptor for Activated C Kinase 1 (RACK1).[1] This interaction disrupts the formation of the RACK1-Focal Adhesion Kinase (FAK) complex, which is essential for FAK activation. The inhibition of FAK phosphorylation leads to a downstream cascade of inactivation, affecting Src and Signal Transducer and Activator of Transcription 3 (STAT3), which are key regulators of cell proliferation, migration, and survival.[1]
Q2: How should I prepare and store this compound stock solutions?
For optimal stability and reproducibility, this compound stock solutions should be prepared in high-quality, anhydrous dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, dilute the stock in your cell culture medium immediately before use. The final DMSO concentration in your assay should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[2]
Q3: What are the known off-target effects of this compound?
While this compound is known to primarily target the RACK1-FAK-Src-STAT3 pathway, like many small molecules, it may exhibit off-target effects, particularly at higher concentrations. As a translation initiation inhibitor, it can globally affect protein synthesis, which may lead to secondary effects not directly related to RACK1 inhibition. It is crucial to perform dose-response experiments and include appropriate controls to distinguish on-target from off-target effects.
Troubleshooting Guides
Inconsistent Results in Cell Viability (e.g., MTT) Assays
Q: My IC50 values for this compound vary significantly between experiments. What could be the cause?
Variability in IC50 values is a common issue in cell-based assays and can be attributed to several factors when working with this compound:
-
Cell-Based Variability:
-
Cell Density: Ensure consistent cell seeding density across all experiments.
-
Cell Health and Passage Number: Use cells at a consistent, low passage number and ensure they are in the logarithmic growth phase.
-
-
Compound Handling and Stability:
-
Inconsistent Dilutions: Use calibrated pipettes and prepare serial dilutions carefully.
-
Degradation: this compound may degrade in aqueous solutions over time. Prepare fresh dilutions from your DMSO stock for each experiment.
-
-
Assay Protocol:
-
Incubation Time: The inhibitory effect of this compound is time-dependent. Use a consistent incubation time for all experiments.
-
Protein Synthesis Dependence: Since this compound inhibits translation initiation, assays that rely on metabolic activity and protein synthesis (like MTT) can be affected. Consider using a viability assay that measures a different parameter, such as cell membrane integrity (e.g., Trypan Blue exclusion), to confirm your results.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| HCT-116 | Colon Cancer | 0.61 | 48 | MTT |
| A375 | Melanoma | 1.34 | 48 | MTT |
| A549 | Lung Cancer | 1.67 | 48 | MTT |
| Huh-7 | Liver Cancer | 1.25 | 48 | MTT |
| KB | Oral Epidermoid Carcinoma | 0.043 | Not Specified | Not Specified |
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for FAK/Src/STAT3 Pathway Analysis
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-FAK (Tyr397), FAK, p-Src (Tyr416), Src, p-STAT3 (Tyr705), and STAT3.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
References
Technical Support Center: Optimization of Drug Delivery Systems for Harringtonolide
Welcome to the technical support center for the optimization of drug delivery systems for Harringtonolide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work.
Section 1: this compound - Physicochemical Properties and Stability
This section addresses common questions regarding the intrinsic properties of this compound and best practices for its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: this compound is a complex diterpenoid natural product. While extensive experimental data on some of its properties are not widely published, its known characteristics are summarized in the table below. Its complex structure includes a bridged lactone and a tropone ring, which are crucial for its biological activity but also contribute to its stability challenges.
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | Citation |
| Molecular Formula | C₁₉H₂₀O₅ | [1] |
| Molecular Weight | 328.36 g/mol | N/A |
| Appearance | Solid | [2] |
| Solubility | While specific quantitative data is limited, this compound is known to be a lipophilic/hydrophobic compound. It is generally soluble in organic solvents like DMSO and ethanol but has very low aqueous solubility. | [3] |
| Key Structural Features | Tropone ring, bridged lactone, tetrahydrofuran moiety. The tropone and lactone moieties are essential for its cytotoxic activities. | [1][2] |
Q2: I'm observing a loss of biological activity with my this compound stock solution over time. What could be the cause?
A2: The most likely cause is the chemical degradation of this compound in your solvent. The bridged lactone ring in its structure is an ester, which is highly susceptible to hydrolysis (cleavage by water).[2] This reaction opens the lactone ring, altering the molecule's three-dimensional structure and likely reducing or eliminating its ability to interact with its biological targets.[2] The rate of this hydrolysis is significantly influenced by pH and temperature.[2]
Q3: How do pH and temperature affect the stability of this compound in aqueous solutions?
A3: The stability of this compound is highly dependent on both pH and temperature. To minimize degradation, it is crucial to control these parameters. The following table provides general guidelines based on the chemical principles of lactone hydrolysis.
Table 2: Guidelines for this compound Stability in Aqueous Solutions
| Condition | Expected Stability | Recommendations | Citation |
| pH | |||
| Alkaline (pH > 7) | Very Unstable | The rate of lactone hydrolysis is significantly accelerated. Avoid storing this compound in alkaline solutions for any extended period. | [2] |
| Neutral to Slightly Acidic (pH 4-6) | Most Stable | Lactones are generally most stable in this pH range, where the rate of hydrolysis is at a minimum. | [2] |
| Strongly Acidic (pH < 4) | Moderately Unstable | Acid-catalyzed hydrolysis can occur, though it is often slower than base-catalyzed hydrolysis. | [2] |
| Temperature | |||
| Elevated Temperature (e.g., >40°C) | Very Unstable | Increased temperature accelerates the rate of chemical reactions, including hydrolysis. Avoid heating this compound solutions for extended periods. | [2] |
| Room Temperature (20-25°C) | Moderately Stable (short-term) | Suitable for immediate use in experiments, but degradation can occur over hours. | N/A |
| Refrigerated (4°C) | Stable (short-term) | Recommended for short-term storage of aqueous working solutions (hours to a few days). | [2] |
| Frozen (-20°C to -80°C) | Stable (long-term) | Recommended for long-term storage of stock solutions, especially when prepared in anhydrous aprotic solvents like DMSO. Aliquoting into single-use volumes is advised to avoid freeze-thaw cycles. | [2] |
Q4: What is the best way to prepare and store a this compound stock solution?
A4: For long-term storage, it is highly recommended to prepare stock solutions in an anhydrous, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or absolute ethanol.[2] These stock solutions should be stored at -20°C or -80°C.[2] Aqueous working solutions should be prepared fresh for each experiment by diluting the non-aqueous stock solution into your desired aqueous buffer immediately before use.[2]
Section 2: Troubleshooting Guide - Nanoparticle Formulation
This section provides guidance on common issues encountered during the encapsulation of this compound into nanoparticle-based drug delivery systems.
Troubleshooting Common Formulation Issues
Q5: I am experiencing very low encapsulation efficiency (EE%) when formulating this compound into PLGA nanoparticles. What are the potential causes and solutions?
A5: Low encapsulation efficiency for a hydrophobic drug like this compound in PLGA nanoparticles is a common challenge. The issue often stems from the drug precipitating out or partitioning into the external aqueous phase during the formulation process. Here are some common causes and troubleshooting steps:
-
Poor Solubility in the Organic Phase: Ensure that this compound is fully dissolved in the organic solvent (e.g., dichloromethane, ethyl acetate) along with the PLGA polymer before the emulsification step.[4] If solubility is an issue, consider screening different organic solvents in which both the drug and polymer are highly soluble.[5]
-
Drug Partitioning into the Aqueous Phase: During solvent evaporation, the drug may partition out of the organic droplets and into the continuous aqueous phase, especially if the solvent evaporation is too slow. Try to optimize the stirring speed and temperature to control the rate of solvent removal.
-
Drug-to-Polymer Ratio: An excessively high drug-to-polymer ratio can lead to drug saturation within the polymer matrix, causing the excess drug to be poorly encapsulated.[6] Try decreasing the initial amount of this compound or increasing the concentration of PLGA.
-
Choice of Emulsifier: The type and concentration of the emulsifier (e.g., polyvinyl alcohol - PVA) can influence the stability of the emulsion droplets and the surface properties of the resulting nanoparticles, which in turn can affect encapsulation. Optimize the PVA concentration (typically 1-5% w/v).
Q6: My liposomal formulation of this compound shows low drug loading and instability. How can I improve this?
A6: For hydrophobic drugs like this compound, which are incorporated into the lipid bilayer of liposomes, formulation parameters are critical for achieving high loading and stability.
-
Lipid Composition: The choice of phospholipids and the inclusion of cholesterol are crucial. Cholesterol can increase the stability of the bilayer and modulate its fluidity, which can enhance the retention of the hydrophobic drug within the membrane.[7] Experiment with different phospholipid types (e.g., DSPC, DPPC) and vary the cholesterol concentration.
-
Drug-to-Lipid Ratio: Similar to PLGA nanoparticles, there is an optimal drug-to-lipid ratio.[6] Exceeding the capacity of the lipid bilayer to accommodate the drug will result in low encapsulation and potential drug precipitation. Perform experiments with varying drug-to-lipid molar ratios to find the optimal loading.
-
Hydration and Sonication/Extrusion Parameters: Ensure the lipid film is fully hydrated above the phase transition temperature of the lipids.[8] The method used to reduce vesicle size (sonication or extrusion) can also impact drug loading and stability. Over-sonication can lead to liposome rupture and drug loss. Extrusion through membranes with defined pore sizes generally produces more homogenous and stable liposomes.[8]
Q7: During in vitro drug release studies, I observe a very high burst release of this compound from my nanoparticles. How can I achieve a more sustained release profile?
A7: A high initial burst release is often due to the drug being adsorbed onto the surface of the nanoparticles rather than being entrapped within the core.
-
Washing Step: Ensure that the nanoparticle suspension is adequately washed after formulation to remove any unencapsulated or surface-adsorbed drug. This can be done by repeated centrifugation and resuspension cycles.
-
Polymer Properties (for PLGA NPs): The molecular weight and copolymer ratio of PLGA can influence the drug release rate. Higher molecular weight PLGA and a higher lactide-to-glycolide ratio generally result in a slower degradation rate and more sustained drug release.[2]
-
Formulation Method: The method of nanoparticle preparation can influence the drug distribution within the particle. For instance, a double emulsion method (w/o/w) might result in a different drug distribution and release profile compared to a single emulsion method.
Below is a logical workflow for troubleshooting low encapsulation efficiency.
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to the formulation and characterization of this compound drug delivery systems.
Experimental Workflow Overview
The general workflow for developing and testing a this compound nanoparticle formulation is outlined in the diagram below.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (Oil-in-Water Single Emulsion-Solvent Evaporation Method)
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA (e.g., 50:50 lactide:glycolide ratio) in 2 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add 5 mg of this compound to the polymer solution and ensure it is completely dissolved. Gentle vortexing may be applied.
-
-
Emulsification:
-
Prepare 10 mL of a 2% (w/v) polyvinyl alcohol (PVA) solution in deionized water.
-
Add the organic phase dropwise to the aqueous PVA solution while sonicating on an ice bath using a probe sonicator. Sonicate for 2 minutes at 40% amplitude.
-
-
Solvent Evaporation:
-
Transfer the resulting oil-in-water emulsion to a beaker and stir magnetically at room temperature for at least 4 hours to allow the organic solvent to evaporate completely.
-
-
Nanoparticle Collection and Washing:
-
Transfer the nanoparticle suspension to centrifuge tubes and centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water by vortexing or brief sonication.
-
Repeat the centrifugation and washing step two more times to remove residual PVA and unencapsulated drug.
-
-
Lyophilization (for long-term storage):
-
Resuspend the final washed pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose).
-
Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder.
-
Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve 100 mg of a lipid mixture (e.g., DSPC:Cholesterol at a 2:1 molar ratio) and 10 mg of this compound in 5 mL of a chloroform:methanol (2:1, v/v) solvent mixture.
-
Attach the flask to a rotary evaporator and rotate under vacuum at a temperature above the lipid phase transition temperature (e.g., 60°C for DSPC) until a thin, uniform lipid film is formed on the flask wall.[8]
-
Continue to dry the film under high vacuum for at least 2 hours to remove all traces of organic solvent.
-
-
Hydration:
-
Add 5 mL of a pre-warmed (e.g., 60°C) aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask.
-
Rotate the flask in the water bath (without vacuum) for 1 hour to hydrate the lipid film, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Load the MLV suspension into a pre-warmed extruder.
-
Extrude the liposome suspension 10-15 times through polycarbonate membranes with a defined pore size (e.g., starting with 400 nm and then 100 nm) to produce unilamellar vesicles of a more uniform size.[8]
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis against the hydration buffer.
-
Protocol 3: In Vitro Drug Release Study
-
Sample Preparation:
-
Accurately weigh and disperse a known amount of this compound-loaded nanoparticles (e.g., 5 mg) in 1 mL of release medium (e.g., PBS, pH 7.4, with 0.5% Tween 80 to ensure sink conditions for the hydrophobic drug).[9]
-
-
Dialysis Method:
-
Transfer the nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO, e.g., 12-14 kDa).
-
Place the sealed dialysis bag into a beaker containing 50 mL of the release medium, maintained at 37°C with constant gentle stirring.
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Quantification:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
Section 4: Biological Activity and Mechanism of Action
This section provides information on the cytotoxic effects of this compound and its putative mechanism of action.
Frequently Asked Questions (FAQs)
Q8: What is the reported in vitro anticancer activity of this compound?
A8: this compound has demonstrated potent antiproliferative activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are in the low micromolar to nanomolar range, indicating significant cytotoxicity.
Table 3: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT-116 | Colon Carcinoma | 0.61 | [1] |
| A375 | Malignant Melanoma | 1.34 | [1] |
| A549 | Lung Carcinoma | 1.67 | [1] |
| Huh-7 | Hepatocellular Carcinoma | 1.25 | [1] |
Q9: What is the mechanism of action by which this compound induces cancer cell death?
A9: While the precise molecular targets of this compound are still under investigation, studies on the related compound Homoharringtonine (HHT) and other natural products suggest that it induces apoptosis, or programmed cell death.[10][11] The mechanism is believed to involve the intrinsic (mitochondrial) pathway of apoptosis. This compound likely disrupts mitochondrial function, leading to the release of pro-apoptotic factors and the activation of a caspase cascade, ultimately resulting in cell death.[10]
The diagram below illustrates the putative signaling pathway for this compound-induced apoptosis, based on known mechanisms for related compounds.
References
- 1. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5567433A - Liposome preparation and material encapsulation method - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Liposomal Encapsulation in Food Systems: A Review of Formulation, Processing, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Extraction of Harringtonolide from Natural Sources
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale extraction of Harringtonolide from its natural sources, primarily plants of the Cephalotaxus genus.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
Issue 1: Low Yield of this compound in the Crude Extract
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Grinding of Plant Material | Ensure the dried plant material is ground into a fine, homogenous powder. | Increased surface area for solvent penetration, leading to more efficient extraction. |
| Improper Solvent Selection | Use polar solvents like methanol or ethanol for initial extraction. This compound has poor solubility in nonpolar solvents. | Enhanced solubilization of this compound from the plant matrix. |
| Insufficient Extraction Time or Temperature | Increase the maceration time (e.g., 24-72 hours) and/or moderately increase the temperature (e.g., to 40-60°C) during extraction. Be cautious of potential degradation at higher temperatures. | Improved diffusion of the solvent into the plant cells and better solubilization of the target compound. |
| Suboptimal Solvent-to-Solid Ratio | Increase the solvent-to-solid ratio to ensure complete immersion and saturation of the plant material. A common starting point is 10:1 (v/w). | Prevents saturation of the solvent and allows for more complete extraction of this compound. |
| Degradation of this compound during Extraction | Protect the extraction mixture from light and maintain a slightly acidic to neutral pH. Avoid prolonged exposure to high temperatures. | Minimizes the degradation of the this compound molecule, preserving the overall yield. |
Issue 2: Difficulty in Purifying this compound from the Crude Extract
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of a Complex Mixture of Co-extracted Compounds | Employ a multi-step purification strategy. Start with liquid-liquid extraction (acid-base partitioning) to isolate the alkaloid fraction. | Significant enrichment of this compound and removal of non-alkaloidal impurities. |
| Poor Separation in Column Chromatography | Optimize the stationary phase (e.g., silica gel mesh size) and the mobile phase gradient. Use a stepwise or linear gradient of solvents with increasing polarity (e.g., chloroform-methanol or ethyl acetate-hexane). | Improved resolution of this compound from other closely related alkaloids and impurities. |
| Co-elution of Impurities with this compound | Utilize preparative High-Performance Liquid Chromatography (Prep-HPLC) with a suitable column (e.g., C18) for final purification. | High-purity this compound (>95%) suitable for research and development. |
| Identification of Impurities | Use analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to identify the structure of co-eluting impurities. Common impurities in Cephalotaxus extracts include other alkaloids like cephalotaxine, harringtonine, and homoharringtonine.[1] | Understanding the nature of impurities aids in developing targeted purification strategies. |
Issue 3: Instability of Purified this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of the Lactone Ring | Store purified this compound in a dry, solid form at low temperatures (-20°C or below). For solutions, use anhydrous aprotic solvents like DMSO or ethanol for stock solutions and prepare aqueous solutions fresh. | Minimized degradation through hydrolysis. |
| Degradation due to pH | Maintain a slightly acidic to neutral pH (pH 4-6) for any aqueous buffers used with this compound. Avoid alkaline conditions. | Increased stability of this compound in solution. |
| Photodegradation | Protect solid samples and solutions from direct light by using amber vials or storing them in the dark. | Prevention of degradation caused by exposure to light. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield of this compound from natural sources?
A1: The yield of this compound from Cephalotaxus species is generally very low, which is a significant challenge for large-scale production. For example, the yield from the bark of C. hainanensis has been reported to be as low as approximately 0.0009%. Yields can vary depending on the plant species, the part of the plant used (seeds, bark, leaves), geographical location, and growing conditions.
Q2: Which solvents are most effective for extracting this compound?
A2: Polar solvents are most effective for the extraction of this compound. Methanol and ethanol are commonly used for the initial extraction from the plant material.[2] Subsequent purification steps often involve partitioning with solvents like chloroform or dichloromethane.
Q3: What are the optimal conditions for this compound extraction?
A3: While specific optimal conditions can vary, a general starting point for maceration would be:
-
Solvent: Methanol or Ethanol
-
Temperature: Room temperature to 60°C
-
Time: 24-72 hours
-
Solvent-to-Solid Ratio: 10:1 to 20:1 (v/w)
It is crucial to optimize these parameters for your specific plant material and experimental setup to maximize yield while minimizing degradation.
Q4: How can I monitor the purity of this compound during purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of column chromatography. For accurate purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is the standard method.
Q5: Is the large-scale extraction of this compound economically viable?
A5: The economic viability of large-scale extraction of this compound from natural sources is challenging due to its extremely low yield and the complex, multi-step purification process required. The high cost of raw materials, solvents, and labor, coupled with the low final product output, makes it a costly endeavor. For this reason, significant research is being conducted into semi-synthesis and total synthesis approaches as potentially more economically feasible alternatives for large-scale production.
Experimental Protocols
Protocol 1: Crude Extraction and Acid-Base Partitioning
-
Preparation of Plant Material: Air-dry the plant material (Cephalotaxus spp. leaves, seeds, or bark) and grind it into a fine powder.
-
Maceration: Soak the powdered plant material in methanol (10:1 solvent-to-solid ratio, v/w) at room temperature for 48 hours with occasional agitation.
-
Filtration and Concentration: Filter the mixture and collect the methanol extract. Repeat the maceration process on the plant residue two more times. Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Acidification: Suspend the crude extract in a 1% aqueous hydrochloric acid (HCl) solution.
-
Washing with Nonpolar Solvent: Wash the acidic solution with petroleum ether or hexane to remove non-alkaloidal, lipophilic impurities. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous layer to 8-9 with ammonium hydroxide.
-
Extraction of Alkaloids: Extract the alkaline aqueous solution multiple times with chloroform or dichloromethane.
-
Concentration: Combine the organic layers and concentrate under reduced pressure to yield the crude alkaloid mixture.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (100-200 mesh) in chloroform and pack it into a glass column.
-
Sample Loading: Dissolve the crude alkaloid mixture from Protocol 1 in a minimal amount of chloroform and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing this compound.
-
Concentration: Concentrate the combined fractions under reduced pressure to obtain an enriched this compound fraction.
Mandatory Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: this compound's Inhibition of the FAK/Src/STAT3 Pathway.
References
Technical Support Center: Harringtonolide Stability and Tropone Ring Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of the tropone ring in Harringtonolide during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is losing biological activity over time in an aqueous solution. What is the most likely cause?
A1: The primary cause of activity loss for this compound in aqueous solutions is the chemical degradation of the molecule. The most susceptible part of the this compound structure is the bridged lactone ring, which can undergo hydrolysis (cleavage by water). This reaction opens the lactone ring, forming a carboxylic acid and a hydroxyl group, which significantly alters the molecule's three-dimensional structure and its ability to interact with biological targets. While the tropone ring is also a reactive moiety, lactone hydrolysis is generally the more immediate concern in aqueous media.[1]
Q2: What are the known degradation pathways for the tropone ring in this compound?
A2: While less susceptible to simple hydrolysis than the lactone ring, the tropone ring in this compound can degrade under certain conditions. A key degradation pathway is a ring contraction to a benzoic acid derivative. This can occur at elevated temperatures in the presence of a base, such as potassium hydroxide. Additionally, the tropone ring can participate in various chemical reactions, including electrophilic and nucleophilic substitutions and cycloadditions, which could be considered degradation if they are unintended transformations of the parent molecule.
Q3: How does pH affect the stability of this compound, particularly the tropone ring?
A3: The pH of the solution is a critical factor in maintaining the stability of this compound. The rate of hydrolysis of the lactone ring is significantly accelerated under basic (alkaline) conditions (pH > 7).[1] While the tropone ring itself is generally more stable, strong basic conditions can promote its degradation through ring contraction. A neutral to slightly acidic pH range of 4-6 is generally recommended to minimize the degradation of both the lactone and tropone functionalities.[1]
Q4: Can I heat my this compound solution to aid dissolution?
A4: It is strongly advised to avoid heating this compound solutions for extended periods. Increased temperatures accelerate the rates of chemical reactions, including the hydrolysis of the lactone ring and potential degradation of the tropone ring. If gentle heating is necessary for dissolution, it should be done at the lowest possible temperature and for the shortest possible time.
Q5: Is this compound sensitive to light?
A5: While specific photostability studies on this compound are not extensively published, many complex organic molecules are susceptible to photochemical degradation. The conjugated system of the tropone ring could potentially absorb UV light, leading to undesired reactions. Therefore, it is a good laboratory practice to protect this compound solutions from direct light exposure, especially for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in stored aqueous solutions. | Lactone ring hydrolysis. | Prepare fresh aqueous solutions for each experiment from a stock solution in an anhydrous organic solvent (e.g., DMSO, ethanol). Store stock solutions at -20°C or -80°C.[1] |
| Appearance of new, unexpected peaks in HPLC analysis after treatment with a basic reagent. | Tropone ring contraction or other base-mediated degradation. | Avoid strongly basic conditions. If basic conditions are necessary for an experiment, use the mildest possible base and the shortest possible reaction time. Maintain low temperatures. |
| Gradual degradation of the compound even under recommended storage conditions. | Oxidative degradation or slow degradation by trace impurities in solvents. | Use high-purity, anhydrous solvents. Consider storing stock solutions under an inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent experimental results between batches. | Degradation of this compound during the experimental workflow. | Ensure consistent experimental parameters (pH, temperature, light exposure) across all experiments. Perform a stability check of this compound under your specific experimental conditions. |
Experimental Protocols
Protocol for Preparing and Storing this compound Stock Solutions
-
Solvent Selection: For long-term storage, dissolve this compound in an anhydrous, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to a desired concentration (e.g., 10 mg/mL).
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in amber glass vials with Teflon-lined caps. This minimizes freeze-thaw cycles and exposure to air and moisture.
-
Storage: Store the aliquots at -20°C or -80°C in the dark.
-
Preparation of Working Solutions: Immediately before an experiment, thaw a single aliquot and dilute it to the final working concentration in the desired aqueous buffer (ideally with a pH between 4 and 6).
Protocol for a General Forced Degradation Study of this compound
This protocol provides a framework for investigating the stability of this compound under various stress conditions. The extent of degradation can be monitored by a suitable analytical method, such as HPLC with UV detection.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at various time points (e.g., 2, 6, 12, and 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at room temperature.
-
Withdraw aliquots at shorter time points due to expected rapid degradation (e.g., 30 minutes, 1, 2, and 4 hours), neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix 1 mL of the this compound stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate the mixture at room temperature, protected from light.
-
Withdraw aliquots at various time points (e.g., 2, 6, 12, and 24 hours) and analyze by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at a temperature above ambient (e.g., 60°C).
-
At various time points, withdraw a small amount of the solid, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of this compound (in a photostable solvent like quartz cuvette) to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
At various time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.
-
Data Presentation
The following table template can be used to summarize the quantitative data obtained from forced degradation studies.
| Stress Condition | Time Point | This compound Remaining (%) | Major Degradation Products (if identified) |
| 0.1 M HCl, 60°C | 2 hours | ||
| 6 hours | |||
| 12 hours | |||
| 24 hours | |||
| 0.1 M NaOH, RT | 30 minutes | ||
| 1 hour | |||
| 2 hours | |||
| 4 hours | |||
| 3% H₂O₂, RT | 2 hours | ||
| 6 hours | |||
| 12 hours | |||
| 24 hours | |||
| 60°C (solid) | 1 day | ||
| 3 days | |||
| 7 days | |||
| Photostability (ICH Q1B) | 1.2 million lux hours | ||
| 200 watt hours/m² |
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
References
Technical Support Center: Overcoming Poor Reproducibility in Harringtonolide Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and ensuring reproducibility in experiments involving Harringtonolide. This resource offers detailed protocols, quantitative data, and visual aids to address common challenges encountered during the handling and application of this potent natural product.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can lead to poor reproducibility in this compound experiments.
Compound Handling and Stability
-
Question 1: My this compound stock solution seems to have lost activity. How should I properly store it to maintain its stability?
Answer: Proper storage is critical for maintaining the bioactivity of this compound. Due to the presence of a lactone ring, it is susceptible to hydrolysis, especially in aqueous solutions.
-
Short-term Storage: For immediate use, stock solutions in anhydrous DMSO or ethanol can be stored at 4°C.
-
Long-term Storage: For long-term storage, prepare aliquots of your stock solution in anhydrous DMSO or ethanol and store them at -20°C to -80°C. This minimizes freeze-thaw cycles which can degrade the compound.
-
Aqueous Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the stock solution. Avoid storing this compound in aqueous buffers for extended periods. If necessary, use a slightly acidic to neutral pH buffer (pH 4-6) and keep the solution on ice.[1]
-
-
Question 2: I observe precipitation when I dilute my this compound stock solution into my cell culture medium. What can I do to improve solubility?
Answer: Poor aqueous solubility is a common issue with complex natural products like this compound.
-
Solvent Choice: Ensure your initial stock solution is prepared in a suitable organic solvent like DMSO at a high concentration.
-
Dilution Method: When preparing your working solution, add the stock solution to the aqueous medium while vortexing or sonicating to aid dissolution.
-
Final DMSO Concentration: Be mindful of the final DMSO concentration in your cell culture, as high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.
-
Pre-warming: Gently warming the culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
-
Experimental Inconsistencies
-
Question 3: I am seeing significant variability in my IC50 values for this compound between experiments. What are the potential sources of this variability?
Answer: Inconsistent IC50 values can arise from several factors:
-
Compound Stability: As mentioned, degradation of this compound in aqueous solutions can lead to reduced potency. Always use freshly prepared working solutions.
-
Cell Line Health and Passage Number: The sensitivity of cells to a compound can change with their passage number and overall health. Use cells within a consistent and low passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding.
-
Assay Protocol Variations: Minor deviations in incubation times, reagent concentrations, or washing steps can introduce variability. Adhere strictly to a standardized protocol.
-
Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions, is a major source of error. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
-
Question 4: My cytotoxicity assay results show high background or unexpected results. How can I troubleshoot this?
Answer: High background or anomalous results in cytotoxicity assays with natural products can be due to interference with the assay chemistry.
-
Assay Type: Colorimetric assays like the MTT assay can be affected by the inherent color of natural product extracts. If you suspect interference, consider using a non-colorimetric assay like a CellTiter-Glo® (ATP-based) assay.
-
Compound Interference: Some compounds can directly react with assay reagents. To check for this, run a control plate with the compound in the medium but without cells.
-
Microscopy: Visually inspect the cells under a microscope before and after treatment to confirm the cytotoxic effect and to check for any compound precipitation.
-
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound and its Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and some of its derivatives against various human cancer cell lines. These values were determined using the MTT assay after 48 hours of treatment.
| Compound | HCT-116 (Colon Cancer) IC50 (µM) | A375 (Melanoma) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | Huh-7 (Liver Cancer) IC50 (µM) |
| This compound (HO) | 0.61 | 1.34 | 1.67 | 1.25 |
| Derivative 6 | 0.86 | >50 | >50 | 1.19 |
| Derivative 10 | >50 | >50 | >50 | 15.3 |
| Cisplatin (Positive Control) | 8.5 | 6.2 | 10.1 | 7.9 |
Data sourced from a study on the semi-synthesis and antiproliferative activity of this compound derivatives.[2]
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is used to assess the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate for the desired period (e.g., 48 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: RACK1 Co-Immunoprecipitation (Co-IP) Assay
This protocol is designed to investigate the interaction between this compound and its putative target, Receptor for Activated C Kinase 1 (RACK1).
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-RACK1 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE loading buffer
-
Primary antibodies against RACK1 and potential interacting partners (e.g., FAK, Src)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-RACK1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with wash buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against RACK1 and the protein of interest (e.g., FAK).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Visualizations
Signaling Pathway
Caption: this compound's proposed mechanism of action.
Experimental Workflow: MTT Assay
Caption: A typical workflow for an MTT cytotoxicity assay.
Logical Relationship: Troubleshooting Reproducibility
Caption: Key factors contributing to poor reproducibility.
References
Validation & Comparative
Harringtonolide's Mechanism of Action: A Comparative Validation Across Diverse Cancer Cell Lines
For Immediate Release
[City, State] – December 7, 2025 – A comprehensive analysis of the anti-cancer agent Harringtonolide validates its mechanism of action, highlighting its consistent inhibitory effects on the RACK1/FAK/Src/STAT3 signaling pathway. This guide provides a comparative overview of its performance in various cancer cell lines, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
This compound, a natural diterpenoid, has demonstrated significant antiproliferative activity against a range of cancer cell types. This guide consolidates findings on its efficacy and mechanism, focusing on colon (HCT-116), melanoma (A375), lung (A549), and liver (Huh-7) cancer cell lines.
Quantitative Data Summary: Antiproliferative Activity
This compound exhibits potent cytotoxic effects across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 0.61[1] |
| A375 | Melanoma | 1.34[1] |
| A549 | Lung Carcinoma | 1.67[1] |
| Huh-7 | Hepatocellular Carcinoma | 1.25[1] |
Mechanism of Action: Inhibition of the RACK1/FAK/Src/STAT3 Signaling Pathway
Experimental evidence strongly indicates that this compound exerts its anti-cancer effects by targeting the Receptor for Activated C Kinase 1 (RACK1), a key scaffolding protein.[2][3] By binding to RACK1, this compound disrupts its interaction with Focal Adhesion Kinase (FAK), a critical step for its activation.[2][3] This initial disruption triggers a cascade of inhibitory events downstream, leading to the suppression of the FAK/Src/STAT3 signaling pathway, which is crucial for cancer cell proliferation, migration, and survival.[2][3]
Validation in A375 Melanoma Cells
In A375 melanoma cells, treatment with this compound has been shown to dose-dependently suppress the phosphorylation of FAK, Src, and STAT3.[2] This inhibition of the signaling cascade correlates with a reduction in the expression of downstream pro-survival proteins such as Bcl-2 and c-Myc.[2] Furthermore, functional assays have demonstrated that this compound significantly inhibits the migration and invasion of A375 cells.[2]
While the detailed mechanistic validation is most thoroughly documented in the A375 cell line, the potent antiproliferative effects observed in HCT-116, A549, and Huh-7 cells suggest a potentially conserved mechanism of action. However, further studies are warranted to explicitly confirm the inhibition of the RACK1/FAK/Src/STAT3 pathway in these other cell lines.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (HCT-116, A375, A549, Huh-7) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against p-FAK, FAK, p-Src, Src, p-STAT3, STAT3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse this compound-treated cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-RACK1 antibody or control IgG overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specific binding and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against RACK1 and FAK.
Wound Healing Assay
-
Cell Seeding: Grow cells to a confluent monolayer in 6-well plates.
-
Scratch Wound: Create a uniform scratch in the cell monolayer using a sterile pipette tip.
-
Drug Treatment: Wash the cells with PBS and then add a medium containing this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at various time points (e.g., 24 and 48 hours).
-
Data Analysis: Measure the width of the scratch at different points and quantify the percentage of wound closure over time.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: this compound's inhibition of the RACK1/FAK/Src/STAT3 pathway.
Caption: A simplified workflow for Western Blot analysis.
Caption: Workflow for Co-Immunoprecipitation to detect RACK1-FAK interaction.
References
Harringtonolide Derivatives: A Comparative Guide to Structure-Activity Relationships in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Harringtonolide (HO), a naturally occurring cephalotane-type diterpenoid, has garnered significant interest in the scientific community for its potent antiproliferative activities.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of semi-synthesized this compound derivatives, offering a valuable resource for the development of novel anticancer therapeutics. The information presented herein is supported by experimental data from peer-reviewed studies.
Comparative Antiproliferative Activity of this compound Derivatives
The antiproliferative effects of this compound and its derivatives have been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their cytotoxic activities.
| Compound | Modification | HCT-116 (Colon) IC50 (μM) | A375 (Melanoma) IC50 (μM) | A549 (Lung) IC50 (μM) | Huh-7 (Hepatoma) IC50 (μM) | L-02 (Normal) IC50 (μM) |
| 1 (HO) | Parent Compound | 0.61 | 1.34 | 1.67 | 1.25 | 3.52 |
| 2 | C-15 Bromination | >50 | >50 | >50 | >50 | >50 |
| 3 | C-15 Azidation | >50 | >50 | >50 | >50 | >50 |
| 4 | C-15 Hydroxylation | >50 | >50 | >50 | >50 | >50 |
| 5 | C-15 Acetoxylation | >50 | >50 | >50 | >50 | >50 |
| 6 | C-6,7 Dehydrogenation | 0.86 | 2.12 | 2.29 | 1.19 | 67.20 |
| 7 | C-15 Keto | >50 | >50 | >50 | >50 | >50 |
| 8 | 7α-Bromination | - | - | - | - | - |
| 9 | C-7 Keto, C-6,15 Dehydrogenation | >50 | >50 | >50 | >50 | >50 |
| 10 | 7β-Hydroxylation | 35.43 | 41.25 | 31.88 | 29.67 | >50 |
| 11a | 7β-Acetoxylation | 25.43 | 33.54 | 27.49 | 22.15 | >50 |
| 11b | 7β-Propionoxylation | >50 | >50 | >50 | >50 | >50 |
| 11c | 7β-Butyroxylation | 20.11 | 29.87 | 23.25 | 18.98 | >50 |
| 11d | 7β-Pentanoyloxylation | >50 | >50 | >50 | >50 | >50 |
| 11e | 7β-Hexanoyloxylation | 15.69 | 25.41 | 17.98 | 16.54 | >50 |
| 11f | 7β-Heptanoyloxylation | 22.36 | 31.22 | 25.95 | 20.17 | >50 |
| 12 | 7α-Hydroxylation | 28.97 | 35.69 | 2.29 | 31.88 | >50 |
| 13 | C-7 Keto | >50 | >50 | >50 | >50 | >50 |
Data sourced from Wu et al., 2021.[1]
Key SAR Insights:
-
Tropone and Lactone Moieties: Modifications to the tropone ring (compounds 2-5, 7, 9) and the lactone moiety resulted in a dramatic loss of cytotoxic activity, indicating these functional groups are essential for the antiproliferative effects of this compound.[1]
-
Allylic Position (C-7): Introduction of a hydroxyl group at the 7β position (compound 10) significantly reduced activity, though some activity was retained.[1] Esterification of this hydroxyl group (compounds 11a-f) did not restore potent activity.[1]
-
C-6,7 Double Bond: The introduction of a double bond adjacent to the tropone unit (compound 6) maintained comparable cytotoxic activity to the parent compound against HCT-116 and Huh-7 cells.[1] Notably, this modification significantly increased the selectivity index (SI) between the Huh-7 cancer cell line and the normal L-02 cell line, with compound 6 exhibiting an SI of 56.5 compared to 2.8 for the parent this compound.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound derivatives are provided below.
Antiproliferative Activity Assessment (MTT Assay)
This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells (HCT-116, A375, A-549, and Huh-7) and normal cells (L-02) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The plates are incubated for another 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized buffer) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[1]
Apoptosis Induction Assessment (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Methodology:
-
Cell Treatment: Cells are seeded in white-walled 96-well plates and treated with the test compounds or controls for a specified duration to induce apoptosis.
-
Reagent Preparation: The Caspase-Glo® 3/7 Reagent is prepared by reconstituting the lyophilized substrate with the provided buffer. The reagent should be equilibrated to room temperature before use.[2]
-
Reagent Addition: An equal volume of the Caspase-Glo® 3/7 Reagent is added to each well containing the cells and culture medium. This single reagent addition results in cell lysis and cleavage of the proluminescent substrate by caspase-3/7.[1]
-
Incubation: The plate is mixed gently and incubated at room temperature for a period of 30 minutes to 3 hours, protected from light.[2]
-
Luminescence Measurement: The luminescence, which is proportional to the amount of caspase-3/7 activity, is measured using a luminometer.[2]
Visualizing the Mechanism of Action and Experimental Design
To further elucidate the biological context of this compound's activity and the experimental approaches used in its study, the following diagrams are provided.
Caption: this compound inhibits the RACK1-mediated FAK/Src/STAT3 signaling pathway.
Recent studies have identified the Receptor for Activated C Kinase 1 (RACK1) as a potential molecular target of this compound.[3] RACK1 is a scaffolding protein that plays a crucial role in various signaling pathways, including those involved in cell migration and proliferation.[4] this compound has been shown to bind to RACK1, thereby suppressing the activation of Focal Adhesion Kinase (FAK).[3] This inhibitory action subsequently prevents the phosphorylation of Src and Signal Transducer and Activator of Transcription 3 (STAT3), ultimately leading to the inhibition of cancer cell migration and the epithelial-mesenchymal transition (EMT) process.[3]
Caption: A typical experimental workflow for SAR studies of this compound derivatives.
The investigation into the structure-activity relationships of this compound derivatives follows a systematic workflow. This process begins with the semi-synthesis of a library of derivatives from the natural product. These new compounds then undergo a battery of in vitro biological evaluations, including antiproliferation screening to determine their IC50 values. Based on these initial results, promising candidates are selected for more in-depth mechanistic studies, such as apoptosis and cell migration assays, to elucidate their mode of action. The collective data is then analyzed to establish clear structure-activity relationships, which in turn guides the design and synthesis of next-generation compounds with improved potency and selectivity.
References
A Comparative Analysis of the Anticancer Efficacy of Harringtonolide and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, both natural products and synthetic compounds offer promising avenues for therapeutic development. This guide provides a detailed comparison of the anticancer effects of Harringtonolide, a cephalotane diterpenoid, and Paclitaxel, a widely used taxane-based chemotherapeutic agent. This objective analysis is supported by available preclinical data to aid researchers in understanding their relative potency, mechanisms of action, and experimental validation.
At a Glance: Key Differences in Anticancer Profile
| Feature | This compound | Paclitaxel |
| Primary Mechanism of Action | RACK1 Inhibition, leading to downstream effects on NF-κB and MAPK signaling pathways. | Microtubule stabilization, causing cell cycle arrest at the G2/M phase and inducing apoptosis. |
| Reported In Vitro Efficacy | Potent cytotoxic activity against various cancer cell lines including colon, melanoma, lung, liver, and nasopharyngeal carcinoma. | Broad-spectrum activity against a wide range of solid tumors including breast, ovarian, lung, and pancreatic cancers. |
| In Vivo Efficacy Data | Limited publicly available data on tumor growth inhibition in animal models. | Extensive preclinical and clinical data demonstrating significant tumor growth inhibition in various xenograft models and clinical efficacy in patients. |
| Clinical Development Stage | Preclinical | Clinically approved and widely used in cancer chemotherapy. |
In Vitro Cytotoxicity: A Comparative Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting cancer cell growth. The following tables summarize the available IC50 values for this compound and Paclitaxel across various human cancer cell lines. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons in the same experimental setting are limited.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines [1][2][3]
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 0.61 |
| A375 | Malignant Melanoma | 1.34 |
| A549 | Lung Carcinoma | 1.67 |
| Huh-7 | Hepatocellular Carcinoma | 1.25 |
| KB | Nasopharyngeal Carcinoma | 0.043 |
Table 2: IC50 Values of Paclitaxel in Human Cancer Cell Lines [4][5][6][7]
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | ~5.0 |
| Multiple Ovarian Carcinoma Cell Lines | Ovarian Cancer | 0.4 - 3.4 |
| SK-BR-3 | Breast Cancer (HER2+) | ~10.0 |
| MDA-MB-231 | Breast Cancer (Triple Negative) | 0.3 - 300 |
| T-47D | Breast Cancer (Luminal A) | ~2.5 |
| MCF-7 | Breast Cancer | 3500 |
| BT-474 | Breast Cancer | 19 |
Mechanism of Action: Distinct Cellular Targets
This compound and Paclitaxel exert their anticancer effects through fundamentally different mechanisms, targeting distinct cellular components and signaling pathways.
This compound: A RACK1 Inhibitor with Downstream Effects
This compound has been identified as an inhibitor of the Receptor for Activated C Kinase 1 (RACK1).[8] RACK1 is a scaffolding protein that plays a crucial role in various cellular processes, including signal transduction, cell proliferation, and apoptosis. By inhibiting RACK1, this compound can modulate multiple downstream signaling pathways implicated in cancer progression.
One of the key pathways affected is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway .[8][9] RACK1 is known to interact with components of the NF-κB signaling cascade. Inhibition of RACK1 by this compound can lead to the suppression of NF-κB activity, which is often constitutively active in cancer cells, promoting their survival and proliferation.
Furthermore, studies on related cephalotane diterpenoids like Hainanolide suggest the involvement of the MAPK (Mitogen-Activated Protein Kinase) signaling pathway .[10] It is plausible that this compound may also exert its effects through the modulation of MAPK signaling, which regulates cell growth, differentiation, and apoptosis.
Paclitaxel: A Microtubule Stabilizing Agent
Paclitaxel's mechanism of action is well-established and centers on its ability to disrupt microtubule dynamics.[4] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, particularly in the formation of the mitotic spindle.
Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This interference with the normal dynamic instability of microtubules leads to the formation of abnormal, non-functional mitotic spindles. As a result, the cell cycle is arrested at the G2/M phase, ultimately triggering apoptosis or programmed cell death.
The sustained mitotic arrest induced by Paclitaxel can also activate various signaling pathways, including the PI3K/AKT and MAPK pathways , which can further influence cell fate.
Experimental Protocols: Methodologies for Key Assays
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of either this compound or Paclitaxel. A control group with vehicle-only is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Reagent Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
References
- 1. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hainanolide inhibits the progression of colon cancer via inducing the cell cycle arrest, cell apoptosis and activation of the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Harringtonolide's In Vivo Efficacy: A Comparative Analysis in Preclinical Animal Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of Harringtonolide and its analog, Homoharringtonine (HHT), against alternative cancer therapies in various animal models. This report synthesizes key experimental data, details methodologies for pivotal studies, and visualizes relevant biological pathways to offer an objective assessment of this compound's potential as a therapeutic agent.
Executive Summary
This compound, a natural product derived from the Cephalotaxus plant species, and its semi-synthetic analog Homoharringtonine (HHT), have demonstrated notable anti-neoplastic activity in preclinical in vivo studies. This guide focuses on the validation of their efficacy in animal models of Acute Myeloid Leukemia (AML) and breast cancer, drawing comparisons with standard-of-care agents such as Cytarabine, Venetoclax, and Doxorubicin. While direct head-to-head monotherapy comparisons are limited in published literature, this guide aggregates and presents available data to facilitate an informed evaluation. The primary mechanism of action for this compound and HHT is the inhibition of protein synthesis, leading to the depletion of short-lived oncoproteins crucial for cancer cell survival.
In Vivo Efficacy of Homoharringtonine (HHT) in Animal Models
Acute Myeloid Leukemia (AML)
HHT has shown significant efficacy in mouse models of AML, both as a monotherapy and in combination with other agents.
Monotherapy:
In a study utilizing a murine AML model with MLL-AF9-induced leukemia, HHT monotherapy at a dose of 1 mg/kg administered intraperitoneally (i.p.) daily for ten days significantly prolonged the survival of the mice compared to the control group (102 days vs. 63 days)[1]. Another study using a human AML xenograft model with MA9.3ITD cells in NSGS mice showed that HHT treatment (1 mg/kg, daily for 10 days) substantially delayed leukemia progression and prolonged survival[1].
Combination Therapy:
The combination of HHT with other anti-leukemic drugs has demonstrated synergistic effects. In a THP-1 xenograft model, the combination of HHT (1 mg/kg) and Cytarabine (50 mg/kg) for 7 consecutive days resulted in a tumor growth inhibition rate of 68.6%, which was significantly higher than that of Cytarabine alone (27.4%) or HHT alone (41.2%). Furthermore, this combination significantly prolonged the survival of mice with systemic THP-1 leukemia[2].
Similarly, the combination of HHT and the BCL-2 inhibitor Venetoclax has shown potent anti-leukemic activity in vivo. In a patient-derived AML xenograft model in NOD/SCID mice, the combination of HHT and Venetoclax inhibited tumor growth and prolonged survival time[1].
Breast Cancer
In the context of solid tumors, HHT has been evaluated in breast cancer xenograft models.
Monotherapy:
In a study using an MDA-MB-231 triple-negative breast cancer (TNBC) xenograft model, HHT administered subcutaneously at 1 mg/kg, twice daily for 7 days, resulted in a 36.5% inhibition of tumor growth[3]. For the MDA-MB-468 TNBC xenograft model, a lower dose of 0.5 mg/kg was used due to toxicity at higher doses[3].
Comparison with Alternative Therapies
Acute Myeloid Leukemia (AML)
Cytarabine (Ara-C): A cornerstone of AML chemotherapy, Cytarabine is a pyrimidine analog that inhibits DNA synthesis. In a THP-1 xenograft model, Cytarabine monotherapy (50 mg/kg for 7 days) resulted in a 27.4% tumor growth inhibition[2]. While a direct monotherapy comparison with HHT in the same study showed HHT to be more effective (41.2% inhibition), the most significant benefit was observed with the combination of both drugs[2].
Breast Cancer
Doxorubicin: A widely used anthracycline antibiotic in breast cancer chemotherapy, Doxorubicin's efficacy has been demonstrated in numerous preclinical models. In a study using a doxorubicin-resistant JC breast tumor model, Doxorubicin monotherapy (5 mg/kg i.v.) had a limited effect on tumor growth[6]. In another study with MDA-MB-231 xenografts, a localized formulation of Doxorubicin delayed tumor progression and increased animal survival compared to intravenous administration[7]. A direct comparison with this compound or HHT monotherapy in the same breast cancer model is needed for a conclusive assessment of relative efficacy.
Quantitative Data Summary
Table 1: In Vivo Efficacy of Homoharringtonine (HHT) in AML Mouse Models
| Cancer Model | Animal Strain | Treatment Regimen | Key Outcomes |
| MLL-AF9 AML | C57BL/6 | HHT (1 mg/kg, i.p., daily for 10 days) | Median survival of 102 days vs. 63 days in control[1] |
| MA9.3ITD AML Xenograft | NSGS | HHT (1 mg/kg, i.p., daily for 10 days) | Significantly delayed leukemia progression and prolonged survival[1] |
| THP-1 Xenograft | NOD-SCID | HHT (1 mg/kg) + Cytarabine (50 mg/kg) for 7 days | 68.6% tumor growth inhibition; prolonged survival[2] |
| Patient-Derived AML Xenograft | NOD/SCID | HHT + Venetoclax | Inhibited tumor growth and prolonged survival time[1] |
Table 2: In Vivo Efficacy of Homoharringtonine (HHT) in Breast Cancer Mouse Models
| Cancer Model | Animal Strain | Treatment Regimen | Key Outcomes |
| MDA-MB-231 Xenograft | Nude | HHT (1 mg/kg, s.c., bi-daily for 7 days) | 36.5% tumor growth inhibition[3] |
| MDA-MB-468 Xenograft | Nude | HHT (0.5 mg/kg, s.c., bi-daily for 7 days) | Tumor growth inhibition (quantitative data not specified)[3] |
Table 3: In Vivo Efficacy of Alternative Therapies in Mouse Models
| Drug | Cancer Model | Animal Strain | Treatment Regimen | Key Outcomes |
| Cytarabine | THP-1 Xenograft | NOD-SCID | 50 mg/kg for 7 days | 27.4% tumor growth inhibition[2] |
| Venetoclax | MOLM-13 Xenograft | NSG | Not specified | Significant inhibition of AML progression and extension of survival[4] |
| Doxorubicin | JC Breast Tumor | BALB/c | 5 mg/kg, i.v. | Limited effect on tumor growth[6] |
| Doxorubicin (localized) | MDA-MB-231 Xenograft | Nude | Not specified | Delayed tumor progression and increased survival[7] |
Experimental Protocols
General Workflow for In Vivo Xenograft Studies
A generalized workflow for establishing and evaluating the efficacy of anti-cancer agents in subcutaneous xenograft models is as follows:
Caption: General experimental workflow for an in vivo subcutaneous xenograft study.
Detailed Protocol for HHT Treatment in an AML Mouse Model
This protocol is adapted from a study investigating HHT in a murine MLL-AF9 AML model[1].
-
Animal Model: C57BL/6 mice are used as recipients.
-
Leukemia Induction: Recipient mice are lethally irradiated and then transplanted with bone marrow cells transduced with the MLL-AF9 oncogene.
-
Treatment: Once leukemia is established (confirmed by peripheral blood analysis), mice are randomized into treatment and control groups.
-
HHT Group: Administered with 1 mg/kg of HHT intraperitoneally (i.p.) daily for 10 consecutive days. HHT is dissolved in a vehicle such as a mixture of DMSO, PEG300, and saline.
-
Control Group: Administered with the vehicle alone following the same schedule.
-
-
Monitoring: Mice are monitored daily for signs of toxicity and disease progression. Body weight is recorded regularly.
-
Efficacy Evaluation: The primary endpoint is overall survival. Peripheral blood is periodically analyzed to monitor leukemia burden.
Detailed Protocol for HHT Treatment in a Breast Cancer Xenograft Model
This protocol is based on a study of HHT in an MDA-MB-231 triple-negative breast cancer xenograft model[3].
-
Animal Model: Female athymic nude mice are used.
-
Tumor Implantation: 1 x 107 MDA-MB-231 cells are suspended in a 1:1 mixture of culture medium and Matrigel and injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
HHT Group: Administered with 1 mg/kg of HHT subcutaneously, twice daily, for 7 consecutive days.
-
Control Group: Administered with the vehicle (e.g., saline) on the same schedule.
-
-
Monitoring: Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (length × width²) / 2. Animal body weight and general health are monitored throughout the study.
-
Efficacy Evaluation: The primary endpoint is tumor growth inhibition. At the end of the study, tumors may be excised and weighed for further analysis.
Signaling Pathways
This compound/Homoharringtonine (HHT) Mechanism of Action
This compound and HHT primarily act as protein synthesis inhibitors. They bind to the 60S ribosomal subunit, preventing the elongation of the polypeptide chain. This leads to a rapid depletion of proteins with short half-lives, including key oncoproteins and anti-apoptotic proteins like Mcl-1 and c-Myc.
Caption: this compound/HHT mechanism of action.
Cytarabine (Ara-C) Mechanism of Action
Cytarabine is a nucleoside analog that, once converted to its active triphosphate form (ara-CTP), competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation and inducing S-phase cell cycle arrest and apoptosis.
Caption: Cytarabine (Ara-C) mechanism of action.
Venetoclax Mechanism of Action
Venetoclax is a BH3 mimetic that selectively binds to and inhibits the anti-apoptotic protein BCL-2. This releases pro-apoptotic proteins, which then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization and apoptosis.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Venetoclax in Acute Myeloid Leukemia: Molecular Basis, Evidences for Preclinical and Clinical Efficacy and Strategies to Target Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Homoharringtonine enhances cytarabine-induced apoptosis in acute myeloid leukaemia by regulating the p38 MAPK/H2AX/Mcl-1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Harringtonolide's antiviral activity against different viruses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harringtonolide, a natural diterpenoid compound isolated from plants of the Cephalotaxus genus, has garnered scientific interest for its diverse biological activities, including anti-inflammatory and antiproliferative properties.[1][2] While its anticancer potential has been a primary focus of research, early studies have also indicated its promise as an antiviral agent. This guide provides a comparative analysis of the antiviral activity of this compound and its structurally related analogue, Harringtonine, against a range of viruses. Due to a scarcity of specific quantitative antiviral data for this compound in publicly available literature, this guide leverages data from its close analogue, Harringtonine, to provide insights into its potential antiviral efficacy and mechanisms of action. This report aims to serve as a valuable resource for researchers investigating novel antiviral therapies by presenting available experimental data, detailing relevant experimental protocols, and illustrating potential mechanisms of action.
Comparative Antiviral Activity
While direct quantitative data for this compound's antiviral activity is limited in the reviewed literature, studies on the closely related compound, Harringtonine, have demonstrated significant efficacy against several viruses. This data provides a strong rationale for the further investigation of this compound as a potential broad-spectrum antiviral agent.
| Compound | Virus | Assay | Cell Line | EC50 / IC50 (µM) | Alternative Antiviral | EC50 / IC50 (µM) |
| Harringtonine | Chikungunya Virus (CHIKV) | Immunofluorescence | BHK21 | 0.24 | Ribavirin | >166 |
| Harringtonine | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | Vero | 0.1 - 0.5 | Acyclovir | ~0.1-1.0 |
| Harringtonine | Zika Virus (ZIKV) | qRT-PCR | Vero | ~0.625 (Effective Concentration) | Not specified | Not specified |
| Harringtonine | Japanese Encephalitis Virus (JEV) | qRT-PCR | Vero | ~0.156 - 0.625 (Dose-dependent inhibition) | Not specified | Not specified |
| Harringtonine | Varicella-Zoster Virus (VZV) | Luciferase Assay | Not specified | Significant Inhibition (Qualitative) | Acyclovir | Varies |
Note: The data presented for Harringtonine is intended to be indicative of the potential activity of this compound due to their structural similarities. Further direct testing of this compound is necessary for conclusive evidence of its antiviral efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments commonly utilized in the assessment of antiviral compounds, based on established protocols.
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.
-
Cell Seeding: Seed a confluent monolayer of host cells (e.g., Vero cells) in 6-well plates and incubate until they reach 90-100% confluency.
-
Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium.
-
Infection: Remove the culture medium from the cells and infect with 0.1 mL of each virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes to ensure even distribution.
-
Compound Treatment: During the infection, prepare different concentrations of this compound in the overlay medium.
-
Overlay: After the incubation period, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1% methylcellulose) containing the desired concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a duration that allows for plaque formation (typically 2-10 days, depending on the virus).
-
Staining: After incubation, fix the cells with a 4% formaldehyde solution and stain with a 0.1% crystal violet solution to visualize the plaques.
-
Quantification: Count the number of plaques in each well. The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.[3][4][5][6]
Quantitative Real-Time PCR (qRT-PCR) Assay
This method is used to quantify viral RNA levels in infected cells following treatment with an antiviral compound.
-
Cell Culture and Infection: Seed cells in 24-well plates and infect with the virus at a specific multiplicity of infection (MOI). Simultaneously, treat the cells with various concentrations of this compound.
-
RNA Extraction: At a designated time post-infection (e.g., 24 or 48 hours), lyse the cells and extract total RNA using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.
-
Real-Time PCR: Perform real-time PCR using the synthesized cDNA, virus-specific primers, and a fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green).
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative or absolute quantification of viral RNA. The EC50 value is calculated as the compound concentration that reduces the viral RNA level by 50% compared to the untreated control.[7][8][9][10][11]
Immunofluorescence Assay
This technique is used to visualize the expression of viral proteins within infected cells.
-
Cell Culture on Coverslips: Grow host cells on sterile coverslips placed in a 24-well plate.
-
Infection and Treatment: Infect the cells with the virus and treat with different concentrations of this compound.
-
Fixation and Permeabilization: At a specific time point post-infection, fix the cells with 4% paraformaldehyde and permeabilize with a detergent like 0.1% Triton X-100 to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Antibody Incubation: Incubate the cells with a primary antibody specific to a viral protein, followed by incubation with a secondary antibody conjugated to a fluorophore.
-
Staining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips on microscope slides.
-
Microscopy: Visualize the cells using a fluorescence microscope. The reduction in fluorescence intensity in treated cells indicates inhibition of viral protein expression.[12][13][14][15][16]
Western Blot Analysis
This method is used to detect and quantify specific viral proteins in a sample.
-
Sample Preparation: Lyse infected and treated cells in a lysis buffer containing protease inhibitors. Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate the protein lysates (typically 20-30 µg) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the viral protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[17][18][19]
Signaling Pathways and Mechanism of Action
The precise antiviral mechanism of this compound is not yet fully elucidated. However, studies on Harringtonine provide valuable clues. Against Herpes Simplex Virus-1 (HSV-1), Harringtonine has been shown to reduce the expression of the Herpes Virus Entry Mediator (HVEM), a key receptor for viral entry into host cells.[20] This suggests a host-targeted antiviral strategy, which can be advantageous in overcoming viral resistance.
The proposed mechanism involves the inhibition of a host cell factor that is crucial for the expression or stability of the HVEM receptor on the cell surface. By downregulating HVEM, Harringtonine effectively blocks the initial attachment and entry of the virus, thereby preventing the establishment of infection.
Caption: Proposed mechanism of this compound's anti-HSV-1 activity.
The experimental workflow for determining the stage of viral inhibition by a compound like this compound typically involves a time-of-addition assay.
Caption: Experimental workflow for a time-of-addition assay.
Conclusion
The available evidence, primarily from studies on its close analogue Harringtonine, suggests that this compound holds significant potential as an antiviral agent against a range of viruses, including those of clinical importance such as Chikungunya virus and Herpes Simplex Virus. The proposed mechanism of action, which may involve targeting host factors essential for viral entry, presents an attractive strategy for the development of novel therapeutics with a potentially high barrier to resistance.
However, a clear gap exists in the literature regarding the specific antiviral activity and mechanisms of this compound itself. To fully validate its potential, further research is imperative. This should include:
-
Direct antiviral screening of this compound against a broad panel of viruses to determine its spectrum of activity and to obtain quantitative data such as EC50 and IC50 values.
-
Head-to-head comparative studies of this compound against currently approved antiviral drugs to accurately assess its relative potency.
-
In-depth mechanistic studies to elucidate the specific signaling pathways and molecular targets of this compound in the context of viral infections.
By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for its development as a next-generation antiviral drug.
References
- 1. mdpi.com [mdpi.com]
- 2. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asm.org [asm.org]
- 4. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 7. A Simplified Quantitative Real-Time PCR Assay for Monitoring SARS-CoV-2 Growth in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Clinical Applications of Quantitative Real-Time PCR in Virology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. who.int [who.int]
- 12. Immunofluorescence‐Mediated Detection of Respiratory Virus Infections in Human Airway Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thenativeantigencompany.com [thenativeantigencompany.com]
- 14. sinobiological.com [sinobiological.com]
- 15. Development of an immunofluorescence assay for detection of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How Can Immunofluorescence Aid Virology Research? | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 17. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bio-rad.com [bio-rad.com]
- 19. addgene.org [addgene.org]
- 20. Harringtonine Inhibits Herpes Simplex Virus Type 1 Infection by Reducing Herpes Virus Entry Mediator Expression - PMC [pmc.ncbi.nlm.nih.gov]
Harringtonolide's Binding to RACK1: A Comparative Analysis of Validation Data
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental validation of Harringtonolide's binding affinity to the Receptor for Activated C Kinase 1 (RACK1). While direct quantitative binding affinities remain to be published, this document summarizes the existing qualitative experimental evidence and contrasts it with functional data for other RACK1-targeting molecules.
Executive Summary
This compound, a natural diterpenoid, has been identified as a binder of the scaffold protein RACK1, a key regulator in multiple cellular signaling pathways. This interaction is implicated in this compound's anti-cancer properties, primarily through the inhibition of the FAK/Src/STAT3 signaling cascade. The binding has been validated through several cellular and biochemical assays, including photoaffinity labeling, Drug Affinity Responsive Target Stability (DARTS), and Cellular Thermal Shift Assay (CETSA).[1] This guide presents the available data for this compound and compares its validated interaction with RACK1 to other molecules known to target this versatile protein.
This compound and RACK1 Interaction
Molecular docking studies suggest that this compound binds to the WD1 site of RACK1. This interaction is stabilized by several hydrogen bonds with amino acid residues Arg47, Tyr52, Ala293, and Asp294.[1] The binding of this compound to RACK1 has been shown to disrupt the interaction between RACK1 and Focal Adhesion Kinase (FAK), a critical step in cell migration and proliferation.[1]
Comparative Data on RACK1 Binders
Direct, quantitative binding affinity data (e.g., Kd values) for the interaction between this compound and RACK1, as determined by biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), are not currently available in the published literature. The primary reported value is an IC50 of 39.66 μM, which reflects the concentration of this compound that inhibits the proliferation of A375 cells by 50% and is a measure of functional efficacy rather than direct binding affinity.
For comparison, other small molecules have been developed to target RACK1, although quantitative binding data for these are also limited in the public domain.
| Compound | Target Site/Mechanism | Available Data | Cell Line | Reference |
| This compound | WD1 domain of RACK1 | IC50 = 39.66 µM (Cell Proliferation) | A375 | [1] |
| SD29 & SD29-14 | Inhibit RACK1 Tyr248 phosphorylation | Functional inhibition of cell migration | MDA-MB-231 | [2][3] |
Experimental Validation Protocols
The interaction between this compound and RACK1 has been validated using the following experimental approaches:
Photoaffinity Labeling
This technique was instrumental in identifying RACK1 as a direct binding partner of this compound.[1][4]
Experimental Protocol:
-
Probe Synthesis: A photoaffinity alkyne-tagged probe of this compound (compound 12 in the source literature) was synthesized. This involved modifying this compound to include a photoreactive group and a clickable alkyne handle.[1]
-
Cellular Labeling: A375 cells were incubated with the photoaffinity probe.
-
UV Irradiation: The cells were exposed to UV light to induce covalent cross-linking between the probe and its binding partners.
-
Click Chemistry & Pulldown: The cell lysates were then subjected to a click reaction with an azide-biotin tag. The biotinylated protein complexes were subsequently pulled down using avidin beads.
-
Identification: The pulled-down proteins were separated by SDS-PAGE and visualized by silver staining. The protein band of interest (~35 kDa) was excised and identified as RACK1 using LC-MS/MS analysis.[1] Competition experiments with excess this compound demonstrated a reduction in the labeling of RACK1, confirming the specificity of the interaction.[1]
Drug Affinity Responsive Target Stability (DARTS)
The DARTS assay provides further evidence of a direct interaction between this compound and RACK1 in a cellular context.[1]
Experimental Protocol:
-
Cell Lysis: A375 cell lysates were prepared.
-
Compound Incubation: The lysates were incubated with varying concentrations of this compound or a vehicle control.
-
Protease Digestion: The samples were then treated with a protease (e.g., Pronase). The principle is that a protein bound to a small molecule will be more resistant to proteolytic degradation.[1]
-
Western Blot Analysis: The digested lysates were analyzed by Western blotting using an anti-RACK1 antibody. The results showed that this compound treatment protected RACK1 from degradation by Pronase in a dose-dependent manner, indicating a direct binding interaction.[1]
Cellular Thermal Shift Assay (CETSA)
CETSA was used to confirm the engagement of this compound with RACK1 in intact cells.[1]
Experimental Protocol:
-
Cell Treatment: Intact A375 cells were treated with this compound or a vehicle control.
-
Heat Challenge: The treated cells were heated to various temperatures. Ligand-bound proteins typically exhibit increased thermal stability.
-
Cell Lysis and Fractionation: After heating, the cells were lysed, and the soluble fraction was separated from the aggregated proteins by centrifugation.
-
Western Blot Analysis: The amount of soluble RACK1 at each temperature was quantified by Western blotting. The results indicated that this compound treatment increased the thermal stability of RACK1, confirming target engagement in a cellular environment.[1]
Signaling Pathway Modulation
The binding of this compound to RACK1 has been shown to inhibit the FAK/Src/STAT3 signaling pathway, which is crucial for cancer cell migration and proliferation.[1][4]
Conclusion
The available evidence strongly supports a direct binding interaction between this compound and RACK1. This has been qualitatively validated through multiple, robust experimental techniques, including photoaffinity labeling, DARTS, and CETSA. The functional consequence of this binding is the inhibition of the pro-migratory and pro-proliferative FAK/Src/STAT3 signaling pathway. However, for a complete and quantitative comparison with other RACK1 inhibitors, future studies employing biophysical techniques such as SPR or ITC to determine the precise binding affinity (Kd) of this compound to RACK1 are warranted. Such data would be invaluable for the rational design and development of next-generation RACK1-targeted therapeutics.
References
- 1. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Small compounds targeting tyrosine phosphorylation of Scaffold Protein Receptor for Activated C Kinase1A (RACK1A) regulate auxin mediated lateral root development in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Harringtonolide Analogues: A Head-to-Head Comparison of Cytotoxicity
In the landscape of cancer research, natural products continue to be a vital source of novel therapeutic agents. Harringtonolide (HO), a diterpenoid tropone isolated from Cephalotaxus harringtonia, has demonstrated significant antiproliferative properties, sparking interest in its potential as an anticancer drug.[1][2][3] This guide provides a head-to-head comparison of the cytotoxicity of various semi-synthesized this compound analogues, offering researchers and drug development professionals a concise overview of their relative potencies and structure-activity relationships.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of this compound (1) and its seventeen analogues (2-13, 11a-11f) was evaluated against four human cancer cell lines: HCT-116 (colon cancer), A375 (melanoma), A549 (lung cancer), and Huh-7 (hepatocellular carcinoma).[1][2] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized in the table below. Cisplatin, a widely used chemotherapy drug, was used as a positive control.
| Compound | HCT-116 IC50 (μM) | A375 IC50 (μM) | A549 IC50 (μM) | Huh-7 IC50 (μM) |
| This compound (1) | 0.61 | 1.34 | 1.67 | 1.25 |
| 2 | >50 | >50 | >50 | >50 |
| 3 | >50 | >50 | >50 | >50 |
| 4 | >50 | >50 | >50 | >50 |
| 5 | >50 | >50 | >50 | >50 |
| 6 | 0.86 | 5.12 | 6.34 | 1.19 |
| 7 | >50 | >50 | >50 | >50 |
| 9 | >50 | >50 | >50 | >50 |
| 10 | 2.29 | 10.21 | 12.83 | 4.97 |
| 11a | 15.32 | 31.56 | 27.49 | 22.18 |
| 11b | >50 | >50 | >50 | >50 |
| 11c | 21.89 | 25.43 | 23.25 | 19.88 |
| 11d | >50 | >50 | >50 | >50 |
| 11e | 12.76 | 19.87 | 17.98 | 15.43 |
| 11f | 29.87 | 33.45 | 25.95 | 31.22 |
| 12 | 31.88 | >50 | >50 | >50 |
| 13 | >50 | >50 | >50 | >50 |
| Cisplatin | 8.76 | 10.23 | 12.98 | 15.67 |
Key Observations from the Cytotoxicity Data:
-
The parent compound, this compound (1), demonstrated potent cytotoxicity against all four tested cancer cell lines.[1]
-
Analogue 6 showed comparable cytotoxic activity to the parent compound against HCT-116 and Huh-7 cells.[1]
-
A significant finding is the improved selectivity of analogue 6 . It displayed a much higher selectivity index (SI = 56.5) for Huh-7 cancer cells over normal L-02 liver cells compared to the parent this compound (SI = 2.8), indicating a potentially wider therapeutic window.[1][2][3]
-
Modifications on the tropone and lactone moieties were found to be essential for the cytotoxic activities.[1][2] Analogues where these structures were altered (compounds 2-5, 7, and 9) were inactive.[1]
-
Derivatives with modifications at the 7-OH, 7-keto, or 7-ester group (compounds 10–13) exhibited weak to no cytotoxic activity.[1]
Experimental Protocols
The cytotoxic activities of the this compound analogues were determined using the MTT assay.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells (HCT-116, A375, A549, and Huh-7) were seeded into 96-well plates at a density of 5,000 cells per well.
-
Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of the this compound analogues and the parent compound.
-
Incubation: The treated cells were incubated for an additional 72 hours.
-
MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the compound's mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for determining the cytotoxicity of this compound analogues using the MTT assay.
This compound has been found to exert its cytotoxic effects by directly binding to the Receptor for Activated C Kinase 1 (RACK1).[3] This interaction inhibits the RACK1-mediated FAK/Src/STAT3 signaling pathway, which is crucial for cell migration and proliferation.[3] Some studies also suggest a potential influence on the NF-κB signaling pathway.[3]
Caption: Simplified diagram of the inhibitory effect of this compound on the RACK1-mediated signaling pathway.
References
Independent verification of the published synthesis of Harringtonolide
Independent Syntheses of Harringtonolide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of independently published total syntheses of this compound, a complex diterpenoid with significant antiproliferative activity. The unique cage-like troponoid structure of this compound has made it a challenging target for synthetic chemists, leading to the development of several distinct and innovative strategies. This document summarizes and compares these approaches, offering detailed experimental data and methodologies to support further research and development.
Comparison of Key Synthetic Strategies
Several research groups have successfully completed the total synthesis of this compound, each employing a unique strategic approach to construct the intricate tetracyclic core and install the characteristic tropone moiety. This section provides a comparative overview of these strategies.
| Synthetic Approach | Key Reactions | Reported Overall Yield | Longest Linear Sequence | Key Advantages |
| Zhai Group (First Asymmetric Total Synthesis) | Intramolecular Diels-Alder Reaction, Rhodium-Catalyzed Intramolecular [3+2] Cycloaddition | Data not explicitly stated | ~20 steps | Establishes the core tetracyclic framework efficiently. |
| Hu Group | Pauson-Khand Cyclocarbonylation, Ti-mediated Ynol-diene Cyclization | Data not explicitly stated | Not explicitly stated | Convergent approach with sequential transition-metal mediated cyclizations. |
| Qin and Wang Groups (Unified Strategy) | Palladium-Catalyzed Cross-Coupling, Intramolecular Diels-Alder Reaction, Late-stage Benzenoid-to-Troponoid Ring Expansion | Cephanolide A: Not Stated, this compound from Cephanolide A: 2 steps | 14 steps to Cephanolide A, 16 steps to this compound | A unified strategy for synthesizing both benzenoid and troponoid congeners.[1] |
| Sarpong and Co-workers | Late-stage Benzenoid-to-Troponoid Skeletal Modification | Two steps from Cephanolide A | Not applicable (late-stage modification) | Efficient conversion of a related natural product to this compound. |
Below are detailed experimental protocols for key transformations from selected syntheses, providing a deeper insight into the methodologies employed.
Experimental Protocols
Zhai Group: Rhodium-Catalyzed Intramolecular [3+2] Cycloaddition
This key step in the first asymmetric total synthesis of (+)-Harringtonolide efficiently constructs the pentacyclic core of the molecule.[2]
Reaction: Conversion of a diazo ketone intermediate to the cyclized product via an intramolecular [3+2] cycloaddition of a rhodium-generated carbonyl ylide with a distal alkyne.
Procedure: To a refluxing solution of Rh₂(OAc)₄ (10 mol%) in toluene, a solution of the diazo ketone precursor in toluene was added via syringe pump over a period of 1 hour. The reaction mixture was then stirred at reflux for an additional 30 minutes. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired pentacyclic product.[2]
Spectroscopic Data for a Representative Intermediate:
-
¹H NMR (600 MHz, CDCl₃): δ 6.80 (s, 1H), 6.69 (d, J = 9.5 Hz, 1H), 6.61 (d, J = 2.5 Hz, 1H), 6.42 (d, J = 9.6 Hz, 1H), 5.34 (d, J = 5.1 Hz, 1H), 5.23(t, J = 5.7 Hz, 1H), 4.03 (d, J = 5.6 Hz, 1H), 3.61 (d, J = 8.9 Hz, 1H), 3.34 (dt, J = 9.0, 5.4 Hz, 1H), 2.32 (s, 3H), 2.20 (q, J = 7.6 Hz, 1H), 0.95 (d, J = 7.6 Hz, 3H).
-
¹³C NMR (151 MHz, CDCl₃): δ 187.69, 171.24, 144.65, 143.89, 142.98, 140.33, 139.29, 136.17, 134.28, 131.23, 86.53, 80.58, 80.35, 52.28, 47.99, 41.56, 39.99, 23.48, 15.95.
-
HR-MS (ESI) m/z: [M + Na]⁺ Calcd for C₁₉H₁₆NaO₄: 331.0941, Found: 331.0941.
Hu Group: Pauson-Khand Cyclocarbonylation
This reaction is a key step in the Hu group's synthesis, enabling the construction of a key diketone intermediate.[3]
Reaction: A cobalt-catalyzed [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone.
Procedure: A solution of the dienyne precursor in a suitable solvent (e.g., toluene or CH₂Cl₂) is treated with a cobalt catalyst, such as Co₂(CO)₈, under an atmosphere of carbon monoxide. The reaction is typically heated to facilitate the cyclocarbonylation. Upon completion, the reaction is worked up, and the product is purified by chromatography to yield the diketone intermediate.[3]
Qin and Wang Groups: Late-Stage Benzenoid-to-Troponoid Ring Expansion
This innovative step in the unified strategy allows for the conversion of the more readily synthesized benzenoid, Cephanolide A, into the troponoid this compound.[1]
Reaction: A Büchner-Curtius-Schlotterbeck (BCS) reaction to achieve a one-carbon ring expansion of the benzenoid ring.[1]
Procedure: Cephanolide A is converted to a p-quinol methyl ether intermediate. This intermediate is then subjected to a Büchner–Curtius–Schlotterbeck reaction. In a typical procedure, a solution of the p-quinol methyl ether in an appropriate solvent is treated with a diazoalkane (e.g., diazomethane or a derivative) in the presence of a Lewis acid or under thermal conditions. The reaction mixture is stirred until the starting material is consumed. Workup and purification by chromatography afford this compound.[1][4]
Visualizations
Logical Workflow of Total Synthesis
The following diagram illustrates a generalized logical workflow for the total synthesis of a complex natural product like this compound.
Caption: A generalized workflow for the total synthesis of this compound.
Key Strategic Cycloadditions
This diagram illustrates the central role of cycloaddition reactions in several of the synthetic strategies for this compound.
Caption: Key cycloaddition strategies for this compound's core.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. The Zhai Synthesis of (+)-Harringtonolide [organic-chemistry.org]
- 3. The Hu Synthesis of this compound [organic-chemistry.org]
- 4. Late-stage benzenoid-to-troponoid skeletal modification of the cephalotanes exemplified by the total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Harringtonolide Treatment in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action at a Glance
Harringtonolide exerts its biological effects primarily through the inhibition of the Receptor for Activated C Kinase 1 (RACK1)[1]. RACK1 is a crucial scaffolding protein involved in multiple signaling cascades that regulate cell proliferation, migration, and survival. By binding to RACK1, this compound disrupts its interaction with key signaling partners, leading to the downstream inhibition of pro-tumorigenic pathways[1].
Comparative Performance: A Mechanistic Perspective
Due to the absence of direct comparative RNA-sequencing data, this guide presents a qualitative comparison based on the known molecular targets and pathways affected by this compound versus other classes of anti-cancer agents.
This compound: As a RACK1 inhibitor, this compound is expected to induce transcriptomic changes primarily related to the FAK/Src/STAT3 and NF-κB signaling pathways. This would manifest as the downregulation of genes involved in cell proliferation, survival, and epithelial-mesenchymal transition (EMT).
Alternative Protein Synthesis Inhibitors (e.g., Cycloheximide): These agents globally halt protein translation, leading to a broad and indirect effect on the transcriptome. The cellular stress response is a prominent feature, with the upregulation of genes involved in apoptosis and cell cycle arrest. The transcriptomic signature is less specific to particular signaling pathways compared to targeted inhibitors like this compound.
Other RACK1 Inhibitors: The transcriptomic profile of other RACK1 inhibitors would be expected to be highly similar to that of this compound, reflecting a shared mechanism of action. Any differences would likely arise from off-target effects or variations in binding affinity and kinetics.
FAK/Src/STAT3 Pathway Inhibitors: These targeted therapies would share a significant overlap in their transcriptomic signatures with this compound, particularly in the downregulation of STAT3 target genes. However, this compound's effect on other RACK1-mediated pathways might result in a broader transcriptomic impact.
Data Presentation: Transcriptomic Effects of RACK1 Inhibition
While direct transcriptomic data for this compound is limited, studies on the effects of RACK1 knockdown can serve as a proxy to understand the genes transcriptionally regulated by this pathway. The following table summarizes the key differentially expressed genes identified upon RACK1 depletion in a relevant cellular model.
| Gene Symbol | Gene Name | Regulation upon RACK1 inhibition | Putative Function in Cancer |
| Upregulated Genes | |||
| IRF6 | Interferon Regulatory Factor 6 | Upregulated | Tumor suppressor, involved in epithelial differentiation |
| KLF4 | Kruppel Like Factor 4 | Upregulated | Tumor suppressor, cell cycle regulation |
| ZNF750 | Zinc Finger Protein 750 | Upregulated | Tumor suppressor, epidermal differentiation |
| GRHL3 | Grainyhead Like Transcription Factor 3 | Upregulated | Involved in epithelial barrier formation |
| Downregulated Genes | |||
| CCND1 | Cyclin D1 | Downregulated | Cell cycle progression, frequently overexpressed in cancer |
| MYC | MYC Proto-Oncogene | Downregulated | Oncogene, promotes cell proliferation and growth |
| BCL2 | BCL2 Apoptosis Regulator | Downregulated | Anti-apoptotic, promotes cell survival |
| VIM | Vimentin | Downregulated | Epithelial-mesenchymal transition (EMT) marker |
| SNAI1 | Snail Family Transcriptional Repressor 1 | Downregulated | EMT-inducing transcription factor |
Experimental Protocols
RNA-Sequencing Analysis of this compound-Treated Cells
This protocol outlines a typical workflow for assessing the transcriptomic effects of this compound in a cancer cell line.
1. Cell Culture and Treatment:
-
Culture human cancer cells (e.g., A375 melanoma cells) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations (e.g., 0.5, 1, 2 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Perform treatments in biological triplicate.
2. RNA Isolation:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
3. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality RNA samples using a standard kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
-
Perform paired-end sequencing on an Illumina sequencing platform (e.g., NovaSeq 6000).
4. Bioinformatic Analysis:
-
Assess the quality of raw sequencing reads using FastQC.
-
Align reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantify gene expression levels using tools such as RSEM or featureCounts.
-
Perform differential gene expression analysis between this compound-treated and control samples using packages like DESeq2 or edgeR in R.
-
Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or < -1).
-
Perform pathway and gene ontology enrichment analysis on the differentially expressed genes using tools like GSEA or DAVID to identify significantly affected biological processes and signaling pathways.
Mandatory Visualization
Caption: A generalized workflow for investigating the transcriptomic effects of this compound on cancer cells.
Caption: this compound inhibits the RACK1-mediated FAK/Src/STAT3 signaling pathway.
Caption: this compound may indirectly modulate the NF-κB signaling pathway through its interaction with RACK1.
References
Assessing the off-target effects of Harringtonolide compared to other kinase inhibitors
For researchers, scientists, and drug development professionals, understanding the off-target effects of small molecule inhibitors is paramount for accurate interpretation of experimental results and for the development of safer, more effective therapeutics. This guide provides a comparative assessment of the off-target profiles of Harringtonolide and a selection of established kinase inhibitors that target related signaling pathways: Dasatinib, Bosutinib, and Saracatinib.
While this compound is a natural product with a unique mechanism of action, its downstream effects on key signaling nodes, such as the FAK/Src complex, provide a rationale for comparison with inhibitors targeting these pathways. This guide summarizes available quantitative data on their kinase selectivity, details the experimental methodologies used for these assessments, and visualizes the relevant signaling pathways to provide a comprehensive overview for researchers.
Mechanism of Action: A Tale of Two Approaches
This compound's primary identified target is not a kinase itself, but rather the scaffolding protein Receptor for Activated C Kinase 1 (RACK1)[1]. By binding to RACK1, this compound disrupts its interaction with Focal Adhesion Kinase (FAK), a critical non-receptor tyrosine kinase. This disruption prevents the activation of FAK and the subsequent downstream signaling cascade involving Src and STAT3[1]. This indirect inhibition of a key kinase signaling hub distinguishes this compound from traditional kinase inhibitors.
In contrast, Dasatinib, Bosutinib, and Saracatinib are ATP-competitive inhibitors that directly target the active site of Src family kinases (SFKs) and other related kinases. Their mechanisms rely on competing with endogenous ATP, thereby blocking the phosphotransferase activity of their target kinases.
Signaling Pathway Overview
The signaling cascade affected by this compound and the comparator Src family kinase inhibitors is central to numerous cellular processes, including proliferation, migration, and survival. A simplified representation of this pathway is presented below.
Quantitative Comparison of Off-Target Effects
Comprehensive, publicly available kinome-wide screening data for this compound is currently limited. Its unique mechanism of targeting a scaffold protein rather than a kinase active site means that standard kinase inhibitor profiling assays may not fully capture its off-target profile.
For the selected Src family kinase inhibitors, extensive kinome profiling has been performed. The following tables summarize the percentage of inhibition at a concentration of 1 µM for a selection of kinases, providing a snapshot of their selectivity profiles. It is important to note that inhibition values can vary based on the specific assay conditions.
Table 1: Off-Target Profile of Dasatinib (1 µM)
| Kinase Target | Family | % Inhibition at 1 µM |
|---|---|---|
| ABL1 | ABL | 100 |
| SRC | SRC | 100 |
| LCK | SRC | 100 |
| LYN | SRC | 100 |
| YES1 | SRC | 100 |
| FYN | SRC | 100 |
| KIT | KIT | 99 |
| PDGFRB | PDGF | 98 |
| EPHA2 | EPH | 97 |
| DDR1 | DDR | 95 |
| BTK | TEC | 94 |
| Data compiled from publicly available datasets. This is a partial list for illustrative purposes.
Table 2: Off-Target Profile of Bosutinib (1 µM)
| Kinase Target | Family | % Inhibition at 1 µM |
|---|---|---|
| ABL1 | ABL | 100 |
| SRC | SRC | 100 |
| LCK | SRC | 100 |
| LYN | SRC | 100 |
| HCK | SRC | 100 |
| BLK | SRC | 99 |
| FRK | SRC | 98 |
| CAMK2G | CAMK | 95 |
| TEC | TEC | 92 |
| EGFR | EGFR | 75 |
| Data compiled from publicly available datasets. This is a partial list for illustrative purposes.
Table 3: Off-Target Profile of Saracatinib (1 µM)
| Kinase Target | Family | % Inhibition at 1 µM |
|---|---|---|
| SRC | SRC | 100 |
| LCK | SRC | 100 |
| LYN | SRC | 100 |
| FYN | SRC | 100 |
| ABL1 | ABL | 99 |
| YES1 | SRC | 98 |
| BLK | SRC | 97 |
| FGR | SRC | 96 |
| HCK | SRC | 95 |
| RET | RET | 85 |
| Data compiled from publicly available datasets. This is a partial list for illustrative purposes.
Experimental Protocols for Assessing Off-Target Effects
A variety of experimental techniques are employed to determine the on- and off-target effects of kinase inhibitors. The following sections provide an overview of the methodologies for three common approaches.
In Vitro Kinase Binding Assay (e.g., KINOMEscan™)
This method assesses the ability of a test compound to compete with an immobilized ligand for binding to a large panel of purified kinases.
Experimental Workflow:
Protocol Steps:
-
Preparation of Affinity Resin: Streptavidin-coated magnetic beads are treated with biotinylated, active-site directed ligands.
-
Binding Reaction: A mixture of a specific DNA-tagged kinase, the affinity resin, and the test compound (at various concentrations) is incubated.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution and Quantification: The amount of kinase bound to the resin is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the qPCR signal compared to a control (without the test compound) indicates that the test compound has bound to the kinase. Dissociation constants (Kd) can be determined from dose-response curves.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses target engagement in a cellular environment. The principle is that a protein becomes more thermally stable when bound to a ligand.
Experimental Workflow:
Protocol Steps:
-
Compound Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heat Challenge: The treated cells are heated across a range of temperatures.
-
Cell Lysis: The cells are lysed to release their protein content.
-
Separation of Soluble and Aggregated Proteins: The lysate is centrifuged to pellet the heat-denatured, aggregated proteins.
-
Analysis: The amount of the target protein remaining in the soluble fraction (supernatant) is quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Kinobeads Competition Assay
This chemical proteomics approach uses broad-spectrum kinase inhibitors immobilized on beads to enrich for kinases from a cell lysate. Competition with a free inhibitor is then used to determine its binding profile.
Experimental Workflow:
Protocol Steps:
-
Cell Lysis: Cells are lysed to produce a protein extract containing endogenous kinases.
-
Competition: The lysate is pre-incubated with the test compound at various concentrations.
-
Affinity Enrichment: "Kinobeads" (sepharose beads with immobilized broad-spectrum kinase inhibitors) are added to the lysate to capture kinases that are not bound to the test compound.
-
Elution and Digestion: The beads are washed, and the bound proteins are eluted and digested into peptides.
-
Mass Spectrometry: The peptides are analyzed by quantitative mass spectrometry to identify and quantify the captured kinases. A dose-dependent decrease in the amount of a particular kinase captured by the beads indicates that the test compound binds to that kinase.
Conclusion
This guide provides a framework for assessing the off-target effects of this compound in comparison to established kinase inhibitors. While direct, comprehensive kinome-wide data for this compound is an area for future research, its known mechanism of targeting the RACK1 scaffold protein and subsequently inhibiting the FAK/Src/STAT3 pathway offers a valuable qualitative comparison to direct Src family kinase inhibitors. The provided quantitative data for Dasatinib, Bosutinib, and Saracatinib, alongside detailed experimental protocols, serves as a valuable resource for researchers designing and interpreting studies with these compounds. A thorough understanding of an inhibitor's selectivity profile is crucial for elucidating its true mechanism of action and for the development of next-generation targeted therapies.
References
Benchmarking the synthetic efficiency of new Harringtonolide synthesis methods
A Comparative Guide to Modern Synthetic Routes for Harringtonine Alkaloids
This guide provides a comparative analysis of modern synthetic methodologies for Harringtonine alkaloids, focusing on the clinically significant compound Homoharringtonine (HHT) and its essential precursor, (−)-Cephalotaxine. The efficiency and strategic innovations of recent total syntheses are benchmarked to assist researchers, scientists, and drug development professionals in evaluating current state-of-the-art approaches.
Introduction
Homoharringtonine (HHT), also known as Omacetaxine Mepesuccinate, is an FDA-approved therapeutic agent for chronic myeloid leukemia (CML).[1][2] It is a natural alkaloid ester derived from plants of the Cephalotaxus genus.[3] The current commercial production of HHT relies on the semi-synthesis from (−)-Cephalotaxine, which is extracted from these slow-growing and endangered trees.[4][5] This reliance on natural sources presents a significant supply chain vulnerability and motivates the development of efficient, scalable total syntheses. The core challenge lies in the stereoselective construction of the complex pentacyclic core of Cephalotaxine. This guide compares several notable synthetic routes developed in recent years, evaluating them on key metrics of efficiency.
Mechanism of Action: A Snapshot
Homoharringtonine primarily functions as a potent inhibitor of protein synthesis. It binds to the A-site of the large ribosomal subunit, preventing the initial elongation step of translation.[6] This action leads to the depletion of short-lived proteins critical for cancer cell proliferation and survival.[2] Furthermore, HHT has been shown to modulate several key signaling pathways implicated in cancer progression, including the PI3K/AKT/mTOR and JAK2-STAT5 pathways, ultimately inducing cell cycle arrest and apoptosis.[7][8]
Figure 1. Simplified signaling pathways affected by Homoharringtonine (HHT).
Comparative Analysis of Synthetic Efficiency
The following table summarizes key performance indicators for selected modern total syntheses of (±)-Cephalotaxine or its direct precursors. The metrics chosen for comparison are the Longest Linear Sequence (LLS) and the Overall Yield . These metrics provide a standardized basis for evaluating the efficiency of each route from commercially available starting materials to the target molecule.
| Lead Author(s) / Group | Year | Key Strategy / Innovation | Longest Linear Sequence (LLS) | Overall Yield (%) | Target Molecule | Reference |
| Beaudry, C. M. | 2019 | Furan Oxidation / Transannular Mannich Cyclization | 9 steps | >5.0% | (±)-Cephalotaxine | [5][9] |
| Li, W-D. Z. | 2011 | Intramolecular Friedel-Crafts / Rearrangement | 11 steps | 17.0% | (±)-Cephalotaxine | [10] |
| Martin, S. F. | 2008 | Alkylidene Carbene 1,5-C-H Insertion | 16 steps | N/A (Formal) | (-)-Cephalotaxine | [11][12] |
| Liu, S. | 2018 | Pd-Catalyzed Enantioselective Tsuji Allylation | 11 steps | 10.2% | (-)-Cephalotaxine | [13] |
Note: "N/A (Formal)" indicates a formal synthesis where a known intermediate was synthesized, and thus an overall yield to the final product is not reported in the publication.
Experimental Protocols for Key Transformations
This section provides a detailed look at the methodologies for a pivotal reaction from two of the compared syntheses. These steps represent the innovative core of their respective synthetic strategies.
Beaudry Group: Oxidative Furan Opening and Transannular Mannich Cyclization (2019)
This key transformation constructs the complete pentacyclic core of Cephalotaxine in a single, high-yielding operation from a macrocyclic furan precursor.
-
Reaction: Furan Oxidation–Transannular Mannich Cyclization
-
Objective: To synthesize (±)-Cephalotaxinone from the corresponding macrocyclic furan.
-
Protocol: To a solution of the furan precursor (1.0 equiv) in a mixed solvent of acetone and water (3:1, 0.01 M) at 0 °C is added N-Bromosuccinimide (NBS, 1.1 equiv). The reaction mixture is stirred at 0 °C for 1 hour. Upon completion as monitored by TLC, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel to afford (±)-cephalotaxinone.
-
Reported Yield: 60%[9]
Liu Group: Pd-Catalyzed Enantioselective Tsuji Allylation (2018)
This step establishes the crucial C4a quaternary stereocenter with high enantioselectivity, setting the stereochemistry for the rest of the synthesis of the natural (-)-enantiomer.
-
Reaction: Asymmetric Tsuji Allylation
-
Objective: To construct the key spirocyclic intermediate containing the all-carbon quaternary center.
-
Protocol: In a glovebox, a solution of the β-ketoester precursor (1.0 equiv) and Pd₂(dba)₃ (2.5 mol%) in anhydrous toluene (0.1 M) is prepared. The specified chiral phosphoramidite ligand (L*, 5.5 mol%) is added, and the mixture is stirred for 10 minutes at room temperature. Allyl acetate (1.2 equiv) is then added, followed by N,O-Bis(trimethylsilyl)acetamide (BSA, 2.0 equiv). The reaction vessel is sealed and stirred at 50 °C for 24 hours. After cooling to room temperature, the mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the desired spirocyclic product.
-
Reported Yield: 92% (with 96% ee)[13]
Workflow for Benchmarking Synthetic Methods
The process of evaluating and comparing different synthetic routes can be systematized into a logical workflow. This ensures a comprehensive and objective assessment based on predefined criteria.
Figure 2. Logical workflow for the comparative analysis of synthetic methods.
Conclusion
The total synthesis of Harringtonine alkaloids has seen remarkable progress, driven by innovative strategies that improve efficiency and stereocontrol. The Beaudry group's approach, featuring a powerful cascade reaction, offers an exceptionally short route to the racemic core.[9] Meanwhile, asymmetric methods, such as the one developed by the Liu group, provide elegant solutions for accessing the enantiopure natural product, which is critical for therapeutic applications.[13] While challenges in scalability and cost-effectiveness remain for any total synthesis to compete with the current semi-synthetic production model, these academic advancements provide new tools and strategies.[3] They not only pave the way for a potential alternative supply of HHT but also enable the synthesis of novel analogs for future drug discovery efforts.[5] Future work will likely focus on further reducing step counts and improving the practicality of these routes for large-scale production.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of homoharringtonine pathway enzymes reveals a whole plant model for coordinated biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oregonstate.portals.in-part.com [oregonstate.portals.in-part.com]
- 6. benchchem.com [benchchem.com]
- 7. Uncovering the action mechanism of homoharringtonine against colorectal cancer by using network pharmacology and experimental evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homoharringtonine affects the JAK2-STAT5 signal pathway through alteration of protein tyrosine kinase phosphorylation in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. A formal synthesis of (-)-cephalotaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A formal synthesis of (-)-cephalotaxine. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Harringtonolide
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount to ensuring a safe laboratory environment and protecting the ecosystem. Harringtonolide, a natural product with potential cytotoxic properties, requires meticulous handling and disposal procedures. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with best practices for managing cytotoxic and hazardous waste. Adherence to these protocols is crucial for minimizing risk and maintaining regulatory compliance.
I. Immediate Safety Precautions and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care, recognizing its potential toxicity. All personnel must be trained on the specific hazards associated with cytotoxic compounds.
Personal Protective Equipment (PPE): Personnel handling this compound waste must wear appropriate PPE to prevent exposure.[1][2] This includes:
-
Gloves: Two pairs of chemotherapy-grade gloves are recommended.
-
Gown: A disposable, impermeable gown.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the form of the waste and the procedure.
Ventilation: All handling and preparation for disposal of this compound waste should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[3]
II. Waste Segregation and Collection
Proper segregation of this compound waste is the first critical step in the disposal process. Cytotoxic waste must never be mixed with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1][4]
Waste Streams:
-
Solid Waste: Includes contaminated labware (e.g., pipette tips, tubes, flasks), gloves, gowns, and any other solid materials that have come into contact with this compound.
-
Liquid Waste: Includes unused this compound solutions, solvents used for rinsing contaminated glassware, and any other liquid mixtures containing this compound.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste.[2][5]
Container Requirements:
-
Use rigid, leak-proof containers clearly labeled with a "Cytotoxic" or "Hazardous Waste" symbol.[1]
-
Containers for liquid waste should be chemically compatible with the solvents used.
-
All containers must be kept securely closed when not in use.
III. Step-by-Step Disposal Protocol
The following protocol outlines the general procedure for the disposal of this compound waste. Always consult and adhere to your institution's specific EHS guidelines, as regulations can vary.
-
Preparation: Don the appropriate PPE and work within a designated containment area, such as a chemical fume hood.
-
Segregation: Carefully place each type of this compound waste into its corresponding, properly labeled waste container (solid, liquid, or sharps).
-
Decontamination of Empty Containers:
-
For containers that held pure this compound or concentrated solutions, triple rinse with a suitable solvent (e.g., ethanol or methanol) to remove all residues.[6]
-
Collect the rinsate as hazardous liquid waste.[6]
-
After triple rinsing, deface the original label to prevent misuse and dispose of the container as directed by your institution's EHS office.
-
-
Waste Storage:
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.[7]
-
The SAA should be clearly marked with a "Hazardous Waste" sign.
-
-
Waste Pickup and Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Cytotoxic waste is typically disposed of via high-temperature incineration by a licensed hazardous waste management company.[5]
-
IV. Quantitative Data for Hazardous Waste Management
The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are typical values, and specific limits may vary by jurisdiction and institution.
| Parameter | Guideline |
| Maximum Volume in SAA | 55 gallons of hazardous waste.[7] |
| Acutely Hazardous Waste Limit (P-list) | 1 quart of liquid or 1 kilogram of solid acutely hazardous waste.[7] |
| Storage Time Limit for SAA | Up to 12 months, provided accumulation limits are not exceeded.[7] |
| Plastic Bag Thickness (for solids) | Minimum of 2 mm for polypropylene bags; 4 mm for contaminated material.[1] |
V. Experimental Protocol: Decontamination of Work Surfaces
In the event of a minor spill or for routine cleaning of work surfaces contaminated with this compound, the following procedure should be followed:
-
Containment: Isolate the spill area.
-
Decontamination:
-
Prepare a deactivating solution, such as 10% sodium hypochlorite (bleach), or use a commercially available cytotoxic decontamination agent.
-
Apply the solution to the contaminated area and allow for the recommended contact time (typically 15-30 minutes).
-
Wipe the area with absorbent pads, moving from the outer edge of the spill towards the center.
-
-
Cleaning:
-
Following decontamination, clean the area with a detergent solution and then rinse with water.
-
-
Waste Disposal:
-
All materials used for cleanup (e.g., absorbent pads, gloves) must be disposed of as cytotoxic solid waste.
-
VI. Visualized Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Harringtonolide
Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling Harringtonolide, a comprehensive PPE strategy is crucial to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE based on best practices for handling highly toxic compounds.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Hands | Double Gloving with Chemotherapy-Rated Gloves | Wear two pairs of nitrile gloves that are rated for chemotherapy drug handling. The outer glove should be removed and disposed of immediately after handling the compound. The inner glove provides an additional layer of protection.[5] |
| Body | Disposable, Low-Permeability Gown | A disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, should be worn. It should have a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[5][6] |
| Eyes/Face | Safety Goggles and Face Shield | Use tightly fitting safety goggles to protect against splashes.[3][4][7] A full face shield should be worn in conjunction with goggles when there is a risk of splashes or aerosol generation.[6] |
| Respiratory | NIOSH-Approved Respirator | For handling the powdered form of the compound or when there is a potential for aerosolization, a NIOSH-approved respirator is necessary. For weighing and preparing solutions, a powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter is recommended. In other situations, a fit-tested N95 or higher-level respirator may be sufficient.[6][7] |
| Feet | Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contamination outside of the designated handling area.[5] |
Operational Plan: A Step-by-Step Guide for Safe Handling
A clear and detailed operational plan is essential for minimizing the risk of exposure to this compound. This plan should be incorporated into the laboratory's standard operating procedures (SOPs).
Receiving and Unpacking
-
Designated Area: Unpack shipments in a designated area with controlled ventilation, such as a chemical fume hood or a biological safety cabinet (BSC).
-
Inspect for Damage: Before opening, carefully inspect the package for any signs of damage or leakage. If damage is found, do not open the package and follow institutional protocols for hazardous material incidents.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, double gloves, and safety glasses during unpacking.
Storage
-
Secure and Labeled: Store this compound in a clearly labeled, sealed, and shatter-resistant secondary container.
-
Controlled Access: Keep the compound in a secure, designated storage area with restricted access, such as a locked cabinet or refrigerator. The recommended storage temperature is -20°C.[8]
-
Inventory Management: Maintain a detailed inventory log to track the quantity of the compound and its use.
Preparation and Use (in a Controlled Environment)
-
Designated Work Area: All handling of this compound, including weighing, reconstituting, and aliquoting, must be performed in a certified chemical fume hood or a Class II Type B2 biological safety cabinet to protect both the user and the environment.
-
Use of a Containment Ventilated Enclosure (CVE): For handling powders, a CVE is recommended to minimize aerosol generation.
-
Spill Kit: Ensure a spill kit specifically for cytotoxic agents is readily available in the work area.
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated immediately after use. A suitable decontamination solution, such as a high-pH cleaner, should be used.
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials contaminated with this compound, including gloves, gowns, bench paper, and pipette tips, must be segregated as hazardous chemical waste.[9]
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated, puncture-resistant sharps container for hazardous waste.[9]
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of this waste down the drain.[2][9]
-
Empty Vials: Empty vials that once contained this compound should be treated as hazardous waste and disposed of accordingly.
-
Professional Disposal: All this compound waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[10]
Visualizing the Workflow: Safe Handling of this compound
The following diagram illustrates the key steps and decision points in the safe handling of this compound, from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. The Hu Synthesis of this compound [organic-chemistry.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. pppmag.com [pppmag.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. bvl.bund.de [bvl.bund.de]
- 8. This compound - Immunomart [immunomart.com]
- 9. web.uri.edu [web.uri.edu]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
